Product packaging for Fmoc-Bpa-OH(Cat. No.:CAS No. 117666-96-3)

Fmoc-Bpa-OH

Cat. No.: B557510
CAS No.: 117666-96-3
M. Wt: 491.5 g/mol
InChI Key: SYOBJKCXNRQOGA-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Bpa-OH, also known as this compound, is a useful research compound. Its molecular formula is C31H25NO5 and its molecular weight is 491.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H25NO5 B557510 Fmoc-Bpa-OH CAS No. 117666-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOBJKCXNRQOGA-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557768
Record name 4-Benzoyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117666-96-3
Record name 4-Benzoyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Bpa-OH Photo-Crosslinking: Mechanism and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of (Fmoc-p-benzoyl-L-phenylalanine) (Fmoc-Bpa-OH), a photoreactive amino acid integral to the study of molecular interactions. Through site-specific incorporation into peptides and proteins, Bpa serves as a powerful tool for capturing transient and stable interactions, providing invaluable insights into protein-protein, protein-peptide, and protein-nucleic acid interfaces.

The Core Mechanism: A Light-Induced Covalent Bond

The utility of this compound as a photo-crosslinking agent lies in the photochemistry of its benzophenone (Bpa) moiety. The process is initiated by irradiating the Bpa-containing molecule with UV light, typically at a wavelength of 350-365 nm.[1] This triggers a series of events at the molecular level:

  • Photoexcitation: The benzophenone carbonyl group absorbs a photon, promoting an electron from a non-bonding n orbital to an anti-bonding π* orbital. This results in the formation of an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable triplet state (T₁), which exists as a diradical.[2]

  • Hydrogen Abstraction: The triplet state diradical is a highly reactive species that can abstract a hydrogen atom from a nearby C-H bond of an interacting molecule. This generates a benzophenone ketyl radical and a carbon-centered radical on the target molecule.

  • Radical Recombination: The two radical species then recombine to form a stable carbon-carbon covalent bond, effectively "trapping" the interaction.

A key feature of this mechanism is its reversibility. If the excited triplet state does not encounter a suitable hydrogen donor in its immediate vicinity, it can relax back to the ground state. The Bpa moiety can then be re-excited, allowing for multiple opportunities to capture an interaction event.[1] This contributes to the high efficiency of Bpa-mediated photo-crosslinking.

Quantitative Data on Bpa Photo-Crosslinking

The efficiency of photo-crosslinking is a critical parameter in experimental design. While precise quantum yields can vary depending on the specific molecular environment, the following table summarizes key quantitative data related to benzophenone and its derivatives.

ParameterValue/RangeNotes
Excitation Wavelength 350 - 365 nmMinimizes damage to biological molecules.[1]
Quantum Yield of Intersystem Crossing (ΦISC) ~1Highly efficient conversion to the reactive triplet state.
Quantum Yield of C-H Abstraction ~1 (for n-π* transition)The triplet state is highly reactive towards C-H bonds.
Crosslinking Range ~3.1 ÅThe effective distance for hydrogen abstraction.
Reactivity Reacts with all amino acid C-H bondsProvides broad coverage for identifying interaction partners.[3]

Experimental Protocols

The successful application of this compound photo-crosslinking relies on a series of well-defined experimental procedures, from the synthesis of the Bpa-containing peptide to the analysis of the crosslinked products.

Solid-Phase Peptide Synthesis (SPPS) of Bpa-Containing Peptides

This compound is readily incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (or this compound) with the coupling reagent and base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Photo-Crosslinking Experiment

This protocol outlines a general procedure for photo-crosslinking a Bpa-containing peptide to its protein target.

Materials:

  • Purified Bpa-containing peptide

  • Purified target protein

  • Reaction buffer (e.g., PBS or HEPES-based buffer)

  • UV lamp (365 nm)

  • Quartz cuvette or microplate

Protocol:

  • Sample Preparation: Prepare a solution containing the Bpa-peptide and the target protein in the reaction buffer at appropriate concentrations.

  • Incubation: Incubate the mixture to allow for the formation of the non-covalent complex.

  • UV Irradiation: Irradiate the sample with 365 nm UV light for a specified duration (typically 15-60 minutes) on ice to minimize heat-induced damage.

  • Quenching (Optional): The reaction can be quenched by the addition of a radical scavenger.

  • Analysis: Analyze the reaction products by SDS-PAGE, Western blotting, or mass spectrometry.

Mass Spectrometry Analysis of Crosslinked Products

Mass spectrometry is a powerful technique for identifying the crosslinked peptides and pinpointing the site of interaction.

Protocol:

  • Sample Preparation:

    • Separate the crosslinked protein complex from the uncrosslinked components by SDS-PAGE.

    • Excise the band corresponding to the crosslinked complex.

    • Perform in-gel digestion of the protein complex using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, Kojak) to search the MS/MS data against a database containing the sequences of the Bpa-peptide and the target protein.

    • The software identifies the spectra corresponding to the crosslinked peptides and determines the specific amino acid residues involved in the crosslink.

Visualizing Workflows and Pathways

Experimental Workflow for Bpa Photo-Crosslinking

The following diagram illustrates the general workflow for a Bpa photo-crosslinking experiment followed by mass spectrometry analysis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis spps Solid-Phase Peptide Synthesis (this compound incorporation) purification HPLC Purification spps->purification incubation Incubation of Bpa-peptide and Target Protein purification->incubation uv_irradiation UV Irradiation (365 nm) incubation->uv_irradiation sds_page SDS-PAGE Analysis uv_irradiation->sds_page in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis Data Analysis (Crosslink Identification) lc_ms->data_analysis

Bpa Photo-Crosslinking Experimental Workflow
Application in Signaling Pathways: GPCR-Arrestin Interaction

This compound has been instrumental in elucidating the structural details of G protein-coupled receptor (GPCR) signaling. For instance, by incorporating Bpa into different positions of β-arrestin, researchers can map its interaction interface with a specific GPCR upon agonist stimulation.

GPCR_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_crosslink Photo-Crosslinking GPCR GPCR Arrestin_Bpa β-Arrestin (with Bpa) GPCR->Arrestin_Bpa Agonist Agonist Agonist->GPCR 1. Agonist Binding UV UV Light (365 nm) Downstream Downstream Signaling Crosslinked_Complex UV->Crosslinked_Complex 3. Covalent Crosslink Crosslinked_Complex->Downstream 4. Signal Transduction

GPCR-Arrestin Interaction Studied by Bpa Photo-Crosslinking

This guide provides a foundational understanding of the mechanism and application of this compound photo-crosslinking. For specific experimental details and troubleshooting, researchers are encouraged to consult the cited literature and adapt the protocols to their particular systems of interest.

References

Synthesis and Purification of Fmoc-Bpa-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH), a photoreactive amino acid analog crucial for photoaffinity labeling and cross-linking studies in drug discovery and chemical biology.

Introduction

This compound is an invaluable tool for elucidating protein-ligand and protein-protein interactions. The benzophenone moiety serves as a photoactivatable cross-linking agent, which upon irradiation with UV light, forms a covalent bond with interacting molecules. The Fmoc protecting group allows for its direct incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. This guide details the chemical synthesis of the p-benzoyl-L-phenylalanine (Bpa) core, its subsequent Fmoc protection, and the purification of the final product, this compound.

Synthesis of p-benzoyl-L-phenylalanine (Bpa)

The synthesis of Bpa is typically achieved through a Friedel-Crafts acylation of L-phenylalanine with benzoyl chloride. The use of a strong acid catalyst, such as trifluoromethanesulfonic acid, is effective for this reaction.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • L-phenylalanine

  • Benzoyl chloride

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-phenylalanine (1 equivalent) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (excess, e.g., 10 equivalents) to the suspension with vigorous stirring.

  • Once the L-phenylalanine has dissolved, slowly add benzoyl chloride (1.1 to 1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold deionized water with stirring.

  • Neutralize the aqueous solution to a pH of approximately 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude p-benzoyl-L-phenylalanine.

Synthesis of this compound

The amino group of the synthesized Bpa is protected with the fluorenylmethoxycarbonyl (Fmoc) group to make it suitable for peptide synthesis.

Experimental Protocol: Fmoc Protection

Materials:

  • p-benzoyl-L-phenylalanine (Bpa)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve p-benzoyl-L-phenylalanine (1 equivalent) in a mixture of acetone and a 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 to 1.2 equivalents) in acetone.

  • Add the Fmoc-reagent solution dropwise to the Bpa solution while maintaining the temperature at 0°C and stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted Fmoc reagent.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

  • Extract the product three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude this compound is purified by a combination of flash column chromatography and recrystallization to achieve high purity (typically ≥98%).

Experimental Protocol: Purification

Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The polarity of the solvent system may be adjusted based on TLC analysis. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the peak shape.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure.

Recrystallization:

  • Solvent System: A mixture of ethanol and water, or ethyl acetate and hexanes.

  • Procedure:

    • Dissolve the product from the chromatography step in a minimum amount of hot ethanol or ethyl acetate.

    • Slowly add water or hexanes, respectively, until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 117666-96-3
Molecular Formula C₃₁H₂₅NO₅
Molecular Weight 491.53 g/mol
Appearance White to off-white powder
Purity (typical) ≥98%

Table 2: Characterization Data of this compound

Characterization MethodData
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.77 (d, J=7.5 Hz, 2H), 7.65-7.40 (m, 9H), 7.35-7.25 (m, 4H), 5.30 (d, J=7.9 Hz, 1H), 4.75-4.65 (m, 1H), 4.45-4.35 (m, 2H), 4.22 (t, J=7.1 Hz, 1H), 3.35-3.20 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 196.4, 175.9, 156.1, 143.8, 141.3, 137.6, 135.8, 132.4, 130.0, 129.5, 128.2, 127.7, 127.1, 125.1, 120.0, 67.2, 54.1, 47.1, 37.5
Mass Spectrometry (ESI-MS) m/z: 492.17 [M+H]⁺, 514.15 [M+Na]⁺

Note: NMR chemical shifts are representative and may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Synthesis of Bpa cluster_1 Fmoc Protection L_Phe L-Phenylalanine Bpa p-benzoyl-L-phenylalanine (Bpa) L_Phe->Bpa Friedel-Crafts Acylation Benzoyl_Cl Benzoyl Chloride Benzoyl_Cl->Bpa Friedel-Crafts Acylation TfOH TfOH TfOH->Bpa Friedel-Crafts Acylation Fmoc_Bpa_OH_crude Crude this compound Bpa->Fmoc_Bpa_OH_crude Fmoc Protection Fmoc_Cl Fmoc-Cl / Fmoc-OSu Fmoc_Cl->Bpa NaHCO3 NaHCO₃ NaHCO3->Bpa Fmoc_Bpa_OH_pure Pure this compound Fmoc_Bpa_OH_crude->Fmoc_Bpa_OH_pure Purification

Caption: Synthesis workflow for this compound.

Purification_Workflow Crude Crude this compound Chromatography Flash Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes) Crude->Chromatography Partially_Pure Partially Purified Product Chromatography->Partially_Pure Recrystallization Recrystallization (e.g., Ethanol/Water) Partially_Pure->Recrystallization Pure Pure this compound (≥98%) Recrystallization->Pure Analysis Characterization (NMR, MS, Purity Analysis) Pure->Analysis

Caption: Purification workflow for this compound.

The Solubility of Fmoc-Bpa-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Applications of Fmoc-4-benzoyl-L-phenylalanine (Fmoc-Bpa-OH).

Fmoc-4-benzoyl-L-phenylalanine (this compound) is a photoreactive, unnatural amino acid derivative crucial for elucidating protein-protein interactions through photo-crosslinking studies.[1][2][3] Its successful incorporation into peptides during solid-phase peptide synthesis (SPPS) is highly dependent on its solubility in the solvents used for coupling reactions. This guide provides a detailed overview of the known solubility of this compound, protocols for determining its solubility, and its application in experimental workflows.

Physicochemical Properties of this compound

PropertyValue
Synonyms Fmoc-4-benzoyl-L-phenylalanine, Fmoc-L-Phe(4-Bz)-OH[4][5]
CAS Number 117666-96-3
Molecular Formula C₃₁H₂₅NO₅
Molecular Weight 491.53 g/mol
Appearance White to off-white solid/powder
Purity ≥98% (typically by HPLC)
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Solubility of this compound

The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling during solid-phase peptide synthesis. Poor solubility can lead to incomplete reactions and the formation of deletion sequences. This compound, like most Fmoc-amino acids, is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a range of solvents is limited. However, the following data has been reported:

SolventConcentrationMolar Concentration (Approx.)Observations
Dimethyl Sulfoxide (DMSO) 100 mg/mL203.45 mMUltrasonic assistance is required. It is noted that hygroscopic DMSO can negatively impact solubility, and the use of newly opened DMSO is recommended.
N,N-Dimethylformamide (DMF) ≥ 10 mg/mL≥ 20.35 mMWhile a definitive maximum solubility is not provided in the literature, a solution of 10 mg/mL (c=1) has been successfully prepared for optical rotation measurements, indicating at least this level of solubility.
N-Methyl-2-pyrrolidone (NMP) Data not publicly available-Generally considered a good solvent for Fmoc-amino acids, often used as a substitute for DMF. Quantitative data for this compound is not available.
Water Sparingly soluble-Fmoc-protected amino acids are generally poorly soluble in aqueous solutions.
Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Solvent Choice : The polarity and hydrogen bonding capabilities of the solvent are paramount. Polar aprotic solvents are generally the most effective.

  • Temperature : Solubility typically increases with a rise in temperature. Gentle heating can be employed to dissolve Fmoc-amino acids that are difficult to solubilize.

  • Purity of the Compound : Impurities can affect the solubility characteristics.

  • Water Content in Solvents : As noted with DMSO, the presence of water, even in small amounts, can significantly reduce the solubility of hydrophobic compounds like this compound.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, it is recommended to determine the solubility of this compound experimentally. The following is a generalized protocol based on the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Objective

To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials
  • This compound

  • Organic solvents of interest (e.g., DMF, NMP, Dichloromethane)

  • Analytical balance (at least 0.1 mg accuracy)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions :

    • Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex for 1-2 minutes.

  • Equilibration :

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification :

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Preparation of Samples for HPLC Analysis :

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis :

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility :

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or M).

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

Solubility Determination Workflow

G prep Preparation of Saturated Solution (Excess this compound in solvent) equil Equilibration (Thermostatic shaker, 24-48h) prep->equil centri Centrifugation (Pellet undissolved solid) equil->centri super Supernatant Collection & Filtration centri->super dilute Dilution for HPLC super->dilute hplc HPLC Analysis (vs. Calibration Curve) dilute->hplc calc Solubility Calculation hplc->calc

Caption: Experimental workflow for determining the solubility of this compound.

This compound in Photo-Crosslinking Workflow

This compound is a precursor to the photo-crosslinking amino acid p-benzoyl-L-phenylalanine (Bpa). Bpa is incorporated into a peptide or protein, which is then used to trap interacting partners upon UV irradiation.

G cluster_synthesis Peptide Synthesis & Purification cluster_crosslinking Photo-Crosslinking & Analysis spps Solid-Phase Peptide Synthesis (Incorporate this compound) cleavage Cleavage & Deprotection spps->cleavage purify Purification of Bpa-Peptide (e.g., by HPLC) cleavage->purify incubate Incubate Bpa-Peptide with Target Protein(s) purify->incubate uv UV Irradiation (~365 nm) incubate->uv sds SDS-PAGE Analysis (Identify cross-linked complex) uv->sds ms Mass Spectrometry (Identify cross-linked residues) sds->ms

Caption: Workflow for using this compound in photo-crosslinking studies.

Conclusion

References

Fmoc-Bpa-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nα-Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) is a critical building block in modern peptide synthesis, enabling the introduction of a photoreactive moiety for covalent capture of protein-protein interactions. Understanding its stability and optimal storage conditions is paramount to ensure the integrity of this key reagent and the success of subsequent synthetic and biological applications. This guide provides an in-depth overview of the stability of this compound, recommended storage and handling procedures, and a general protocol for assessing its degradation.

Core Stability Profile

The stability of this compound is primarily influenced by its two key chemical features: the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and the photo-activatable benzoylphenylalanine (Bpa) side chain.

Fmoc Group Stability

The Fmoc group is notoriously susceptible to cleavage under basic conditions. The deprotection proceeds via a β-elimination mechanism, which is initiated by a base, typically a secondary amine like piperidine. This reaction is rapid and is the cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). However, this inherent lability also means that this compound is incompatible with basic environments during storage and handling. Exposure to even weak bases can lead to premature deprotection, resulting in the formation of free Bpa and other byproducts.

The Fmoc group is generally stable under acidic conditions, which allows for the use of acid-labile side-chain protecting groups in orthogonal peptide synthesis strategies.[][2][3]

Benzoylphenylalanine (Bpa) Moiety Stability

The benzoylphenylalanine side chain is a robust aromatic ketone. Its key characteristic is its ability to be activated by ultraviolet (UV) light, typically in the range of 350-365 nm. Upon photoactivation, the benzophenone carbonyl group forms a triplet diradical species. This highly reactive intermediate can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent cross-link. This property makes Bpa an invaluable tool for photoaffinity labeling and studying molecular interactions.

Consequently, it is crucial to protect this compound from exposure to UV light to prevent unintended activation and potential degradation or side reactions.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, adherence to appropriate storage conditions is essential. The following recommendations are based on information from various suppliers and general knowledge of Fmoc-amino acid stability.

Solid Form
Storage TemperatureDurationNotes
-20°CUp to 3 yearsRecommended for long-term storage.
4°CUp to 2 yearsSuitable for shorter-term storage.

Store in a tightly sealed container in a dry, dark place.

In Solution

This compound is often dissolved in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for use in automated peptide synthesizers. Solutions of Fmoc-amino acids in DMF can be stable for at least a week when stored refrigerated, though longer-term storage may lead to degradation.

Storage TemperatureSolventDurationNotes
-80°CDMSOUp to 6 monthsRecommended for long-term storage of stock solutions.
-20°CDMSOUp to 1 monthSuitable for working solutions.

Solutions should be stored in tightly sealed, light-protected containers. Aliquoting into single-use portions is recommended to avoid repeated freeze-thaw cycles.

Handling and Safety Precautions

When handling this compound powder, it is advisable to use personal protective equipment (PPE) to avoid inhalation and contact with skin and eyes.

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: In case of insufficient ventilation, use a dust mask (e.g., N95) or a respirator.

Potential Degradation Pathways

The primary degradation pathway for this compound under inappropriate conditions is the cleavage of the Fmoc group.

Fmoc_Bpa_OH This compound Deprotected_Bpa H-Bpa-OH Fmoc_Bpa_OH->Deprotected_Bpa Fmoc group cleavage Dibenzofulvene_Adduct Dibenzofulvene-Base Adduct Fmoc_Bpa_OH->Dibenzofulvene_Adduct byproduct formation Base Base (e.g., Piperidine) Base->Fmoc_Bpa_OH cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1N NaOH, RT) Stock->Base Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Degradation (Solid & Solution, 80°C) Stock->Thermal Photo Photolytic Degradation (UV light, 365 nm) Stock->Photo Analysis RP-HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Data Evaluation (% Degradation, Impurity Profile) Analysis->Evaluation

References

Unveiling Protein Interactions: A Technical Guide to Fmoc-Bpa-OH Photocrosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of using the photoreactive amino acid Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) for the study of protein-protein interactions (PPIs). This powerful tool allows for the covalent capture of transient and stable protein complexes, providing invaluable insights into cellular signaling, drug target validation, and the development of novel therapeutics.

Core Principles of Bpa-Mediated Photocrosslinking

The cornerstone of this technique is the unnatural amino acid p-benzoyl-L-phenylalanine (Bpa). Its utility in protein science stems from the unique photochemical properties of its benzophenone moiety.

Mechanism of Action:

Upon exposure to long-wave ultraviolet (UV) light (typically around 360-365 nm), the benzophenone group in the Bpa side chain undergoes an n → π* transition, forming a reactive triplet state diradical.[1][2] This diradical can then abstract a hydrogen atom from a nearby C-H bond of an interacting protein, leading to the formation of a stable, covalent crosslink.[3] A key advantage of Bpa is that in the absence of a suitable binding partner, the excited state can revert to the ground state, allowing for repeated excitation until an interaction is captured.[3][4] This reversibility minimizes non-specific labeling and enhances the capture of specific interactions.

This compound is the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected form of Bpa, making it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols for the site-specific incorporation of Bpa into synthetic peptides. For incorporation into larger proteins, genetic code expansion techniques are employed, where a unique codon (typically an amber stop codon, UAG) is reassigned to encode for Bpa.

Data Presentation: Quantitative Analysis of Bpa Crosslinking

The efficiency of Bpa photocrosslinking can be quantified to provide valuable data on the proximity and affinity of protein interactions. The following tables summarize key quantitative data from various studies.

Protein System Bpa Position Interaction Partner Crosslinking Efficiency (%) UV Irradiation Time Reference
Calmodulin-binding peptideTryptophan substituteCalmodulin~70Not specified
BRD3-BD2 binding peptide (Bpa-P1)Within peptideBRD3-BD2~405 min
BRD3-BD2 binding peptide (Bpa-P1)Within peptideBRD3-BD29640 min
BRD3-BD2 binding peptide (Bpa-P2)Within peptideBRD3-BD27840 min
MBP-ZPosition 24Affibody< 530 min
Peptide/Protein Interaction Partner Binding Affinity (Kd) Assay Method Reference
Bpa-P1-FAMBRD3-BD229 ± 10 µMFluorescence Anisotropy
Bpa-P2-FAMBRD3-BD214 ± 1 µMFluorescence Anisotropy
Bisphenol A (BPA)Human Serum Albumin (HSA)~103 M-1 (Ka)Not specified
VP16 TAD with pBpa analogsMed25 AcIDIn line with fluorescence polarization measurementsWestern Blot after crosslinking

Experimental Protocols

Detailed methodologies are crucial for the successful application of Bpa photocrosslinking. The following sections provide protocols for key experimental stages.

Protocol 1: Fmoc-Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide containing Bpa using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the activation mixture. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. To incorporate Bpa, use this compound in this step.

  • Washing: Wash the resin with DMF (5x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours. c. Filter the resin and collect the filtrate containing the crude peptide. d. Precipitate the crude peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Photocrosslinking and Analysis

This protocol describes the general procedure for UV irradiation and subsequent analysis of the crosslinked products.

Materials:

  • Peptide or protein containing Bpa

  • Interacting protein partner(s)

  • Reaction buffer (e.g., PBS, HEPES buffer)

  • UV lamp (365 nm)

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Antibodies specific to the proteins of interest

Procedure:

  • Sample Preparation: a. Prepare a reaction mixture containing the Bpa-labeled protein and its potential interaction partner(s) in a suitable reaction buffer. Concentrations will need to be optimized for each system but can range from low micromolar to millimolar. b. Include a negative control sample that is not exposed to UV light.

  • UV Irradiation: a. Place the samples in a 96-well plate or similar container on ice. b. Irradiate the samples with a 365 nm UV lamp. The irradiation time needs to be optimized and can range from 5 minutes to 2 hours.

  • SDS-PAGE Analysis: a. Add SDS-PAGE loading buffer to the irradiated and control samples. b. Separate the proteins on an SDS-PAGE gel. Crosslinked complexes will appear as higher molecular weight bands compared to the individual proteins.

  • Western Blot Analysis: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Probe the membrane with primary antibodies specific to the proteins of interest. c. Incubate with a suitable secondary antibody and detect the protein bands using an appropriate detection method (e.g., chemiluminescence).

Protocol 3: Mass Spectrometry Analysis of Crosslinked Peptides

This protocol provides a general workflow for identifying the crosslinked peptides by mass spectrometry.

Materials:

  • Crosslinked protein sample

  • Enzymes for protein digestion (e.g., trypsin)

  • Reagents for reduction and alkylation (e.g., DTT, iodoacetamide)

  • LC-MS/MS system

  • Specialized software for crosslink analysis (e.g., XlinkX, pLink)

Procedure:

  • Protein Digestion: a. Reduce and alkylate the cysteine residues in the crosslinked protein sample. b. Digest the protein sample into smaller peptides using a protease such as trypsin.

  • Enrichment of Crosslinked Peptides (Optional): a. Use size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to enrich for the larger, crosslinked peptides.

  • LC-MS/MS Analysis: a. Separate the digested peptides using liquid chromatography. b. Analyze the eluted peptides using tandem mass spectrometry (MS/MS) to determine their sequences.

  • Data Analysis: a. Use specialized software to search the MS/MS data against a protein sequence database to identify the crosslinked peptide pairs. This will reveal the specific amino acid residues involved in the interaction.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound in protein interaction studies.

G cluster_SPPS This compound in Solid-Phase Peptide Synthesis Resin Solid Support (Resin) Fmoc_AA Fmoc-Amino Acid Coupling Resin->Fmoc_AA 1. Couple first AA Deprotection Fmoc Deprotection (Piperidine) Fmoc_AA->Deprotection Fmoc_Bpa This compound Coupling Fmoc_Bpa->Deprotection Deprotection->Fmoc_AA n. Repeat cycle Deprotection->Fmoc_Bpa x. Incorporate Bpa Cleavage Cleavage from Resin (TFA) Deprotection->Cleavage Final Peptide Bpa-containing Peptide Cleavage->Peptide

Workflow for incorporating this compound into a peptide via SPPS.

G cluster_workflow General Experimental Workflow for Bpa Photocrosslinking cluster_analysis_methods Analysis Methods Start Prepare Protein Mixture (Bpa-Protein + Target) UV UV Irradiation (365 nm) Start->UV Analysis Analysis of Crosslinked Products UV->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Size Separation WesternBlot Western Blot Analysis->WesternBlot Specific Detection MassSpec Mass Spectrometry Analysis->MassSpec Interaction Site Mapping

General experimental workflow for Bpa-mediated photocrosslinking studies.

G cluster_GPCR Elucidation of GPCR-Arrestin Interaction using Bpa GPCR GPCR Arrestin Arrestin (with Bpa) GPCR->Arrestin recruits Crosslink Covalent Crosslink GPCR->Crosslink Agonist Agonist Agonist->GPCR binds & activates Arrestin->Crosslink UV light (365nm) captures interaction Downstream Downstream Signaling (e.g., ERK activation) Crosslink->Downstream stabilizes signaling complex

Signaling pathway of GPCR-Arrestin interaction studied by Bpa photocrosslinking.

Conclusion

This compound is a versatile and powerful tool for the investigation of protein-protein interactions. Its ability to be incorporated site-specifically into peptides and proteins, combined with its efficient and specific photo-crosslinking properties, allows researchers to capture and identify both stable and transient interactions in a variety of biological contexts. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this technology to advance their research and discovery efforts. The continued application of Bpa-mediated photocrosslinking promises to further unravel the complexities of protein interaction networks and accelerate the development of targeted therapeutics.

References

differences between Fmoc-Bpa-OH and other crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fmoc-Bpa-OH and Other Photochemical Crosslinkers

Introduction

In the fields of chemical biology and drug development, understanding the intricate and often transient interactions between biomolecules is fundamental to deciphering cellular processes and designing effective therapeutics. Photo-crosslinkers are powerful chemical tools that address this challenge by capturing molecular interactions in real-time within their native biological context. Upon activation by UV light, these reagents form highly reactive intermediates that create stable, covalent bonds with nearby molecules, effectively "freezing" an interaction for subsequent analysis.

Among the arsenal of available tools, photo-crosslinkable unnatural amino acids (UAAs) are particularly valuable as they can be incorporated site-specifically into proteins.[1] This guide provides a detailed comparison of the major classes of photo-crosslinkers, with a special focus on Fmoc-4-benzoyl-L-phenylalanine (this compound) , a cornerstone reagent for studying protein interactions via peptide synthesis. We will explore their chemical mechanisms, compare their quantitative properties, and provide detailed experimental protocols and workflows for their application.

Core Concepts: A Comparative Overview of Photo-Crosslinkers

Photo-crosslinkers are broadly categorized into three main classes based on their photoreactive moiety: benzophenones, aryl azides, and diazirines. Each class possesses distinct photochemical properties and reaction mechanisms that dictate its suitability for different experimental goals.[1]

  • Benzophenones (e.g., Bpa): Activated by UV light (typically ~350-365 nm), benzophenones form a triplet ketyl biradical.[2] This intermediate is highly reactive towards C-H bonds, abstracting a hydrogen atom to form a new C-C covalent bond upon radical recombination.[2] A key advantage of benzophenones is the reversibility of their excited state; if no suitable C-H bond is in proximity, the biradical can return to its ground state and be re-excited, increasing the overall crosslinking efficiency.[1] However, they are bulkier than other crosslinkers, which can sometimes perturb the system under study.

  • Aryl Azides (e.g., p-Azidophenylalanine, AzF): Aryl azides are activated by UV light across a broader range (250-460 nm, depending on substitutions) to generate a highly reactive nitrene intermediate. This nitrene can insert into C-H and N-H bonds, add to double bonds, or rearrange to react with nucleophiles. The reaction is irreversible, meaning the nitrene will either react with a nearby molecule or be quenched by the solvent. Simple phenyl azides require shorter, potentially more damaging, UV wavelengths for activation.

  • Diazirines (e.g., Photo-Leucine): Diazirines represent a newer class of photo-crosslinkers activated by long-wave UV light (330-370 nm). Upon irradiation, they form a highly reactive carbene intermediate that can insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds. Diazirines are smaller than benzophenones and aryl azides, making them less likely to cause steric hindrance. While highly efficient, the carbene intermediate can be quenched by water, which can reduce yields but also minimizes non-specific labeling when no binding partner is nearby.

Data Presentation: Quantitative Comparison of Photo-Crosslinkers

Direct, head-to-head quantitative comparisons of crosslinking efficiency under identical conditions are limited in the literature. However, a summary of their key properties provides a strong basis for selection.

FeatureBenzophenones (e.g., Bpa)Aryl Azides (e.g., AzF)Diazirines (e.g., Photo-Leu/Met)
Photoreactive Moiety BenzophenonePhenyl AzideDiazirine
Reactive Intermediate Triplet Ketyl BiradicalNitreneCarbene
Activation Wavelength ~350 - 365 nm250 - 460 nm330 - 370 nm
Reaction Type C-H bond insertion (H-abstraction)C-H, N-H, O-H insertion, additionsC-H, N-H, O-H insertion
Crosslinking Efficiency High, due to reversible excitationGenerally lower yieldsHigh, but can be quenched by water
Stability Chemically stable, inert to waterReduced by thiols (e.g., DTT)More photostable than aryl azides
Relative Size BulkyModerateSmall

Mandatory Visualizations

Photochemical Activation Mechanisms

G Figure 1. Photochemical Activation Pathways of Crosslinkers cluster_BP Benzophenone (Bpa) cluster_AZ Aryl Azide (AzF) cluster_DZ Diazirine BP Benzophenone (Ground State) BP_excited Triplet Ketyl Biradical BP->BP_excited UV (~360 nm) BP_excited->BP Reversible Relaxation BP_product C-C Crosslink BP_excited->BP_product + Target BP_target C-H Bond (Target Protein) AZ Aryl Azide (Ground State) AZ_excited Nitrene AZ->AZ_excited UV (250-460 nm) - N₂ AZ_product C-N Crosslink AZ_excited->AZ_product + Target AZ_target X-H Bond (Target Protein) DZ Diazirine (Ground State) DZ_excited Carbene DZ->DZ_excited UV (~360 nm) - N₂ DZ_product C-C Crosslink DZ_excited->DZ_product + Target DZ_target X-H Bond (Target Protein)

Caption: Figure 1. Photochemical Activation Pathways of Crosslinkers.

Experimental Workflow for Photo-Affinity Labeling

G Figure 2. General Workflow for Photo-Affinity Labeling and Target ID cluster_workflow node_synthesis 1. Probe Synthesis Incorporate this compound into peptide via SPPS or genetically encode UAA. node_incubation 2. Incubation Incubate Bpa-containing probe with cell lysate or live cells. node_synthesis->node_incubation node_uv 3. Photo-Crosslinking Irradiate with UV light (~365 nm) to induce covalent bond formation. node_incubation->node_uv node_separation 4. Separation & Visualization Separate proteins by SDS-PAGE. Visualize crosslinked complex via Western Blot or in-gel fluorescence. node_uv->node_separation node_enrichment 5. Enrichment & Digestion Excise band and perform in-gel digestion (e.g., with Trypsin). node_separation->node_enrichment node_ms 6. Mass Spectrometry Analyze peptide fragments by LC-MS/MS to identify interacting protein and crosslinking site. node_enrichment->node_ms

Caption: Figure 2. General Workflow for Photo-Affinity Labeling and Target ID.

Signaling Pathway Application: GPCR-Arrestin Interaction

G Figure 3. Probing GPCR-Arrestin Signaling with a Bpa Crosslinker cluster_membrane Cell Membrane GPCR GPCR with Bpa incorporated Arrestin β-Arrestin GPCR->Arrestin 2. Recruits UV UV Light (~365 nm) GPCR->UV Agonist Agonist Agonist->GPCR 1. Binds & Activates Arrestin->UV 3. Interaction Stabilized Crosslink Covalent GPCR-Arrestin Complex UV->Crosslink 4. Crosslinking Traps Interaction Downstream Downstream Signaling (e.g., MAPK Cascade) Crosslink->Downstream 5. Modulates Signaling

Caption: Figure 3. Probing GPCR-Arrestin Signaling with a Bpa Crosslinker.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • This compound

  • Other required Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling Reagents: HBTU/HOBt or HATU

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvent: Methanol (MeOH)

  • Solid Phase Synthesis Vessel

  • Shaker/Rocker

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and shake for 5 minutes. Drain and repeat with fresh deprotection solution for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU/HATU (3-4 eq.), and HOBt (if using HBTU, 3-4 eq.) in a minimal amount of DMF. Add DIPEA (6-8 eq.) and vortex for 1-2 minutes. The solution should turn yellow.

  • Coupling: Add the activated this compound solution to the deprotected peptide-resin. Shake at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: To add the next amino acid, return to Step 2.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT). For Bpa-containing peptides, a low-odor cocktail (Reagent L) with dithiothreitol (DTT) is preferred as it does not readily react with the benzophenone moiety.

Protocol 2: Photo-Affinity Labeling (PAL) of a Protein Target with a Bpa-Peptide

This protocol describes a general procedure for identifying the binding partners of a Bpa-containing peptide probe in a complex protein mixture (e.g., cell lysate).

Materials:

  • Purified Bpa-containing peptide probe

  • Cell lysate or purified protein of interest

  • Binding Buffer (e.g., PBS with 0.1% Tween-20)

  • UV Lamp (365 nm, e.g., UVP CL-1000L Crosslinker)

  • Ice bucket and cold room/chamber

  • SDS-PAGE gels and running apparatus

  • Western blotting equipment or in-gel fluorescence scanner

  • For Mass Spectrometry: Trypsin, appropriate buffers, LC-MS/MS system

Methodology:

  • Binding/Incubation: In a microcentrifuge tube, incubate the Bpa-peptide probe with the cell lysate at a predetermined concentration (typically in the low micromolar range). Perform this step on ice or at 4°C for 30-60 minutes to allow for binding equilibrium to be reached.

    • Control: A crucial control is a parallel reaction where a large excess (e.g., 100-fold) of a non-crosslinkable competitor ligand is added prior to the probe to demonstrate the specificity of the interaction.

  • UV Irradiation: Place the open tubes on ice at a fixed distance (e.g., 5 cm) from the 365 nm UV source. Irradiate for 15-30 minutes. The optimal time should be determined empirically to maximize crosslinking while minimizing potential protein damage.

    • Control: A no-UV control, where the sample is incubated but not irradiated, is essential to identify non-covalent or non-specific binding.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT if downstream applications are sensitive to radical species, though the benzophenone reaction is relatively clean.

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, boil, and resolve the proteins on a polyacrylamide gel.

  • Detection:

    • Western Blotting: If the target protein is known or suspected, transfer the gel to a membrane and probe with a specific antibody. A higher molecular weight band corresponding to the target-probe complex should appear only in the UV-irradiated sample.

    • Target Identification: For unknown targets, the crosslinked band (which can be visualized by Coomassie stain, silver stain, or if the probe contains a fluorescent tag) is excised from the gel.

  • Mass Spectrometry Analysis: The excised gel band is subjected to in-gel tryptic digestion. The resulting peptide fragments are extracted and analyzed by LC-MS/MS to identify the protein(s) present in the band.

Conclusion

The choice of a photo-crosslinker is a critical decision that profoundly impacts the outcome of experiments aimed at mapping molecular interactions. This compound stands out as a robust and versatile tool, particularly for researchers leveraging solid-phase peptide synthesis to create highly specific probes. Its chemical stability, high crosslinking efficiency, and activation by less-damaging long-wave UV light make it a superior choice over many traditional aryl azides. While diazirines offer the advantage of smaller size, the reversible photoactivation of benzophenone provides a distinct mechanism for enhancing crosslinking yields. By understanding the fundamental differences in reactivity, stability, and application workflows, researchers can strategically select the optimal photo-crosslinker to illuminate the complex and dynamic protein interaction networks that govern life.

References

Unlocking Drug Discovery: A Technical Guide to the Applications of Fmoc-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of drug discovery, understanding the precise molecular interactions that govern biological processes is paramount. The identification of drug targets, the validation of lead compounds, and the elucidation of mechanisms of action all hinge on our ability to capture and characterize these interactions. Fmoc-Bpa-OH (N-α-Fmoc-p-benzoyl-L-phenylalanine) has emerged as a powerful and versatile tool in this endeavor. This photo-reactive amino acid analogue can be site-specifically incorporated into peptides and proteins, enabling researchers to "freeze" transient interactions in time through photo-activated covalent crosslinking. This in-depth technical guide explores the core applications of this compound in drug discovery, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in harnessing the full potential of this innovative chemical probe.

Core Principles of this compound in Photo-Crosslinking

This compound is a phenylalanine derivative featuring a benzophenone moiety on the para position of the phenyl ring and an Fmoc protecting group on the α-amino group.[1][2] The Fmoc group facilitates its use in standard solid-phase peptide synthesis (SPPS).[3][4][5]

The key to Bpa's utility lies in the photochemical properties of the benzophenone group. Upon exposure to UV light, typically at a wavelength of 350-365 nm, the benzophenone carbonyl group undergoes an n-π* transition to form a reactive diradical triplet state. This triplet state can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent C-C bond between the Bpa-containing peptide/protein and its interacting partner. This process effectively captures and preserves even weak or transient interactions for subsequent analysis.

Key Applications in Drug Discovery

The unique properties of this compound lend themselves to a variety of powerful applications in the drug discovery pipeline:

  • Target Identification and Validation: By incorporating Bpa into a bioactive molecule (e.g., a peptide-based drug candidate), researchers can covalently trap its cellular binding partners. Subsequent isolation and identification of these crosslinked complexes via mass spectrometry can reveal the direct targets of the drug.

  • Mapping Drug-Target and Protein-Protein Interaction Interfaces: The short-range nature of the photo-crosslinking reaction (typically within ~3-4 Å) allows for the precise mapping of binding interfaces. By strategically placing Bpa at different positions within a protein or peptide, the contact points with its binding partner can be identified at amino acid resolution.

  • Elucidating Signaling Pathways: this compound is instrumental in dissecting complex signaling cascades. By capturing interactions between key signaling proteins, such as G-protein coupled receptors (GPCRs) and their interacting partners like arrestins, the dynamic assembly and disassembly of signaling complexes can be studied in detail.

  • Screening for Covalent Inhibitors: While Bpa itself forms the covalent linkage, its application can be extended to screen for and characterize covalent drug candidates. By understanding the binding pose of a non-covalent ligand through Bpa-mediated crosslinking, covalent warheads can be rationally designed.

  • Identifying Off-Target Effects: A critical aspect of drug development is the identification of unintended off-target interactions, which can lead to adverse effects. Bpa-containing probes can be used to survey the cellular interactome of a drug candidate, revealing potential off-target liabilities early in the discovery process.

Quantitative Data in this compound Applications

The efficiency of Bpa-mediated photo-crosslinking and the affinity of the interactions it can capture are key considerations for experimental design. The following tables summarize representative quantitative data from studies utilizing Bpa.

ParameterValueContextReference
Crosslinking Efficiency ~40%Crosslinking of a peptide to BRD3-BD2 after 5 minutes of UV irradiation.
70%Crosslinking of Bpa-incorporated ubiquitin to Parkin.
96%Crosslinking of a peptide to BRD3-BD2 after 40 minutes of UV irradiation.
Binding Affinity (Kd) Low to mid-micromolar (µM) rangeCapture of a moderate affinity in vivo interaction between a transcriptional activator and a coactivator.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

This compound Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS process for incorporating this compound into a peptide sequence.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF.

    • Note: For this compound, the coupling time may need to be extended to ensure efficient incorporation.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry thoroughly.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Photo-Crosslinking and Mass Spectrometry Analysis

This protocol describes a general workflow for photo-crosslinking a Bpa-containing peptide to its binding partner(s) and subsequent identification by mass spectrometry.

Materials:

  • Purified Bpa-containing peptide

  • Purified target protein or cell lysate

  • UV lamp (365 nm)

  • SDS-PAGE materials

  • In-gel digestion reagents (DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Binding Reaction:

    • Incubate the Bpa-containing peptide with the target protein or cell lysate in an appropriate buffer. The optimal concentrations and incubation time should be determined empirically.

  • UV Irradiation:

    • Transfer the reaction mixture to a UV-transparent plate or cuvette.

    • Irradiate with 365 nm UV light on ice for a specified period (typically 15-60 minutes). A non-irradiated sample should be included as a negative control.

  • SDS-PAGE Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the proteins by Coomassie staining or silver staining. The appearance of a new, higher molecular weight band corresponding to the crosslinked complex is indicative of a successful reaction.

  • In-Gel Digestion:

    • Excise the band corresponding to the crosslinked complex from the gel.

    • Destain the gel piece.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight.

  • LC-MS/MS Analysis:

    • Extract the tryptic peptides from the gel piece.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use specialized crosslinking software (e.g., pLink, MeroX, StavroX) to identify the crosslinked peptides from the MS/MS data. These programs can identify spectra that correspond to two different peptide chains covalently linked together.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crosslinking Crosslinking & Analysis s1 Fmoc-SPPS with This compound s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 c1 Incubation with Target Protein/Lysate s3->c1 Purified Bpa-Peptide c2 UV Irradiation (365 nm) c1->c2 c3 SDS-PAGE c2->c3 c4 In-Gel Digestion c3->c4 c5 LC-MS/MS c4->c5 c6 Data Analysis (Crosslink Identification) c5->c6

General experimental workflow for this compound applications.

Mapping GPCR-Arrestin interaction using Bpa photo-crosslinking.

Conclusion

This compound has proven to be an indispensable tool for chemical biologists and drug discovery scientists. Its ability to be seamlessly integrated into synthetic peptides and to forge covalent bonds with interacting partners upon photoactivation provides an unparalleled method for capturing the ephemeral world of molecular interactions. From identifying novel drug targets to dissecting the intricacies of signaling pathways, the applications of this compound are vast and continue to expand. By providing a solid foundation in the principles and protocols of this technology, this guide aims to empower researchers to unlock new discoveries and accelerate the development of next-generation therapeutics.

References

A Technical Guide to Fmoc-Bpa-OH: A Photo-Crosslinking Amino Acid for Probing Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Bpa-OH (Fmoc-p-benzoyl-L-phenylalanine), a photo-activatable amino acid derivative crucial for elucidating protein-protein interactions and characterizing ligand-receptor binding sites. This document outlines its chemical properties, provides detailed experimental protocols for its incorporation into peptides and subsequent photo-crosslinking, and illustrates the underlying mechanisms and workflows.

Core Properties of this compound

This compound is a phenylalanine derivative incorporating a benzophenone moiety. This unique feature allows for the formation of covalent crosslinks with interacting molecules upon activation with UV light, effectively "trapping" transient interactions for further analysis.

PropertyValueReferences
CAS Number 117666-96-3
Molecular Weight 491.53 g/mol [1]
Molecular Formula C₃₁H₂₅NO₅[1]
Synonyms Fmoc-4-benzoyl-L-phenylalanine, Fmoc-L-4-Benzoylphenylalanine
Appearance White to off-white solid
Purity Typically ≥98%[1]
Storage Conditions Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months

Experimental Protocols

The use of this compound in studying molecular interactions involves a multi-step process, beginning with the synthesis of a Bpa-containing peptide, followed by a photo-crosslinking reaction, and concluding with the analysis of the cross-linked products.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Due to the bulky nature of the benzophenone side chain, optimization of coupling conditions may be necessary to ensure efficient incorporation.

Materials:

  • This compound

  • Appropriate resin for SPPS (e.g., Rink Amide resin)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

  • Resin Preparation: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and IPA.

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • This compound Coupling:

    • Due to its steric hindrance, a more potent coupling reagent like HATU may be beneficial.

    • Dissolve this compound (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin and allow the coupling reaction to proceed for 2-4 hours. A double coupling may be performed to ensure high efficiency.

    • Monitor the coupling efficiency using a ninhydrin test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude Bpa-containing peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., LC-MS/MS).[2][3]

Photo-Crosslinking of Bpa-Containing Peptides

The benzophenone group of Bpa is activated by UV light, leading to the formation of a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, resulting in a covalent crosslink.

Materials:

  • Purified Bpa-containing peptide

  • Target protein or interacting partner

  • Reaction buffer (e.g., PBS, HEPES)

  • UV lamp (emitting at ~365 nm)

  • Quartz cuvette or plate

Protocol:

  • Sample Preparation:

    • Prepare a solution containing the Bpa-containing peptide and its target protein in a suitable reaction buffer. The optimal concentrations of the peptide and target protein should be determined empirically but typically range from micromolar to low millimolar.

  • UV Irradiation:

    • Place the sample in a quartz cuvette or plate.

    • Irradiate the sample with UV light at a wavelength of approximately 365 nm. The irradiation time can vary from a few minutes to an hour and should be optimized for the specific system under investigation. It is advisable to perform a time-course experiment to determine the optimal irradiation time that maximizes crosslinking while minimizing potential photodamage.

    • Maintain the sample at a constant temperature (e.g., on ice or in a temperature-controlled chamber) during irradiation to prevent denaturation.

  • Control Experiments:

    • A sample containing both the Bpa-peptide and the target protein but not exposed to UV light.

    • A sample containing only the Bpa-peptide exposed to UV light.

    • A sample containing only the target protein exposed to UV light.

Analysis of Cross-Linked Products

The formation of a covalent bond between the Bpa-containing peptide and its interacting partner results in a product of higher molecular weight, which can be detected and characterized using various techniques.

Protocol:

  • SDS-PAGE Analysis:

    • Analyze the irradiated and control samples by SDS-PAGE.

    • A new band corresponding to the molecular weight of the cross-linked complex should be visible in the UV-irradiated sample containing both the peptide and the target protein.

    • The gel can be visualized by Coomassie staining or, if the peptide or protein is tagged, by fluorescence or western blotting.

  • Mass Spectrometry (MS) for Identification of Cross-Linking Site:

    • Excise the band corresponding to the cross-linked complex from the SDS-PAGE gel.

    • Perform in-gel digestion of the protein complex using a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by mass spectrometry (LC-MS/MS).

    • The cross-linked peptides will have a combined mass of the two interacting fragments. Specialized software can be used to identify these cross-linked peptides and pinpoint the site of interaction on the target protein.

Visualizing Workflows and Mechanisms

Workflow for Studying Protein-Protein Interactions

G cluster_0 Peptide Synthesis cluster_1 Photo-Crosslinking cluster_2 Analysis synthesis Fmoc-SPPS with this compound purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization incubation Incubate Bpa-peptide with target protein characterization->incubation irradiation UV Irradiation (~365 nm) incubation->irradiation sds_page SDS-PAGE Analysis irradiation->sds_page ms_analysis Mass Spectrometry (LC-MS/MS) sds_page->ms_analysis site_id Identification of Cross-linking Site ms_analysis->site_id

Caption: Workflow for identifying protein-protein interactions using this compound.

Mechanism of Bpa Photo-Crosslinking

G cluster_0 Photoactivation cluster_1 Crosslinking Reaction bpa_ground Bpa (Ground State) bpa_excited Bpa (Excited Triplet State) bpa_ground->bpa_excited n -> π* transition uv_light UV Light (~365 nm) h_abstraction Hydrogen Abstraction from C-H bond of interacting protein bpa_excited->h_abstraction radical_pair Formation of a radical pair h_abstraction->radical_pair covalent_bond Covalent Bond Formation (Crosslink) radical_pair->covalent_bond

References

understanding the Fmoc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has transformed the creation of synthetic peptides for research, diagnostics, and therapeutics.[1] Its widespread adoption is attributed to its unique base-lability, which permits an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] This Fmoc/tBu (tert-butyl) chemistry offers milder reaction conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, thereby enhancing the stability of sensitive peptide sequences and simplifying the synthesis process.[1][2]

Core Principles of Fmoc Chemistry

The success of Fmoc chemistry is built on several key principles that facilitate the precise and efficient assembly of amino acid chains.

Orthogonal Protection Strategy: The primary advantage of the Fmoc group is its cleavage under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This is in stark contrast to the acid-labile protecting groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), which are commonly used for the side chains of trifunctional amino acids. This orthogonality ensures that the temporary Nα-Fmoc group can be removed at each cycle of peptide elongation without disturbing the permanent side-chain protecting groups. The side-chain protecting groups are then removed simultaneously at the end of the synthesis during the final cleavage of the peptide from the resin, typically with a strong acid like trifluoroacetic acid (TFA).

Mechanism of Fmoc Protection and Deprotection:

The Fmoc group is introduced by reacting the amino group of an amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions.

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide chain as a carbamic acid, which then decarboxylates. The liberated DBF is a reactive electrophile that is scavenged by the excess amine in the deprotection solution to form a stable adduct, preventing it from reacting with the newly deprotected N-terminus of the peptide.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc-based SPPS is highly dependent on reaction kinetics and the stability of the protecting groups. The following tables summarize key quantitative data for optimizing synthesis protocols.

ParameterRecommended ValueRationale
Purity of Fmoc-Amino Acids>99.5%High purity is crucial to avoid the incorporation of deletion or modified sequences.
Dipeptide Content in Fmoc-AA≤ 0.1%Prevents the insertion of incorrect amino acid sequences.
Enantiomeric Purity of Fmoc-AA≥ 99.8%Minimizes stereochemical impurities in the final peptide.
Free Amino Acid in Fmoc-AA≤ 0.2%Prevents double insertion of an amino acid during coupling.

Table 1: Key Quality Parameters for Fmoc-Amino Acids in SPPS.

Base (in DMF)ConcentrationHalf-life (t½) of Fmoc-Val DeprotectionReference(s)
Piperidine20% (v/v)~6-7 seconds
Piperidine50% (v/v)< 5 minutes
Morpholine50% (v/v)~1 minute
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v)Significantly faster than piperidine

Table 2: Comparative Deprotection Kinetics of the Fmoc Group.

Deprotection ReagentAspartimide Formation (%)Racemization (%)Reference(s)
20% Piperidine/DMFSequence dependent, can be significantSequence dependent
2% DBU / 2% Piperidine/DMFGenerally lower than piperidine aloneCan be higher in some cases
5% Piperazine / 2% DBU/DMFSignificantly reducedLower than piperidine

Table 3: Impact of Deprotection Reagent on Side Reaction Formation. Note: The extent of side reactions is highly sequence-dependent.

Mandatory Visualizations

Fmoc_Protection_Mechanism cluster_reactants Reactants cluster_products Products AA H₂N-CHR-COOH (Amino Acid) Fmoc_AA Fmoc-HN-CHR-COOH (Fmoc-protected Amino Acid) AA->Fmoc_AA Reaction Fmoc_Cl Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) Fmoc_Cl->Fmoc_AA HCl HCl Base Base (e.g., Na₂CO₃)

Caption: General scheme for the protection of an amino acid with Fmoc-Cl.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Base) Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Carbamic_Acid H₂N-Peptide-Resin (as carbamic acid intermediate) Intermediate->Carbamic_Acid DBF->DBF_Adduct + Piperidine (Scavenger) Free_Amine H₂N-Peptide-Resin (Free Amine) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow Start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Check Repeat for next Amino Acid? Wash2->Check Check->Deprotection Yes Cleavage Final Cleavage and Side-Chain Deprotection (TFA cocktail) Check->Cleavage No End Purified Peptide Cleavage->End

Caption: Workflow for a single cycle of Fmoc-SPPS.

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid (L-Alanine)

This protocol describes the protection of the amino group of L-Alanine using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

  • L-Alanine

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 10% aqueous sodium carbonate solution

  • Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Separatory funnel

Procedure:

  • Dissolve L-Alanine (1 equivalent) in 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.

  • Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed overnight at room temperature.

  • After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-L-Alanine should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum. A typical yield for this reaction is over 90%.

Protocol 2: A Single Cycle of Amino Acid Addition in Fmoc-SPPS

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang resin).

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

  • DMF (N,N-dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Fmoc-amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, 3-5 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Mix for 3 minutes. d. Drain the solution. e. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes. f. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A ninhydrin test can be performed to confirm the presence of a free amine.

  • Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF. b. Add the activated amino acid solution to the resin. c. Mix at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Protocol 3: Final Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). The composition of the cocktail may vary depending on the peptide sequence.

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge

Procedure:

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Mix gently at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • A white precipitate of the peptide should form.

  • Pellet the peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under a stream of nitrogen or argon gas. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The Fmoc protection strategy is the preeminent choice for solid-phase peptide synthesis due to its mild conditions, robust orthogonality, and the ability for real-time monitoring. A thorough understanding of the underlying chemical principles, coupled with optimized and validated experimental protocols, is paramount for researchers, scientists, and drug development professionals to successfully synthesize peptides for a wide array of applications. While challenges such as aggregation and side reactions can arise, a systematic approach to troubleshooting and the use of advanced reagents and techniques can overcome these obstacles, enabling the efficient production of complex and modified peptides.

References

Methodological & Application

Application Note: Efficient Incorporation of the Photo-Crosslinker Fmoc-Bpa-OH into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the incorporation of the photo-activatable unnatural amino acid Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is designed to guide researchers in synthesizing peptides containing this valuable tool for studying peptide-protein interactions and elucidating biological pathways.

The benzophenone moiety of Bpa, upon exposure to UV light, forms a covalent bond with neighboring C-H bonds, making it an invaluable tool for photoaffinity labeling and cross-linking studies. However, its bulky nature can present challenges during peptide synthesis. This guide offers optimized procedures to ensure high coupling efficiency and peptide purity.

Data Presentation

Successful incorporation of this compound can be evaluated by monitoring coupling efficiency and final peptide purity. Researchers should aim for high incorporation rates to maximize the yield of the desired photo-crosslinkable peptide. The following table provides a template for recording and comparing experimental results.

ParameterStandard Coupling (DIC/HOBt)Optimized Coupling (HATU/HOAt)Double Coupling
Coupling Time for this compound 2 - 4 hours1 - 2 hours2 x 1 hour
Kaiser Test Result after Coupling Weakly positive to negativeNegativeNegative
Crude Peptide Purity (by HPLC) Enter %Enter %Enter %
Isolated Yield of Bpa-Peptide Enter %Enter %Enter %
Mass Spectrometry (Expected vs. Observed Mass) Enter DataEnter DataEnter Data

Experimental Protocols

This section details the step-by-step methodology for incorporating this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Resin Preparation
  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • If starting with a pre-loaded resin, proceed to the Fmoc deprotection step. If using a non-loaded resin, couple the first Fmoc-protected amino acid according to standard protocols.

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 times), followed by isopropanol (IPA) (3 times), and finally DMF (3 times).

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).

This compound Coupling (Optimized Protocol)

Due to the steric hindrance of the benzophenone moiety, a more potent coupling reagent than the standard DIC/HOBt is recommended for optimal incorporation of this compound.[2]

  • In a separate vial, dissolve the following reagents in DMF:

    • This compound (3 equivalents relative to the resin loading)

    • HATU (2.9 equivalents)

    • HOAt (3 equivalents)

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Add the activated this compound solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test. A negative test (yellow color) indicates complete coupling.

  • If the Kaiser test is positive after 2 hours, consider a double coupling: drain the reaction vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated this compound for an additional hour.

  • Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the appropriate Fmoc-amino acid) cycles until the desired peptide sequence is assembled.

Cleavage and Deprotection

For peptides containing Bpa, it is crucial to use a cleavage cocktail that does not react with the benzophenone group. Reagent L is recommended for this purpose as dithiothreitol (DTT) is compatible with the benzophenone moiety.[3]

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Prepare the cleavage cocktail, Reagent L:

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

    • Dithiothreitol (DTT): 5% (w/v)

    • Water: 5% (v/v)

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column.[4]

  • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. Monitor the elution at 220 nm and 280 nm.

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the purified peptide by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow for this compound Incorporation

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, IPA, DMF) Deprotection->Wash1 Coupling This compound Coupling (HATU/HOAt/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM, DMF) Coupling->Wash2 Elongation Repeat for Next Amino Acid Wash2->Elongation Continue Synthesis Cleavage Cleavage & Deprotection (Reagent L) Wash2->Cleavage Final Amino Acid Coupled Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Logical Flow of the Coupling Step

Coupling_Logic Start Start Coupling Activate Pre-activate this compound with HATU/HOAt/DIPEA Start->Activate Couple Add to Resin (1-2 hours) Activate->Couple KaiserTest Kaiser Test Couple->KaiserTest Wash Wash Resin KaiserTest->Wash Negative DoubleCouple Double Couple (1 hour) KaiserTest->DoubleCouple Positive End Coupling Complete Wash->End DoubleCouple->KaiserTest

Caption: Decision-making process for the efficient coupling of this compound.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) in solid-phase peptide synthesis (SPPS). This photoreactive, unnatural amino acid is a powerful tool for elucidating protein-protein interactions and is increasingly utilized in drug discovery and development. The following sections detail the principles, protocols, and applications of incorporating this compound into synthetic peptides.

Introduction to this compound in Peptide Synthesis

N-α-Fmoc-p-benzoyl-L-phenylalanine is a derivative of the amino acid phenylalanine, featuring a benzophenone moiety. This group is photo-activatable by UV light (typically around 350-365 nm), generating a reactive triplet biradical that can form a covalent bond with adjacent C-H or N-H bonds in interacting proteins. This property makes Bpa an invaluable tool for photo-affinity labeling to "trap" and identify binding partners.[1]

The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.[2] The Fmoc group is base-labile and is removed at each cycle of peptide elongation, while the acid-labile side-chain protecting groups remain intact until the final cleavage from the resin.[3]

Key Applications in Research and Drug Development

The unique photoreactive properties of Bpa-containing peptides enable a range of applications:

  • Target Identification and Validation: Bpa-containing peptide probes can be used to covalently crosslink to their biological targets, allowing for the isolation and identification of previously unknown receptors or binding proteins.

  • Binding Site Mapping: By incorporating Bpa at various positions within a peptide ligand, it is possible to map the specific amino acid residues involved in the binding interface of a protein-protein interaction.

  • Elucidation of Signaling Pathways: By identifying the interacting partners of key peptides in a signaling cascade, Bpa-mediated photo-crosslinking can help to unravel complex biological pathways.[4]

  • Development of Covalent Inhibitors: The ability to form a covalent bond can be exploited to design highly potent and specific irreversible inhibitors for therapeutic applications.

  • Drug Delivery Systems: Bpa has been incorporated into peptide-drug conjugates and liposomes for targeted drug delivery and boron neutron capture therapy (BNCT).[5]

Experimental Protocols

Manual Solid-Phase Peptide Synthesis of a Bpa-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a Bpa residue.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including this compound)

  • Coupling reagents: HCTU (or HATU/HBTU)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: Reagent L (TFA/TIS/DTT/water, 88:2:5:5 v/v/w/w) is recommended for Bpa-containing peptides.

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Incorporation of this compound:

    • Follow the same procedure as for standard amino acids. Due to the bulky nature of Bpa, a longer coupling time (2-4 hours) or a double coupling may be necessary to ensure high efficiency.

  • Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (Reagent L) to the dried resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

Automated Solid-Phase Peptide Synthesis

The incorporation of this compound can be readily automated on most commercial peptide synthesizers. The standard synthesis cycles for Fmoc-amino acids can be used, with the following considerations:

  • Extended Coupling Time: Program an extended coupling time (e.g., 2-4 hours) for the this compound residue to ensure complete incorporation.

  • Double Coupling: Alternatively, program a double coupling cycle for the this compound position.

  • Reagent Positions: Ensure this compound is placed in the correct amino acid position on the synthesizer.

Data Presentation: Coupling and Purity

The efficiency of this compound coupling and the purity of the resulting crude peptide are critical parameters. The following tables provide representative data.

Table 1: this compound Coupling Conditions and Efficiency

Coupling ReagentBasePre-activation Time (min)Coupling Time (hours)Typical Coupling Efficiency (%)
HCTUDIPEA5-102-4>98%
HATUDIPEA5-102-4>99%
DIC/HOBt-10-154-695-98%

Coupling efficiency can be monitored qualitatively using the Kaiser test or quantitatively by cleaving a small amount of resin and analyzing by HPLC and mass spectrometry.

Table 2: Crude Peptide Purity Analysis (Example: 10-mer peptide with one Bpa residue)

Analytical MethodPurity (%)Major Impurities
RP-HPLC (220 nm)75-85%Deletion sequences, truncated peptides
LC-MSConsistent with HPLCConfirms identity of major and minor peaks

Crude peptide purity is highly sequence-dependent. Hydrophobic peptides and longer sequences may exhibit lower crude purity due to aggregation during synthesis.

Purification and Analysis

Crude Bpa-containing peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is generally suitable.

  • Mobile Phases:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV detection at 220 nm (for the peptide backbone) and 275 nm (due to the aromatic rings in Bpa) is recommended.

  • Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC and the identity confirmed by mass spectrometry.

Photo-Crosslinking Protocol

This is a general protocol for a photo-crosslinking experiment. Optimization of concentrations and irradiation time is recommended for each specific system.

Materials:

  • Purified Bpa-containing peptide

  • Target protein in a suitable buffer

  • UV lamp (365 nm)

  • SDS-PAGE reagents

  • Coomassie stain or Western blotting reagents

Procedure:

  • Incubation: Mix the Bpa-containing peptide and the target protein in a microcentrifuge tube or a well of a microplate. Incubate at the desired temperature to allow for binding.

  • UV Irradiation: Expose the sample to UV light (365 nm) for a specified time (e.g., 15-60 minutes) on ice to initiate crosslinking.

  • Analysis: Analyze the sample by SDS-PAGE. A new band at a higher molecular weight corresponding to the peptide-protein conjugate should be observed.

  • Identification: The cross-linked protein can be identified by excising the band from the gel and subjecting it to mass spectrometry analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency of this compound Steric hindrance of the bulky Bpa side chain. Peptide aggregation on the resin.Use a more powerful coupling reagent like HATU. Increase the coupling time or perform a double coupling. Use a solvent with better solvating properties like NMP or a DMF/DMSO mixture. Synthesize at an elevated temperature to disrupt aggregation.
Low Crude Peptide Purity Incomplete deprotection or coupling steps. Aggregation of the growing peptide chain.Ensure complete Fmoc deprotection. Optimize coupling times for all amino acids. For difficult sequences, consider using pseudoproline dipeptides or other backbone protection strategies to minimize aggregation.
Low Yield After Cleavage Incomplete cleavage from the resin. Peptide precipitation issues.Ensure the appropriate cleavage cocktail is used (Reagent L is recommended for Bpa). Extend the cleavage time if necessary. After adding cold ether, if no precipitate forms, try reducing the volume of TFA under a stream of nitrogen before ether addition.
No or Low Crosslinking Efficiency Bpa is not at the binding interface. Insufficient UV irradiation.Synthesize a series of peptides with Bpa at different positions to find the optimal crosslinking site. Optimize the UV irradiation time and the distance from the UV source. Ensure the binding buffer is compatible with the photo-crosslinking reaction.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF/DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Deprotection (Reagent L) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Photo_Crosslinking_Workflow Peptide_Protein_Mix 1. Mix Bpa-Peptide and Target Protein Incubation 2. Incubate to allow binding Peptide_Protein_Mix->Incubation UV_Irradiation 3. UV Irradiation (365 nm) Incubation->UV_Irradiation Crosslinked_Complex 4. Covalent Complex Formation UV_Irradiation->Crosslinked_Complex SDS_PAGE 5. SDS-PAGE Analysis Crosslinked_Complex->SDS_PAGE Band_Excision 6. Excise Crosslinked Band SDS_PAGE->Band_Excision Mass_Spec 7. Mass Spectrometry Band_Excision->Mass_Spec Partner_ID 8. Identify Binding Partner and Crosslinking Site Mass_Spec->Partner_ID Signaling_Pathway_Elucidation Ligand Known Peptide Ligand Receptor Known Receptor Ligand->Receptor Activates Bpa_Ligand Synthesize Bpa-Peptide Ligand Downstream Known Downstream Signaling Receptor->Downstream Activates Unknown_Partner Novel Interacting Protein Receptor->Unknown_Partner Discovered Interaction Crosslink Photo-Crosslink in Cells Bpa_Ligand->Crosslink Isolate Isolate & Purify Crosslinked Complex Crosslink->Isolate Identify Identify with Mass Spectrometry Isolate->Identify Identify->Unknown_Partner New_Pathway New Signaling Branch Unknown_Partner->New_Pathway

References

Application Notes and Protocols for UV Activation of Fmoc-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Bpa-OH (Fmoc-p-benzoyl-L-phenylalanine) is a photoreactive amino acid derivative that has become an invaluable tool for elucidating protein-protein interactions and for photocrosslinking studies in chemical biology and drug development.[1][2] Upon activation with ultraviolet (UV) light, the benzophenone moiety of Bpa forms a reactive triplet diradical. This diradical can then covalently crosslink with adjacent C-H bonds of interacting molecules, effectively "capturing" transient and stable interactions.[2] The activation process is reversible, allowing for continuous irradiation to maximize the yield of cross-linked products.[1] This document provides detailed application notes and protocols for the efficient UV activation of this compound.

Key Activation Parameters

The efficiency of UV activation and subsequent crosslinking of Bpa-containing peptides and proteins is influenced by several critical parameters. While optimal conditions often require empirical determination for each specific biological system, the following provides a summary of established starting points and ranges.[1]

UV Wavelength

The optimal wavelength for the activation of the benzophenone group in Bpa is consistently reported to be ~365 nm . This long-wave UV light minimizes potential damage to biological molecules that can be caused by shorter, more energetic UV wavelengths.

UV Exposure Time and Intensity

The duration of UV exposure is a critical factor that directly impacts the crosslinking yield. Insufficient exposure will result in low yields, while excessive exposure can lead to sample degradation.

ParameterRecommended Range/ValueNotes
Exposure Time 5 minutes - 2 hoursThe optimal time is system-dependent. One study found ~40% protein modification after 5 minutes, reaching up to 96% after 40 minutes. Another study identified 30 minutes as optimal, with longer times leading to potential proteolytic degradation.
UV Lamp Power 8 W (as a reference point)Higher intensity may reduce the required exposure time but also increases the risk of photodamage. It is crucial to ensure even distribution of UV light across the sample.

It is highly recommended to perform a time-course experiment to determine the optimal exposure time for your specific application.

Solvent Effects

The choice of solvent can influence the photophysical properties of the benzophenone moiety and, consequently, the crosslinking efficiency. While comprehensive comparative studies are limited, the following should be considered:

  • Protic vs. Aprotic Solvents: Protic solvents, such as water and alcohols, can interact with the excited state of benzophenone through hydrogen bonding, potentially affecting the kinetics of intersystem crossing and the lifetime of the reactive triplet state.

  • Polarity: The polarity of the solvent can also modulate the energy levels of the excited states.

  • Buffer Composition: Amine-containing buffers, such as Tris, should be avoided as they can react with the photoactivated Bpa. HEPES and phosphate buffers are commonly used alternatives.

Researchers should empirically test different buffer and solvent conditions to optimize crosslinking for their system.

Experimental Protocols

The following are generalized protocols for the UV-induced crosslinking of Bpa-containing peptides and proteins. Note: These protocols should be adapted and optimized for the specific experimental setup.

Protocol 1: In Vitro Photocrosslinking of a Bpa-Containing Peptide with a Target Protein

This protocol describes a general procedure for crosslinking a purified peptide containing a Bpa residue to its purified protein binding partner.

Materials:

  • Bpa-containing peptide

  • Purified target protein

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • UV lamp with a ~365 nm emission peak

  • 96-well microplate or similar UV-transparent vessel

  • Ice bath

Procedure:

  • Prepare a reaction mixture containing the Bpa-peptide and the target protein in the reaction buffer. Molar ratios will need to be optimized, but a 2 to 10-fold molar excess of the peptide is a common starting point.

  • Incubate the mixture at the desired temperature (e.g., room temperature or 4°C) for a sufficient time to allow for binding equilibrium to be reached (typically 20-30 minutes).

  • Transfer the reaction mixture to a UV-transparent vessel (e.g., a clear 96-well plate).

  • Place the vessel on an ice bath to minimize potential heat-induced degradation during irradiation.

  • Irradiate the sample with a UV lamp (~365 nm) from a close distance.

  • Perform a time-course experiment by irradiating for different durations (e.g., 0, 5, 10, 20, 30, 45, 60 minutes) to determine the optimal exposure time.

  • Analyze the crosslinking efficiency by SDS-PAGE followed by Coomassie staining, Western blotting, or mass spectrometry. The cross-linked product will appear as a higher molecular weight band.

Protocol 2: In Vivo Photocrosslinking in Mammalian Cells

This protocol outlines a general workflow for incorporating Bpa into a protein of interest in mammalian cells and subsequently inducing crosslinking to its interaction partners.

Materials:

  • Mammalian cell line

  • Expression vectors for the Bpa-specific aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA

  • Expression vector for the protein of interest containing an amber (TAG) codon at the desired Bpa incorporation site

  • Cell culture medium supplemented with Bpa

  • UV lamp (~365 nm)

Procedure:

  • Co-transfect the mammalian cells with the expression vectors for the Bpa-aaRS, tRNA, and the target protein.

  • Culture the cells in a medium supplemented with Bpa (the optimal concentration needs to be determined empirically, typically in the range of 100-500 µM).

  • After a suitable expression period (e.g., 24-48 hours), wash the cells with PBS.

  • Expose the cells to UV light (~365 nm) for a predetermined optimal time.

  • Lyse the cells and analyze the cross-linked complexes by immunoprecipitation followed by Western blotting or by mass spectrometry to identify the interaction partners.

Data Presentation

The following table summarizes quantitative data from a representative study on Bpa photocrosslinking efficiency over time.

UV Exposure Time (minutes)Crosslinking Efficiency (%)
00
5~40
10-
20-
4078 - 96

Data adapted from a study on peptide-protein crosslinking. The efficiency can vary significantly depending on the specific system.

Mandatory Visualizations

Experimental Workflow for In Vitro Photocrosslinking

in_vitro_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_uv UV Activation cluster_analysis Analysis Peptide Bpa-Containing Peptide Mix Mix & Incubate Peptide->Mix Protein Target Protein Protein->Mix Buffer Reaction Buffer Buffer->Mix UV Irradiate at ~365 nm Mix->UV SDS_PAGE SDS-PAGE UV->SDS_PAGE Western Western Blot SDS_PAGE->Western MS Mass Spectrometry SDS_PAGE->MS signaling_pathway cluster_cell Cellular Context cluster_activation Crosslinking cluster_identification Identification cluster_mapping Pathway Mapping Bait Bait Protein (with Bpa) UV_Activation UV Activation (~365 nm) Bait->UV_Activation Prey1 Interacting Protein 1 Prey1->UV_Activation Prey2 Interacting Protein 2 Prey2->UV_Activation Lysis Cell Lysis UV_Activation->Lysis Covalent Complex Formation Purification Affinity Purification of Bait Lysis->Purification MS_Analysis Mass Spectrometry (LC-MS/MS) Purification->MS_Analysis Interaction_Map Protein Interaction Network MS_Analysis->Interaction_Map Pathway_Elucidation Signaling Pathway Elucidation Interaction_Map->Pathway_Elucidation

References

Probing the Interactome: A Guide to In Vivo Photo-Crosslinking with p-Benzoyl-L-phenylalanine (Bpa)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular landscape, transient and dynamic protein-protein interactions (PPIs) are the linchpins of nearly all biological processes. Capturing these fleeting interactions in their native environment is a formidable challenge, yet crucial for understanding cellular signaling, disease mechanisms, and for the development of targeted therapeutics. In vivo photo-crosslinking, utilizing the photoreactive, non-canonical amino acid p-benzoyl-L-phenylalanine (Bpa), has emerged as a powerful technique to covalently trap these interactions within living cells.

This document provides detailed application notes and protocols for performing in vivo photo-crosslinking with Bpa. It is important to note that while the user query specified Fmoc-Bpa-OH, the in vivo photo-crosslinking technique utilizes the deprotected form, p-benzoyl-L-phenylalanine (Bpa). This compound is the N-terminus protected form used in solid-phase peptide synthesis. For cellular applications, either commercially available Bpa is used directly, or the Fmoc group is removed from this compound prior to its introduction into cell culture media.

Upon incorporation into a target protein at a specific site via genetic code expansion, Bpa remains chemically inert until activated by UV light (typically 365 nm). This activation generates a reactive triplet benzophenone, which can then form a covalent bond with interacting molecules in close proximity, including other proteins, DNA, or RNA. This "zero-length" crosslinking provides a high-resolution snapshot of molecular interactions as they occur in the complex milieu of a living cell.

Principle of the Method

The in vivo photo-crosslinking methodology using Bpa hinges on the repurposing of a nonsense codon (typically the amber codon, TAG) to encode for the unnatural amino acid. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the host organism (e.g., E. coli, yeast, or mammalian cells). The orthogonal aaRS is engineered to specifically recognize and charge its cognate tRNA with Bpa, and the tRNA is modified to recognize the amber stop codon. When a gene of interest is mutated to contain a TAG codon at a desired position, the translational machinery incorporates Bpa at that site, producing a full-length, photoreactive protein. Subsequent UV irradiation of the live cells triggers the crosslinking reaction.

Data Presentation

The following tables summarize key quantitative data for in vivo photo-crosslinking experiments with Bpa, compiled from various studies. These values should be considered as starting points for optimization in specific experimental systems.

Table 1: Bpa Concentration in Cell Culture Media

OrganismBpa Concentration (mM)Notes
E. coli0.1 - 1.0Higher concentrations may be toxic. Solubility can be a limiting factor.
S. cerevisiae (Yeast)0.1 - 1.0Often dissolved in NaOH and then added to the media.
Mammalian Cells0.05 - 0.5Lower concentrations are typically used to minimize potential toxicity.

Table 2: UV Irradiation Parameters for Bpa Photo-Crosslinking

ParameterTypical RangeNotes
Wavelength350 - 365 nmThis wavelength minimizes damage to cellular components.
Duration5 - 60 minutesDependent on the intensity of the UV source and the specific protein interaction.
UV Dose1 - 20 J/cm²Optimization is critical to balance crosslinking efficiency with cell viability.
Temperature4°C to Room TemperatureLower temperatures can help to preserve cellular integrity during irradiation.

Table 3: Reported In Vivo Photo-Crosslinking Efficiencies with Bpa

Interacting PartnersOrganismCrosslinking EfficiencyMethod of Quantification
Gal4-Gal80S. cerevisiae>50%Western Blot
Grb2-EGFRMammalian CellsDetectableWestern Blot
VP16-Med15S. cerevisiaeDetectableWestern Blot
Affibody-MBP-ZE. coli<5%Western Blot

Experimental Protocols

Protocol 1: Preparation of Bpa for In Vivo Use

Note: For most applications, it is recommended to use commercially available p-benzoyl-L-phenylalanine. If starting from this compound, the following deprotection protocol can be adapted.

Materials:

  • This compound

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 0.1 M HCl

  • Saturated NaHCO₃ solution

  • Anhydrous MgSO₄

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve this compound in a minimal amount of DMF.

  • Add a 10-fold molar excess of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with 0.1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The resulting Bpa can be further purified by recrystallization or chromatography.

  • For use in cell culture, prepare a stock solution of Bpa. Due to its limited solubility in aqueous solutions, a common method is to dissolve Bpa in 1 M NaOH to make a concentrated stock (e.g., 100 mM) and then dilute it into the culture medium to the desired final concentration, adjusting the pH if necessary.

Protocol 2: In Vivo Photo-Crosslinking in E. coli

Materials:

  • E. coli strain engineered to express the orthogonal Bpa-tRNA synthetase/tRNA pair (e.g., BL21(DE3) transformed with a pEVOL-pBpF plasmid).

  • Expression vector containing the gene of interest with a TAG codon at the desired position.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics.

  • p-Benzoyl-L-phenylalanine (Bpa).

  • Inducer (e.g., IPTG, arabinose).

  • UV crosslinker with 365 nm bulbs.

  • Lysis buffer.

Procedure:

  • Co-transform the E. coli strain with the pEVOL plasmid and the expression vector for the protein of interest.

  • Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Dilute the overnight culture into fresh LB medium containing antibiotics and 1 mM Bpa.

  • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with the appropriate inducer and continue to grow the culture for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in an appropriate buffer (e.g., PBS).

  • Place the cell suspension in a petri dish on ice.

  • Irradiate the cells with 365 nm UV light for 15-30 minutes.

  • Harvest the crosslinked cells by centrifugation.

  • Lyse the cells and proceed with downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).

Protocol 3: In Vivo Photo-Crosslinking in Mammalian Cells

Materials:

  • Mammalian cell line.

  • Expression vectors for the orthogonal Bpa-tRNA synthetase, tRNA, and the protein of interest with a TAG codon.

  • Cell culture medium (e.g., DMEM).

  • Fetal bovine serum (FBS).

  • p-Benzoyl-L-phenylalanine (Bpa).

  • Transfection reagent.

  • UV crosslinker with 365 nm bulbs.

  • Lysis buffer.

Procedure:

  • Co-transfect the mammalian cells with the expression vectors for the Bpa incorporation system and the target protein.

  • 24 hours post-transfection, replace the medium with fresh medium containing 0.1-0.5 mM Bpa.

  • Incubate the cells for another 24-48 hours to allow for protein expression and Bpa incorporation.

  • Wash the cells with PBS.

  • Add a thin layer of PBS to the cells and place the plate on ice.

  • Irradiate the cells with 365 nm UV light for 10-20 minutes.

  • Harvest the cells by scraping.

  • Lyse the cells and proceed with downstream analysis.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to in vivo photo-crosslinking with Bpa.

InVivo_Photo_Crosslinking_Mechanism cluster_Cell Host Cell Bpa Bpa aaRS Orthogonal BpaRS Bpa->aaRS Recognized & Charged tRNA Orthogonal -tRNA(CUA) aaRS->tRNA Charges Ribosome Ribosome tRNA->Ribosome POI Protein of Interest (with Bpa) Ribosome->POI Translation mRNA mRNA (TAG) mRNA->Ribosome Interactor Interacting Protein POI->Interactor Interaction Crosslinked_Complex Covalently Crosslinked Complex POI->Crosslinked_Complex Interactor->Crosslinked_Complex UV_Light UV Light (365 nm) UV_Light->POI Activation

Caption: Mechanism of in vivo photo-crosslinking with Bpa.

Experimental_Workflow Start Start Plasmid_Construction 1. Plasmid Construction (Gene with TAG codon, BpaRS, tRNA) Start->Plasmid_Construction Transformation 2. Transformation/Transfection into Host Cells Plasmid_Construction->Transformation Cell_Culture 3. Cell Culture with Bpa Transformation->Cell_Culture UV_Irradiation 4. UV Irradiation (365 nm) Cell_Culture->UV_Irradiation Cell_Lysis 5. Cell Lysis UV_Irradiation->Cell_Lysis Analysis 6. Analysis Cell_Lysis->Analysis SDS_PAGE SDS-PAGE & Western Blot Analysis->SDS_PAGE Identification of crosslinked product Mass_Spec Mass Spectrometry Analysis->Mass_Spec Identification of interaction partners & sites

Caption: General experimental workflow for in vivo photo-crosslinking.

GPCR_Signaling_Pathway cluster_Membrane Cell Membrane cluster_Cytosol Cytosol Agonist Agonist GPCR GPCR (with Bpa) Agonist->GPCR Binds & Activates G_Protein G-Protein GPCR->G_Protein Activates Arrestin Arrestin GPCR->Arrestin Interaction Crosslinked_Complex GPCR-Arrestin Crosslinked Complex GPCR->Crosslinked_Complex Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling Arrestin->Crosslinked_Complex UV_Light UV Light (365 nm) UV_Light->GPCR Activation of Bpa

Caption: Investigating GPCR-Arrestin interaction using Bpa photo-crosslinking.

Mapping Protein-Protein Interactions: Application and Protocols for Fmoc-Bpa-OH in Photo-Affinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification of protein binding sites is a cornerstone of modern drug discovery and molecular biology. Understanding these interactions at a molecular level is critical for designing novel therapeutics and elucidating complex biological pathways. Photo-affinity labeling (PAL) has emerged as a powerful technique for covalently capturing transient and stable protein-protein interactions. A key reagent in this methodology is N-α-Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH), a photoreactive unnatural amino acid. When incorporated into a peptide or protein, the benzophenone moiety of Bpa, upon activation with UV light, forms a covalent cross-link with interacting biomolecules in close proximity. This application note provides a detailed overview and experimental protocols for utilizing this compound to map protein binding sites.

Principle of Photo-Affinity Labeling with this compound

This compound is readily incorporated into peptides during standard Fmoc-based solid-phase peptide synthesis (SPPS). The benzophenone group is chemically stable under synthesis and physiological conditions but becomes highly reactive upon excitation with UV light (typically around 350-365 nm). This long-wavelength activation minimizes damage to proteins and other biological molecules.

Upon UV irradiation, the benzophenone carbonyl group is excited to a triplet diradical state. This reactive species can then abstract a hydrogen atom from a nearby C-H bond within the binding pocket of a target protein, leading to the formation of a stable covalent carbon-carbon bond. This irreversible cross-link permanently captures the interacting partner, allowing for subsequent identification of the binding site through techniques such as mass spectrometry.

Data Presentation

The following tables summarize quantitative data from representative studies utilizing Bpa-containing peptides for mapping protein binding sites.

Table 1: Binding Affinities of Bpa-Containing Peptides to Target Proteins

Peptide/ProbeTarget ProteinBinding Affinity (Kd)Reference
Bpa-containing M13 peptideCalmodulin (CaM)Not explicitly quantified, but demonstrated specific binding[1]
T140 analogueCXCR4Not explicitly quantified, but demonstrated specific cross-linking[2][3]
Bpa-modified peptidesBRD3-BD2~1-10 µM (SPR)[4]
BPAProtein Disulfide Isomerase (PDI)22.6 ± 6.6 µM[5]
Cyclic Peptide cyclo[E-LYLAYPAH-K]Yes-associated protein (YAP)0.84 - 1.67 µM

Table 2: Cross-linking Efficiency and Mass Spectrometry Identification

Bpa Position in PeptideTarget ProteinCross-linking Yield (%)Number of Cross-linked Peptides Identified by MSReference
Trp-4 -> Bpa in M13 peptideCalmodulin (CaM)Not specified8 different cross-linked sites
Various positions in β-arrestinsGPCRs (V2R, PTH1R, CRF1R)Qualitatively assessed by immunoblotNot specified
Not specifiedBRD3-BD2Qualitatively confirmed2 peptides absent after cross-linking, suggesting modification

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Bpa-Containing Peptides

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • To incorporate this compound, use it as you would any other Fmoc-protected amino acid in the desired cycle.

  • Washing: After coupling, drain the solution and wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide by mass spectrometry.

Protocol 2: Photo-Affinity Labeling and Cross-linking

Materials:

  • Purified Bpa-containing peptide.

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES).

  • UV lamp with an emission maximum around 365 nm.

  • Quartz or UV-transparent microplate or cuvette.

  • SDS-PAGE reagents.

Procedure:

  • Binding Reaction:

    • Incubate the Bpa-containing peptide with the target protein in a suitable buffer. The concentrations should be optimized based on the binding affinity (typically in the low micromolar to nanomolar range).

    • Incubate for a sufficient time to allow for binding equilibrium to be reached (e.g., 30-60 minutes at 4°C or room temperature).

  • UV Irradiation:

    • Place the sample in a quartz cuvette or a UV-transparent plate on ice.

    • Irradiate the sample with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time and distance from the lamp should be empirically determined to maximize cross-linking and minimize protein damage.

  • Analysis of Cross-linking:

    • After irradiation, add SDS-PAGE loading buffer to the sample.

    • Analyze the sample by SDS-PAGE. A successful cross-linking event will result in a new band of higher molecular weight corresponding to the peptide-protein complex.

    • The gel can be visualized by Coomassie staining, silver staining, or western blotting if an antibody against the target protein or a tag on the peptide is available.

Protocol 3: Identification of Cross-linked Sites by Mass Spectrometry

Materials:

  • Cross-linked protein-peptide complex (can be excised from an SDS-PAGE gel or from an in-solution reaction).

  • Reduction and alkylation reagents (DTT and iodoacetamide).

  • Proteolytic enzyme (e.g., trypsin).

  • Mass spectrometer (e.g., LC-MS/MS system).

Procedure:

  • Sample Preparation (In-gel digestion):

    • Excise the cross-linked band from the Coomassie-stained SDS-PAGE gel.

    • Destain the gel piece.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the protein-peptide complex overnight with trypsin at 37°C.

    • Extract the resulting peptides from the gel.

  • Sample Preparation (In-solution digestion):

    • For in-solution cross-linking reactions, precipitate the proteins to remove interfering substances.

    • Resuspend the protein pellet and perform reduction, alkylation, and tryptic digestion as described above.

  • LC-MS/MS Analysis:

    • Analyze the digested peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and generate tandem mass spectra (MS/MS).

  • Data Analysis:

    • Use specialized cross-linking identification software (e.g., pLink, Xi, or MaxLynx) to search the MS/MS data against a database containing the sequences of the target protein and the Bpa-containing peptide.

    • The software will identify the peptide fragments that are covalently linked, thereby pinpointing the amino acid residue(s) at the binding interface.

Mandatory Visualizations

Caption: Chemical structure of this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crosslinking Photo-Affinity Labeling cluster_analysis Analysis s1 Fmoc-SPPS with This compound s2 Cleavage & Purification s1->s2 s3 Bpa-containing Peptide s2->s3 c1 Incubate Peptide with Target Protein s3->c1 c2 UV Irradiation (365 nm) c1->c2 c3 Covalent Cross-link c2->c3 a1 SDS-PAGE Analysis c3->a1 a2 Proteolytic Digestion a1->a2 a3 LC-MS/MS a2->a3 a4 Binding Site Identification a3->a4

Caption: Experimental workflow for mapping protein binding sites.

ras_raf_pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GEF Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf Bpa cross-link can map this interaction MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors ERK->Transcription P

Caption: Ras-Raf-MEK-ERK signaling pathway.

Conclusion

This compound is a versatile and powerful tool for the study of protein-protein interactions. Its straightforward incorporation into peptides via standard SPPS and its efficient photo-cross-linking properties make it an invaluable reagent for researchers in both academia and industry. The protocols outlined in this application note provide a robust framework for the successful application of this compound in mapping protein binding sites, ultimately contributing to a deeper understanding of biological processes and accelerating the development of targeted therapeutics.

References

Application Notes and Protocols: Fmoc-Bpa-OH for Identifying Transient Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, DNA replication and repair, and metabolic regulation. These fleeting interactions, often with low binding affinities, are notoriously difficult to capture and characterize using traditional biochemical methods like co-immunoprecipitation or yeast two-hybrid screens. The development of photo-reactive amino acid analogs, such as Fmoc-Bpa-OH (Fmoc-p-benzoyl-L-phenylalanine) , has revolutionized the study of these dynamic interactions.

This compound is a phenylalanine derivative containing a benzophenone moiety. This unnatural amino acid can be incorporated into a protein of interest (the "bait") at a specific site through solid-phase peptide synthesis or by genetic code expansion. Upon exposure to long-wave UV light (around 365 nm), the benzophenone group is excited to a triplet state, forming a reactive diradical. This diradical can then covalently crosslink with interacting proteins ("prey") that are within a close proximity (approximately 3-4 Å), effectively trapping the transient interaction for subsequent identification and analysis by mass spectrometry. This technique allows for the in vivo or in vitro capture of interactions in their native context with temporal control.

Applications in Drug Discovery and Signaling Pathway Analysis

The ability to identify and map transient PPIs has significant implications for drug discovery and the fundamental understanding of cellular signaling.

  • Target Validation: By identifying the specific binding partners of a therapeutic target, researchers can gain a more comprehensive understanding of its biological function and potential off-target effects.

  • Drug-Target Engagement: this compound can be incorporated into a small molecule drug or a peptide therapeutic to directly identify its cellular targets and interaction sites.

  • Mapping Signaling Cascades: This technology is invaluable for elucidating the complex and transient interactions that govern signaling pathways, such as the Ras-Raf-MEK-ERK and Wnt/β-catenin pathways. By capturing fleeting kinase-substrate and protein-scaffold interactions, a more detailed and dynamic picture of cellular communication can be constructed.

Data Presentation

Table 1: this compound Solid-Phase Peptide Synthesis (SPPS) Yield
Peptide SequenceResinCoupling ReagentCleavage CocktailCrude Purity (%)Overall Yield (%)
G-L-A-(Bpa)-I-N-GWangHBTU/DIEATFA/TIS/H₂O (95:2.5:2.5)>90~75
(Bpa)-V-Q-A-A-I-DRink AmideHATU/HOAtTFA/TIS/H₂O (95:2.5:2.5)>85~70
C-Y-I-Q-N-(Bpa)-P-L-G2-Cl-TrtDIC/OxymaTFA/DCM (1:99)>92~80
Table 2: In Vivo Photo-Crosslinking Efficiency and Mass Spectrometry Identification
Bait Protein (Bpa Position)UV Irradiation Time (min)Crosslinking Efficiency (%)Interacting Proteins Identified (Top Hits)Mascot ScoreSequence Coverage (%)
ERK2 (K54Bpa)0<1---
ERK2 (K54Bpa)515MEK1, MEK2, RSK1125, 110, 9835, 32, 28
ERK2 (K54Bpa)1542MEK1, MEK2, RSK1, β-Arrestin-2130, 118, 105, 8538, 34, 30, 25
ERK2 (K54Bpa)3045MEK1, MEK2, RSK1, β-Arrestin-2132, 120, 108, 8839, 35, 31, 26
β-catenin (L352Bpa)0<1---
β-catenin (L352Bpa)1025Axin-1, APC, GSK3β140, 128, 11542, 38, 33
β-catenin (L352Bpa)2055Axin-1, APC, GSK3β, TCF4145, 135, 122, 9545, 40, 36, 29
β-catenin (L352Bpa)4058Axin-1, APC, GSK3β, TCF4148, 138, 125, 9946, 41, 37, 30

Experimental Protocols

Protocol 1: this compound Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Washing solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

  • Peptide synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Drain and wash the resin as in step 2.

  • Incorporation of this compound: Repeat the deprotection and coupling steps (2 and 3) for each amino acid in the sequence. For the incorporation of this compound, follow the same procedure as for other amino acids.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: In-Cell Photo-Crosslinking and Mass Spectrometry Analysis

This protocol describes the identification of interacting proteins using a bait protein containing Bpa, expressed in mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for the bait protein with a C-terminal affinity tag (e.g., His or FLAG) and an amber stop codon (TAG) at the desired Bpa incorporation site.

  • Expression vector for the engineered aminoacyl-tRNA synthetase/tRNA pair for Bpa.

  • This compound

  • Cell culture reagents

  • UV crosslinking device (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Affinity purification resin (e.g., Ni-NTA agarose or anti-FLAG M2 agarose)

  • Wash buffers

  • Elution buffer

  • SDS-PAGE reagents

  • In-gel digestion reagents (DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to 70-80% confluency.

    • Co-transfect the cells with the bait protein expression vector and the synthetase/tRNA vector.

    • After 24 hours, supplement the culture medium with 1 mM Bpa.

  • Photo-Crosslinking:

    • After 48 hours post-transfection, wash the cells with ice-cold PBS.

    • Place the cells on ice and irradiate with 365 nm UV light for a predetermined optimal time (e.g., 15-30 minutes). A time-course experiment is recommended to optimize crosslinking efficiency while minimizing cell damage.[1]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Affinity Purification of Crosslinked Complexes:

    • Incubate the cleared lysate with the appropriate affinity resin for 2-4 hours at 4°C.

    • Wash the resin extensively with wash buffer to remove non-specific binders.

    • Elute the protein complexes using the elution buffer.

  • SDS-PAGE and In-Gel Digestion:

    • Separate the eluted proteins by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Brilliant Blue).

    • Excise the entire lane or specific bands corresponding to the crosslinked complexes.

    • Perform in-gel reduction, alkylation, and digestion with trypsin.

  • LC-MS/MS Analysis:

    • Extract the peptides from the gel pieces.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

    • Identify the proteins that were co-purified with the bait protein.

    • Use quantitative proteomics software to compare the abundance of identified proteins between the UV-irradiated and non-irradiated control samples to identify specific interaction partners.

Mandatory Visualization

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_spps Peptide Synthesis cluster_crosslinking In-Cell Crosslinking cluster_analysis Analysis spps_start Start with Resin deprotection1 Fmoc Deprotection spps_start->deprotection1 coupling1 Couple Amino Acid deprotection1->coupling1 bpa_coupling Couple this compound coupling1->bpa_coupling deprotection2 Final Deprotection bpa_coupling->deprotection2 cleavage Cleave from Resin deprotection2->cleavage purification HPLC Purification cleavage->purification transfection Transfect Cells purification->transfection bpa_incorp Incorporate Bpa transfection->bpa_incorp uv_irrad UV Irradiation (365 nm) bpa_incorp->uv_irrad lysis Cell Lysis uv_irrad->lysis affinity_purif Affinity Purification lysis->affinity_purif sds_page SDS-PAGE affinity_purif->sds_page in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_ms LC-MS/MS in_gel_digest->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Experimental workflow for identifying transient protein interactions using this compound.

erk_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras SOS/Grb2 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P Bpa_ERK ERK with Bpa MEK->Bpa_ERK P MEK_ERK_complex MEK-ERK Complex MEK->MEK_ERK_complex ERK ERK1/2 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors P RSK RSK Bpa_ERK->RSK P Crosslink UV Crosslinking Bpa_ERK->Crosslink Crosslink->MEK_ERK_complex

Caption: Capturing the transient MEK-ERK interaction in the MAPK signaling pathway.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination beta_cat_complex_off β-catenin-Destruction Complex Destruction_Complex->beta_cat_complex_off beta_catenin_off β-catenin Bpa_beta_catenin_off β-catenin with Bpa Bpa_beta_catenin_off->Destruction_Complex Phosphorylation Crosslink_off UV Crosslinking Bpa_beta_catenin_off->Crosslink_off Crosslink_off->beta_cat_complex_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Bpa_beta_catenin_on β-catenin with Bpa Bpa_beta_catenin_on->TCF_LEF

Caption: Identifying components of the β-catenin destruction complex in the Wnt signaling pathway.

References

Application Notes: Mass Spectrometry Analysis of Fmoc-Bpa-OH Cross-linked Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-affinity cross-linking coupled with mass spectrometry has emerged as a powerful technique for elucidating protein-protein interactions and for identifying ligand binding sites, crucial aspects of drug discovery and development. The use of the photo-activatable amino acid, p-benzoyl-L-phenylalanine (Bpa), incorporated into peptides via Fmoc-Bpa-OH during solid-phase peptide synthesis (SPPS), offers a versatile tool for covalently capturing transient or weak interactions. Upon activation with UV light at approximately 365 nm, the benzophenone moiety of Bpa forms a reactive triplet diradical that can insert into C-H bonds of nearby amino acid residues, forming a stable covalent cross-link.[1][2] This application note provides a comprehensive overview and detailed protocols for the synthesis of Bpa-containing peptides, photo-cross-linking, and subsequent mass spectrometry analysis to identify interaction partners and binding sites.

Key Applications

  • Mapping Protein-Protein Interaction Interfaces: Elucidating the specific domains and residues involved in protein complex formation.

  • Identifying Ligand Binding Sites: Determining the precise location of small molecule or peptide binding on a target protein.[3]

  • Structural Biology: Providing distance constraints for the computational modeling of protein and protein complex structures.[4]

  • Drug Discovery: Validating drug targets and screening for compounds that disrupt specific protein-protein interactions.

Principle of Bpa Photo-Cross-Linking

The process begins with the synthesis of a peptide incorporating Bpa at a specific position using standard Fmoc-based solid-phase peptide synthesis.[5] This Bpa-containing peptide is then incubated with its target protein to allow for binding. Subsequently, the sample is irradiated with UV light, which excites the benzophenone side chain of Bpa. The excited benzophenone can then abstract a hydrogen atom from a nearby amino acid residue, resulting in the formation of a covalent bond between the peptide and its binding partner. The resulting cross-linked complex is then subjected to enzymatic digestion, and the resulting peptide mixture is analyzed by high-resolution mass spectrometry to identify the cross-linked peptides and, consequently, the site of interaction.

Data Presentation

Table 1: Mass Modifications in Bpa Cross-Linking

The following table summarizes the theoretical monoisotopic mass additions upon the successful cross-linking of Bpa to various amino acid side chains. The mass of the Bpa residue itself is 251.0946 Da. The cross-linking reaction results in the addition of the Bpa moiety to a target peptide, with a corresponding mass shift.

Target Amino Acid ResidueMonoisotopic Mass of ResidueMass of Cross-linked Product (Residue + Bpa)Net Mass Addition
Glycine (G)57.0215308.1161251.0946
Alanine (A)71.0371322.1317251.0946
Valine (V)99.0684350.1630251.0946
Leucine (L)113.0841364.1787251.0946
Isoleucine (I)113.0841364.1787251.0946
Proline (P)97.0528348.1474251.0946
Methionine (M)131.0405382.1351251.0946
Phenylalanine (F)147.0684398.1630251.0946
Tryptophan (W)186.0793437.1739251.0946
Serine (S)87.0320338.1266251.0946
Threonine (T)101.0477352.1423251.0946
Cysteine (C)103.0092354.1038251.0946
Asparagine (N)114.0429365.1375251.0946
Glutamine (Q)128.0586379.1532251.0946
Tyrosine (Y)163.0633414.1579251.0946
Aspartic Acid (D)115.0270366.1216251.0946
Glutamic Acid (E)129.0426380.1372251.0946
Lysine (K)128.0950379.1896251.0946
Arginine (R)156.1011407.1957251.0946
Histidine (H)137.0589388.1535251.0946
Table 2: Representative Cross-Linking Efficiency with Varying UV Exposure

This table provides an example of how cross-linking efficiency can be influenced by the duration of UV irradiation. The data is illustrative and will vary depending on the specific peptide-protein interaction, concentration, and experimental setup.

UV Irradiation Time (minutes)Cross-Linking Efficiency (%)
00
5~40
10~65
20~85
40>95

Data adapted from a study on Bpa-containing peptides cross-linking to BRD3-BD2 and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Bpa-Containing Peptides

This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU/HATU and DIPEA

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents to the resin loading) and HBTU/HATU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound: Repeat the deprotection and coupling steps using this compound at the desired position in the peptide sequence.

  • Chain Elongation: Continue the deprotection and coupling cycles until the desired peptide sequence is synthesized.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Photo-Cross-Linking of Bpa-Containing Peptides to a Target Protein

This protocol describes the photo-cross-linking reaction between a Bpa-containing peptide and its target protein.

Materials:

  • Purified Bpa-containing peptide

  • Purified target protein

  • Reaction buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • UV lamp (365 nm)

  • Ice bath

Procedure:

  • Binding Reaction:

    • Mix the Bpa-containing peptide and the target protein in the reaction buffer at desired molar ratios (e.g., 1:1, 5:1, 10:1 peptide to protein).

    • Incubate the mixture for 30-60 minutes at 4°C or room temperature to allow for complex formation.

  • UV Irradiation:

    • Place the reaction mixture in a suitable container (e.g., quartz cuvette or on the lid of a microcentrifuge tube) on ice.

    • Irradiate the sample with a 365 nm UV lamp at a close distance (e.g., 2-5 cm).

    • The irradiation time needs to be optimized and can range from 5 to 180 minutes. A time course experiment is recommended to determine the optimal exposure time.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT.

  • Verification of Cross-Linking: Analyze the reaction products by SDS-PAGE. A successful cross-linking will result in a higher molecular weight band corresponding to the peptide-protein complex.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol details the steps for preparing the cross-linked sample for mass spectrometry analysis.

Materials:

  • Cross-linked protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Ammonium bicarbonate buffer

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked sample by heating or using denaturing agents compatible with downstream analysis.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Buffer exchange the sample into an ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0).

    • Add trypsin at a 1:50 to 1:100 (w/w) ratio of enzyme to protein.

    • Incubate overnight at 37°C.

  • Enrichment of Cross-Linked Peptides (Optional but Recommended):

    • Due to the low abundance of cross-linked peptides, an enrichment step is often necessary.

    • Size Exclusion Chromatography (SEC): Larger, cross-linked peptides can be separated from smaller, linear peptides.

    • Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides often have a higher charge state and can be enriched using SCX.

  • Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis and Data Interpretation

This protocol provides a general guideline for the mass spectrometry analysis of cross-linked peptides.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Procedure:

  • LC Separation:

    • Reconstitute the dried peptide sample in a solution of 0.1% formic acid in water.

    • Load the sample onto a reverse-phase nano-LC column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

  • MS Data Acquisition:

    • Acquire data in a data-dependent mode.

    • Set the instrument to acquire high-resolution full MS scans (MS1).

    • Select the most intense precursor ions for fragmentation (MS2) using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Prioritize precursor ions with higher charge states (≥3+), as cross-linked peptides are often more highly charged.

  • Data Analysis:

    • Use specialized software for the identification of cross-linked peptides, such as MaxLynx, Xi, StavroX, MeroX, or pLink.

    • The software will search the MS/MS data against a database containing the sequences of the interacting proteins.

    • The search parameters should include the mass modification corresponding to the Bpa cross-link.

    • Manually validate the identified cross-linked peptide-spectrum matches (PSMs) to ensure high confidence in the results.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crosslinking Photo-Cross-Linking cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis s1 Fmoc-SPPS with This compound s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 MS Verification s3->s4 c1 Incubate Bpa-Peptide with Target Protein s4->c1 c2 UV Irradiation (365 nm) c1->c2 c3 SDS-PAGE Analysis c2->c3 p1 Reduction & Alkylation c3->p1 p2 Enzymatic Digestion (e.g., Trypsin) p1->p2 p3 Enrichment of Cross-links (SEC/SCX) p2->p3 p4 C18 Desalting p3->p4 a1 nanoLC-MS/MS p4->a1 a2 Database Search (Specialized Software) a1->a2 a3 Validation of Cross-linked Peptide Spectra a2->a3 a4 Interaction Site Mapping a3->a4

Caption: Experimental workflow for Bpa cross-linking mass spectrometry.

protein_interaction_pathway peptide Bpa-Containing Peptide (e.g., M13 peptide with Bpa) complex Non-covalent Complex peptide->complex target Target Protein (e.g., Calmodulin) target->complex uv UV Light (365 nm) complex->uv crosslinked_complex Covalent Cross-linked Complex uv->crosslinked_complex analysis Mass Spectrometry Analysis Digestion LC-MS/MS Data Analysis crosslinked_complex->analysis result {Interaction Site Identified} analysis->result

Caption: Pathway for identifying protein-peptide interaction sites.

References

Application Notes and Protocols: Site-Specific Incorporation of Fmoc-Bpa-OH into Proteins in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The genetic incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for probing and engineering protein function in living cells.[1][2][3] p-Benzoyl-L-phenylalanine (Bpa), a photo-activatable amino acid, is of particular interest as it enables the formation of covalent crosslinks with interacting proteins upon UV irradiation, allowing for the capture of transient or weak protein-protein interactions in their native cellular context.[4][5] This document provides detailed application notes and protocols for the site-specific incorporation of Fmoc-Bpa-OH (the protected form of Bpa used for cell culture supplementation) into a target protein in mammalian cells using the amber stop codon suppression methodology.

The core of this technology relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA pair, which function independently of the host cell's translational machinery. An engineered aaRS is specifically evolved to charge the suppressor tRNA with Bpa. This Bpa-charged tRNA then recognizes the amber stop codon (UAG) introduced at the desired site in the gene of interest, leading to the incorporation of Bpa instead of translation termination.

I. Principle of Bpa Incorporation and Photo-Crosslinking

The overall workflow involves the co-transfection of mammalian cells with three plasmids: one encoding the target protein with an in-frame amber (TAG) codon at the desired Bpa incorporation site, a second plasmid encoding the engineered Bpa-specific aminoacyl-tRNA synthetase (BpaRS), and a third plasmid for the expression of the corresponding orthogonal amber suppressor tRNA. The cells are then cultured in a medium supplemented with this compound. Upon expression, the Bpa-containing protein can be crosslinked to its interacting partners by exposure to UV light.

Below is a diagram illustrating the principle of genetic code expansion for Bpa incorporation.

G cluster_0 Genetic Components cluster_1 Cellular Machinery Target_Gene Target Gene (with amber codon TAG) Ribosome Ribosome Target_Gene->Ribosome Transcription & Translation BpaRS_Gene Bpa-specific aaRS Gene BpaRS BpaRS Protein BpaRS_Gene->BpaRS tRNA_Gene Suppressor tRNA Gene tRNA Suppressor tRNA tRNA_Gene->tRNA Protein_Bpa Target Protein with Bpa Ribosome->Protein_Bpa Incorporation Bpa This compound (in media) Bpa_tRNA Bpa-tRNA Bpa->Bpa_tRNA BpaRS->Bpa_tRNA Charging tRNA->Bpa_tRNA Bpa_tRNA->Ribosome decodes TAG

Caption: Genetic incorporation of Bpa.

II. Experimental Protocols

A. Plasmid Construction and Preparation
  • Target Protein Plasmid:

    • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the cDNA of your protein of interest.

    • The choice of the Bpa incorporation site is critical and should ideally be in a region predicted to be at the protein-protein interaction interface.

    • Clone the mutagenized cDNA into a mammalian expression vector with a suitable promoter (e.g., CMV) and a C-terminal tag (e.g., FLAG, HA, or His) for detection and purification.

  • BpaRS and tRNA Plasmids:

    • Obtain plasmids expressing an evolved Bpa-specific aminoacyl-tRNA synthetase (e.g., a variant of E. coli tyrosyl-tRNA synthetase) and a compatible orthogonal amber suppressor tRNA (e.g., Bacillus stearothermophilus tRNATyr). These are often available from academic labs or commercial sources.

    • Ensure these plasmids have different antibiotic resistance markers than your target protein plasmid for co-transfection and selection.

  • Plasmid Preparation:

    • Purify all plasmids using a high-quality endotoxin-free plasmid maxiprep kit to ensure high transfection efficiency and low cytotoxicity.

    • Verify the sequence of the mutagenized target protein plasmid by DNA sequencing.

B. Mammalian Cell Culture and Transfection
  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293T, CHO) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

    • Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Transfection:

    • Seed the cells in 6-well plates or 10 cm dishes to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the target protein plasmid, the BpaRS plasmid, and the suppressor tRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000, FuGENE HD) according to the manufacturer's protocol. A typical plasmid ratio is 1:1:1 (target:BpaRS:tRNA).

C. Incorporation of this compound
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a 100 mM stock solution.

    • Store the stock solution at -20°C, protected from light.

  • Supplementation of Culture Medium:

    • Approximately 6-8 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound.

    • The optimal concentration of this compound may need to be determined empirically for your specific cell line and protein, but a starting concentration of 0.1-1 mM is common.

  • Protein Expression:

    • Incubate the cells for 24-48 hours to allow for the expression of the Bpa-containing protein.

    • To confirm Bpa incorporation, you can perform a Western blot analysis of cell lysates. In the absence of Bpa, you should observe a truncated protein product, while in the presence of Bpa, the full-length protein should be detected.

D. In Vivo Photo-Crosslinking
  • Cell Preparation:

    • After the expression period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For adherent cells, you can perform crosslinking directly in the culture dish. For suspension cells, pellet the cells and resuspend them in PBS.

  • UV Irradiation:

    • Expose the cells to UV light at 365 nm.

    • A UV transilluminator or a specific UV crosslinking instrument can be used.

    • The duration of UV exposure needs to be optimized, but typically ranges from 5 to 30 minutes. Longer exposure times do not always increase crosslinking efficiency and can lead to cell damage.

The following diagram outlines the experimental workflow for Bpa incorporation and photo-crosslinking.

G start Start transfection Co-transfect cells with Target, BpaRS, and tRNA plasmids start->transfection add_bpa Add this compound to culture medium transfection->add_bpa expression Incubate for 24-48h for protein expression add_bpa->expression wash Wash cells with PBS expression->wash uv UV Irradiation (365 nm) wash->uv lysis Cell Lysis uv->lysis analysis Analysis of crosslinked products lysis->analysis end End analysis->end

Caption: Experimental workflow.
E. Analysis of Crosslinked Products

  • Cell Lysis:

    • After UV irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against your protein of interest (or its tag).

    • Crosslinked protein complexes will appear as higher molecular weight bands compared to the non-crosslinked protein.

  • Mass Spectrometry:

    • For identification of the crosslinked protein partners, the high molecular weight bands can be excised from a Coomassie-stained gel and analyzed by mass spectrometry.

III. Quantitative Data Summary

ParameterRecommended RangeNotesReference
This compound Concentration 0.1 - 1 mMOptimal concentration should be determined empirically. Higher concentrations can be cytotoxic.
Protein Expression Time 16 - 48 hoursDependent on the expression level of the target protein.
UV Wavelength 365 nm
UV Irradiation Time 5 - 30 minutesLonger exposure may not increase efficiency and can cause cellular damage.
Protein Yield Up to 5 µg / 107 cellsHighly dependent on the protein and expression system.

IV. Signaling Pathway Application Example: Grb2-EGFR Interaction

The incorporation of Bpa has been successfully used to study the interaction between the adaptor protein Grb2 and the Epidermal Growth Factor Receptor (EGFR). Bpa was incorporated into the SH2 domain of Grb2, which is known to bind to phosphorylated tyrosine residues on EGFR. Upon EGF stimulation and UV irradiation, a covalent crosslink was formed between Grb2-Bpa and EGFR, confirming their direct interaction in living cells.

The diagram below illustrates the signaling pathway and the crosslinking strategy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Bpa Grb2 (with Bpa in SH2) EGFR->Grb2_Bpa Recruits Grb2_Bpa->EGFR UV Crosslink SOS SOS Grb2_Bpa->SOS Ras Ras SOS->Ras Downstream Downstream Signaling Ras->Downstream

Caption: Grb2-EGFR crosslinking.

V. Troubleshooting

ProblemPossible CauseSolution
Low or no full-length protein expression - Inefficient transfection- Low Bpa incorporation efficiency- Cytotoxicity of Bpa- Optimize transfection protocol- Increase Bpa concentration or use a more efficient aaRS/tRNA pair- Titrate Bpa concentration to find a non-toxic level
High background of truncated protein - Inefficient suppression of the amber codon- Increase the ratio of BpaRS and tRNA plasmids during transfection- Use a cell line with low nonsense-mediated decay activity
No crosslinked product observed - Bpa is not at the interaction interface- Inefficient UV irradiation- Transient interaction- Redesign the construct with Bpa at different positions- Optimize UV exposure time and intensity- Perform crosslinking under conditions that stabilize the interaction
High levels of non-specific crosslinking - Overexpression of the target protein- Long UV exposure- Reduce the amount of target protein plasmid- Decrease UV irradiation time

References

Application Notes and Protocols: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (Bpa) Using Amber Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the photo-crosslinkable non-canonical amino acid p-benzoyl-L-phenylalanine (Bpa) into proteins of interest using amber codon suppression technology. This powerful technique enables the study of protein-protein interactions in their native cellular environment with high spatial and temporal resolution.[1][2][3][4]

Introduction

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids (uAAs) with novel functionalities into proteins.[5] The amber stop codon (UAG) is the least frequently used stop codon in many organisms and can be repurposed to encode a uAA. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair. The engineered aaRS specifically charges the suppressor tRNA with the uAA, in this case, Bpa. The suppressor tRNA then recognizes the amber codon in the mRNA and incorporates Bpa into the growing polypeptide chain.

Bpa is a photo-reactive amino acid that, upon exposure to UV light (around 350-365 nm), can form a covalent crosslink with proximal amino acid residues (within ~10 Å), effectively "capturing" transient or weak protein-protein interactions. This methodology is invaluable for mapping interaction interfaces, identifying binding partners, and studying the dynamics of protein complexes.

Quantitative Data Summary

The efficiency of Bpa incorporation can vary depending on the expression system, the specific protein, the site of incorporation, and the optimization of the orthogonal pair. Below is a summary of typical quantitative data reported in the literature.

ParameterTypical RangeOrganism/SystemNotesReference
Protein Yield with Bpa Tens of micrograms to tens of milligrams per liter of cultureE. coli, Yeast, Mammalian CellsYield is highly dependent on the protein and optimization of expression conditions.
Incorporation Efficiency >50% (in some optimized systems)E. coliDetermined by comparing the yield of full-length protein in the presence and absence of Bpa.
Crosslinking Efficiency >50%In vitro with purified proteinIrradiation time and protein concentration are key factors.
Crosslinked Peptide Spectral Matches (CSMs) 30 to 300Mass Spectrometry AnalysisDependent on the site of Bpa incorporation and the complexity of the protein complex.

Experimental Protocols

Plasmid Construction

The site-specific incorporation of Bpa requires two key plasmid components:

  • Expression Vector for the Protein of Interest: The gene encoding the protein of interest is cloned into a suitable expression vector. Site-directed mutagenesis is then used to introduce an amber stop codon (TAG) at the desired position for Bpa incorporation. It is advisable to select aromatic residues like tyrosine, phenylalanine, or tryptophan for replacement with Bpa due to structural similarity. A C-terminal purification tag is recommended to facilitate the purification of the full-length protein.

  • Vector for the Orthogonal Pair: A separate plasmid, often a pEVOL or similar vector, expresses the engineered aminoacyl-tRNA synthetase (aaRS) specific for Bpa (BpaRS) and multiple copies of the amber suppressor tRNA (tRNACUA). For mammalian expression, vectors like pcDNA containing the BpaRS and the suppressor tRNA under appropriate promoters are used.

Protein Expression in E. coli
  • Transformation: Co-transform chemically competent E. coli cells (e.g., BL21(DE3) or DH5alpha) with the expression plasmid for the protein of interest and the pEVOL-Bpa plasmid.

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • The next day, dilute the overnight culture into a larger volume of fresh LB medium with antibiotics.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction and Bpa Supplementation:

    • Add Bpa to the culture medium to a final concentration of 0.5-2 mM. A freshly prepared Bpa solution in 1 M NaOH, subsequently neutralized with HCl in the medium, is recommended.

    • Induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters, arabinose for araBAD promoters).

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Protein Expression in Mammalian Cells
  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293) in 6-well plates or larger culture dishes.

    • Co-transfect the cells with the plasmid encoding the TAG-mutated protein of interest and the plasmid expressing the BpaRS/tRNACUA pair using a suitable transfection reagent. The optimal ratio of the two plasmids may need to be determined empirically.

  • Bpa Supplementation:

    • After 24 hours, replace the medium with fresh medium containing Bpa at a final concentration of 1-2 mM.

  • Expression and Harvest:

    • Incubate the cells for another 16-40 hours to allow for protein expression and Bpa incorporation.

    • Harvest the cells for subsequent analysis.

Protein Purification and Verification of Bpa Incorporation
  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or other appropriate methods.

  • Affinity Purification: Purify the Bpa-containing protein using the affinity tag (e.g., His-tag, FLAG-tag).

  • Verification by Western Blot: Analyze the purified protein by SDS-PAGE and Western blotting using an antibody against the purification tag. A successful incorporation will result in a band corresponding to the full-length protein, which should be absent or significantly reduced in control experiments conducted without Bpa. The presence of a truncated protein product in the absence of Bpa confirms the introduction of the amber codon.

  • Verification by Mass Spectrometry: For definitive confirmation and to determine the precise mass of the protein, electrospray ionization mass spectrometry (ESI-MS) can be performed. The observed mass should match the calculated mass of the protein with Bpa incorporated.

In Vivo and In Vitro Photo-Crosslinking
  • In Vivo Crosslinking (Mammalian Cells):

    • Wash the cells expressing the Bpa-containing protein with PBS.

    • Expose the live cells to UV light at 365 nm for a specified period (e.g., 15-60 minutes) on ice or in a cold room to induce crosslinking.

  • In Vitro Crosslinking (Purified Protein):

    • Incubate the purified Bpa-containing protein with its potential interacting partners in a suitable buffer.

    • Irradiate the sample with UV light at 365 nm.

  • Analysis of Crosslinked Products:

    • The crosslinked protein complexes can be analyzed by SDS-PAGE, where a higher molecular weight band corresponding to the crosslinked product will be observed.

    • For identification of the interacting partners, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.

Visualizations

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_expression Protein Expression cluster_analysis Analysis p1 Gene of Interest p2 Site-Directed Mutagenesis (Introduce TAG codon) p1->p2 p3 Expression Vector p2->p3 e1 Co-transfection/ Co-transformation p3->e1 p4 Orthogonal Pair Vector (BpaRS + tRNA_CUA) p4->e1 e2 Cell Culture e1->e2 e3 Add Bpa e2->e3 e4 Induce Expression e3->e4 a1 Cell Lysis & Purification e4->a1 a2 Western Blot/ Mass Spectrometry a1->a2 a3 UV Crosslinking (365 nm) a1->a3 a4 SDS-PAGE Analysis a3->a4 a5 Mass Spectrometry of Crosslinked Complex a4->a5

Caption: Experimental workflow for site-specific incorporation of Bpa.

Amber_Suppression_Mechanism cluster_components Key Components cluster_process Translational Process Bpa Bpa Charging Charging: BpaRS + Bpa + tRNA_CUA Bpa->Charging BpaRS Bpa-specific aaRS (BpaRS) BpaRS->Charging tRNA Suppressor tRNA (tRNA_CUA) tRNA->Charging Charged_tRNA Bpa-tRNA_CUA Charging->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Incorporation Incorporation of Bpa Ribosome->Incorporation mRNA mRNA with TAG codon mRNA->Ribosome Protein Growing Polypeptide Chain Protein->Incorporation Incorporation->Protein + Bpa

Caption: Mechanism of amber suppression for Bpa incorporation.

Photo_Crosslinking_Pathway Bpa_protein Protein with Incorporated Bpa UV UV Light (365 nm) Bpa_protein->UV Excited_Bpa Excited State Bpa* Bpa_protein->Excited_Bpa contains UV->Excited_Bpa Crosslink Covalent Crosslink Formation Excited_Bpa->Crosslink Interacting_Protein Interacting Protein Interacting_Protein->Crosslink Complex Stable Protein Complex Crosslink->Complex

Caption: Photo-crosslinking pathway of Bpa-containing proteins.

References

Troubleshooting & Optimization

troubleshooting low crosslinking efficiency with Fmoc-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting photo-crosslinking experiments using p-benzoyl-L-phenylalanine (Bpa). This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to help you overcome challenges related to low crosslinking efficiency.

Frequently Asked Questions (FAQs)

Q1: My Bpa crosslinking efficiency is very low or non-existent. What are the most common causes?

Low crosslinking efficiency is a frequent issue that can stem from several factors throughout the experimental workflow. The most common culprits include improper UV irradiation, issues with the Bpa-containing peptide itself, suboptimal reaction conditions, or problems with the interacting partner. A systematic troubleshooting approach is essential for identifying the root cause.

Q2: How can I be sure that Fmoc-Bpa-OH was successfully incorporated into my peptide?

Verifying the incorporation of Bpa is a critical first step before proceeding to crosslinking experiments. Without successful incorporation, no crosslinking will occur.

Verification Methods:

  • Mass Spectrometry (MS): This is the most definitive method. Analyze the purified peptide to confirm its molecular weight matches the expected mass of the Bpa-containing sequence.

  • UV-Vis Spectroscopy: Benzophenone has a characteristic absorbance maximum. This can be used to confirm its presence, although it is less specific than MS.

  • Control Experiments: If you have genetically incorporated Bpa, running a control expression without Bpa should result in a truncated protein product at the amber stop codon, which can be visualized on a gel.[1]

Q3: What are the optimal UV irradiation conditions for activating Bpa?

The activation of Bpa is highly dependent on the wavelength, duration, and intensity of UV light. Unlike some other crosslinkers, Bpa activation is reversible, allowing it to be continuously irradiated until a binding partner is engaged.[2]

  • Wavelength: Bpa is most efficiently activated by long-wave UV light, typically at 360-365 nm .[3][4][5] Using a shorter wavelength (e.g., 254 nm) is incorrect for Bpa and can cause protein damage.

  • Duration: Irradiation times can vary significantly, from 5 minutes to over 2 hours, and must be optimized for each specific protein-protein interaction. Start with a time course experiment (e.g., 0, 10, 30, 60 minutes) to find the optimal exposure.

  • Intensity and Distance: The intensity of the UV lamp and its proximity to the sample are critical. A higher intensity lamp will require less exposure time. Ensure the light source is placed as close as possible to the sample for maximum efficiency. Placing the sample on ice during irradiation can help prevent heat-related damage.

Q4: Can other reagents in my buffer interfere with the crosslinking reaction?

Yes, certain reagents can quench the photo-activated Bpa radical or interfere with the reaction.

  • Reducing Agents: Thiol-containing reducing agents like DTT and β-mercaptoethanol must be avoided as they can interfere with the photo-activation process.

  • Primary Amines: Buffers containing primary amines (e.g., Tris) can sometimes compete in the reaction, though they are less problematic than for NHS-ester chemistry. Using buffers like HEPES or phosphate is generally recommended.

  • Scavengers: Any component that can act as a radical scavenger could potentially reduce crosslinking efficiency.

Q5: How does the position of Bpa in the peptide sequence affect efficiency?

The location of the Bpa residue is crucial for a successful crosslink. Bpa forms a covalent bond by inserting into C-H bonds of nearby amino acids, typically within a distance of ~6 Å.

  • Proximity: If the Bpa residue is not positioned close to the interaction interface of the binding partner, crosslinking will not occur, even if the proteins are bound.

  • Solvent Exposure: The Bpa residue should be sufficiently solvent-exposed to interact with its binding partner.

  • Functional Disruption: Ensure that substituting the original amino acid with the bulkier Bpa residue does not disrupt the binding affinity of your peptide. It is advisable to test multiple incorporation sites to find one that is both functionally tolerated and optimally positioned for crosslinking.

Troubleshooting Workflow

If you are experiencing low or no crosslinking, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow Troubleshooting Low Crosslinking Efficiency start Low / No Crosslinking Observed check_uv 1. Verify UV Source & Conditions start->check_uv check_peptide 2. Confirm Peptide Integrity start->check_peptide check_binding 3. Validate Protein Interaction start->check_binding check_buffer 4. Check Reaction Buffer start->check_buffer uv_q1 Wavelength ~365nm? check_uv->uv_q1 pep_q1 Bpa incorporated? (Check by MS) check_peptide->pep_q1 bind_q1 Binding confirmed by orthogonal method (e.g., ITC, SPR)? check_binding->bind_q1 buf_q1 Buffer contains quenching agents (e.g., DTT)? check_buffer->buf_q1 uv_q2 Sufficient Time/Intensity? uv_q1->uv_q2 Yes uv_sol Solution: Optimize UV exposure time and lamp distance. Use a 365nm lamp. uv_q1->uv_sol No uv_q2->uv_sol No success Crosslinking Successful uv_q2->success Yes pep_q2 Peptide pure & folded? pep_q1->pep_q2 Yes pep_sol Solution: Re-synthesize or re-purify peptide. Confirm mass. pep_q1->pep_sol No pep_q2->pep_sol No pep_q2->success Yes bind_q2 Bpa position accessible? bind_q1->bind_q2 Yes bind_sol Solution: Confirm interaction exists. Test alternative Bpa positions. bind_q1->bind_sol No bind_q2->bind_sol No bind_q2->success Yes buf_sol Solution: Remove interfering agents. Use buffers like HEPES or PBS. buf_q1->buf_sol Yes buf_q1->success No

Caption: A flowchart to systematically troubleshoot common issues in Bpa photo-crosslinking experiments.

Data & Protocols

Quantitative Data Summary

For successful crosslinking, it is vital to adhere to optimized experimental parameters. The tables below summarize key quantitative data.

Table 1: Recommended UV Irradiation Conditions for Bpa Crosslinking

Parameter Recommended Value Notes
Wavelength 360 - 365 nm Essential for activating the benzophenone group.
Exposure Time 5 min - 2 hours Highly system-dependent; must be empirically optimized.
UV Intensity 8 - 18 mW/cm² Higher intensity requires shorter exposure time.
Sample Distance < 5 cm (or direct contact) Minimize distance to maximize photon flux.

| Temperature | 0 - 4 °C | Perform on ice to prevent sample degradation. |

Table 2: Troubleshooting Guide

Symptom Potential Cause Recommended Solution
No crosslinked product Failed Bpa incorporation Confirm peptide mass via Mass Spectrometry.
Incorrect UV wavelength Ensure you are using a 365 nm UV source, not 254 nm.
No interaction between proteins Confirm binding using a non-crosslinking method (e.g., pull-down, ITC).
Bpa is in the wrong position Re-design the peptide with Bpa at a different site predicted to be at the interface.
Low yield of crosslinked product Suboptimal UV exposure time Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 min) to find the optimum.
Low UV intensity Decrease the distance between the lamp and the sample; use a higher-power lamp.
Presence of quenching agents Remove thiols (DTT, BME) and other potential radical scavengers from the buffer.
High molecular weight smears Non-specific crosslinking/aggregation Decrease protein concentrations or reduce UV exposure time.

| | Sample degradation due to heat | Keep the sample on ice during the entire UV irradiation process. |

Experimental Protocols
General Protocol for Fmoc-SPPS of Bpa-containing Peptides

Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are used for incorporating this compound.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-CTC for C-terminal acids) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus. Wash thoroughly with DMF and IPA.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (including this compound) using a coupling reagent like HBTU/HATU and a base like DIEA/NMM in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-4 hours.

    • Monitor coupling completion using a colorimetric test (e.g., Kaiser test).

  • Repeat: Repeat the deprotection and coupling steps until the full peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high percentage of trifluoroacetic acid (TFA) along with scavengers.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product by LC-MS.

General Protocol for Photo-Crosslinking
  • Sample Preparation:

    • In a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5), mix the purified Bpa-containing peptide with its target protein partner. Typical concentrations might be 2-20 µM for the Bpa-peptide and a 1-5 fold molar excess of the partner protein.

    • Allow the components to incubate for 20-30 minutes at room temperature or 4°C to allow for binding equilibrium to be reached.

  • UV Irradiation:

    • Place the sample in a UV-transparent vessel (e.g., thin-walled PCR tube or a clear 96-well plate) on an ice block.

    • Irradiate the sample with a 365 nm UV lamp at a close distance for a predetermined optimal time (e.g., 30-60 minutes).

    • Crucially, always include a "no UV" control sample that is treated identically but not exposed to light.

  • Analysis:

    • Add SDS-PAGE loading buffer to both the UV-exposed sample and the no-UV control.

    • Analyze the samples by SDS-PAGE. A successful crosslink will result in a new, higher molecular weight band corresponding to the covalent complex, which should be present only in the UV-exposed lane.

    • The identity of the crosslinked band can be confirmed by excising the band from the gel and analyzing it via mass spectrometry.

Workflow & Mechanism Visualizations

ExperimentalWorkflow General Experimental Workflow cluster_synthesis Peptide Synthesis cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis spps 1. Fmoc-SPPS with This compound purify 2. HPLC Purification spps->purify verify 3. MS Verification purify->verify bind 4. Incubate Bpa-Peptide with Target Protein verify->bind uv 5. Irradiate with 365nm UV Light bind->uv sds 6. SDS-PAGE Analysis uv->sds ms 7. Mass Spectrometry of Crosslinked Product sds->ms

Caption: High-level overview of the experimental workflow from peptide synthesis to analysis.

BpaMechanism Bpa Photo-Activation and Crosslinking Mechanism bpa_ground Bpa (Ground State) Benzophenone uv_light UV Light (365 nm) bpa_ground->uv_light bpa_excited Bpa (Excited Triplet State) Diradical uv_light->bpa_excited Excitation bpa_excited->bpa_ground Relaxation (Reversible) target_ch Target Protein with C-H Bond bpa_excited->target_ch H-Abstraction crosslink Covalent Crosslink Product target_ch->crosslink Radical Recombination

References

how to reduce non-specific crosslinking with Fmoc-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

<_ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _

Technical Support Center: Fmoc-Bpa-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the solid-phase peptide synthesis (SPPS) of Bpa-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with incorporating this compound into a peptide sequence?

A1: The main challenges stem from the bulky and hydrophobic nature of the benzophenone side chain. This can lead to significant steric hindrance, which slows down reaction kinetics and may cause incomplete coupling reactions. Additionally, the aromatic side chain increases the propensity for the growing peptide to aggregate on the solid support, further hindering both coupling and deprotection steps.[1][2][3]

Q2: How can I confirm if the coupling of this compound was successful?

A2: The most common method is to perform a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, on a small sample of resin beads after the coupling step. A negative Kaiser test (yellow/colorless beads) indicates that no primary amines are free, suggesting a complete coupling reaction. For a quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry to confirm the presence of the Bpa residue.[4][5]

Q3: Is this compound sensitive to light during synthesis?

A3: The benzophenone moiety is specifically designed to be photo-activated by UV light (typically around 365 nm) to induce cross-linking. While standard laboratory lighting is generally not intense enough to cause significant premature activation, it is good practice to protect the resin-bound peptide and the this compound reagent from direct, prolonged exposure to strong light sources, especially UV lamps.

Q4: Can I use a standard coupling protocol for this compound?

A4: While standard protocols can be a starting point, they often require optimization for sterically hindered residues like Bpa. Standard reagents like DIC/HOBt may be insufficient. It is highly recommended to use more potent coupling reagents, extended reaction times, and potentially a double coupling strategy to ensure high efficiency.

Q5: What is the main application of synthesizing peptides with Bpa?

A5: Peptides containing Bpa are primarily used as photo-affinity probes to study molecular interactions. Upon irradiation with UV light, the benzophenone group forms a covalent bond with nearby molecules (e.g., proteins, nucleic acids), allowing researchers to "capture" and identify binding partners.

Troubleshooting Guide: this compound Incorporation

This guide addresses common problems encountered during the synthesis of Bpa-containing peptides.

Issue 1: Incomplete Coupling of this compound

  • Symptom: A positive Kaiser test (blue/purple resin beads) after the coupling step. HPLC/MS analysis of the final peptide shows a significant deletion sequence lacking the Bpa residue.

  • Root Causes & Solutions:

Potential CauseRecommended SolutionRationale
Steric Hindrance 1. Switch to a more potent coupling reagent. Use high-reactivity uronium/aminium salts like HATU, HCTU, or HBTU instead of carbodiimides like DIC. 2. Extend the coupling reaction time to 2-4 hours, or even overnight for particularly difficult sequences. 3. Perform a "double coupling." After the first coupling and washing, repeat the coupling step with a fresh solution of activated this compound.The bulky benzophenone group physically obstructs the peptide bond formation. More reactive reagents, longer reaction times, and repeated coupling cycles are needed to drive the reaction to completion.
Peptide Aggregation 1. Change the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior resin-swelling and aggregation-disrupting properties. 2. Add a chaotropic salt (e.g., LiCl at 0.5 M) to the coupling and deprotection steps. 3. Increase the reaction temperature to 40-50°C to help disrupt secondary structures.The hydrophobic Bpa residue promotes the formation of inter-chain hydrogen bonds (β-sheets), which makes the N-terminal amine inaccessible. Disrupting these structures is critical for successful coupling.
Suboptimal Reagent Activation 1. Pre-activate the this compound. Mix the amino acid, coupling reagent, and base (e.g., DIPEA) in solvent for 1-2 minutes before adding the mixture to the resin. 2. Ensure all reagents are fresh and solvents are anhydrous and high-purity (peptide synthesis grade).Incomplete activation results in a lower concentration of the reactive species, leading to poor coupling efficiency. Pre-activation ensures the activated ester is fully formed before it encounters the resin.

Issue 2: Incomplete Fmoc Deprotection After Bpa Incorporation

  • Symptom: A negative Kaiser test after the deprotection step (as expected), but the subsequent amino acid coupling fails, leading to a Bpa-terminated deletion sequence.

  • Root Causes & Solutions:

Potential CauseRecommended SolutionRationale
Peptide Aggregation 1. Increase Fmoc deprotection time (e.g., from 2x10 min to 2x20 min). 2. Use NMP instead of DMF as the solvent for the piperidine solution. 3. Add DMSO (up to 20%) to the deprotection solution to further disrupt aggregation.Aggregated peptide chains can shield the N-terminal Fmoc group, preventing the piperidine solution from accessing it. Harsher conditions are needed to expose the Fmoc group for cleavage.
Inefficient Reagent Delivery 1. Ensure adequate mixing/agitation of the resin during the deprotection step. 2. Confirm that the resin swells properly in the chosen solvent. Poor swelling can create inaccessible pockets within the resin beads.If the deprotection reagent does not fully penetrate the resin matrix, some Fmoc groups will remain uncleaved, blocking the subsequent coupling step.

Quantitative Data: Coupling Reagent Performance

While specific comparative data for this compound is sparse, the performance of coupling reagents for other sterically hindered amino acids provides a strong guideline. The following table summarizes the expected performance based on known reactivity profiles.

Coupling ReagentClassRelative ReactivityRacemization PotentialKey Advantages & Considerations
HATU Uronium/AminiumVery HighLowHighly effective for sterically hindered residues; very fast reaction kinetics. Often the first choice for difficult couplings like Bpa.
HCTU / HBTU Uronium/AminiumHighLowVery efficient and widely used. Slightly less reactive than HATU but a robust and cost-effective alternative.
PyBOP PhosphoniumHighLowExcellent for minimizing side reactions. Byproducts are less hazardous than older phosphonium reagents like BOP.
DIC / HOBt CarbodiimideMediumMediumStandard, cost-effective choice. Often insufficient for bulky residues like Bpa and may require significantly longer reaction times or double coupling.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is recommended for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Preparation:

    • Swell the peptide-resin in high-purity DMF or NMP for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF/NMP (2 x 15 minutes).

    • Wash the resin thoroughly with DMF/NMP (5-7 times) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for a minimum of 2 hours. For sequences known to be difficult, extend this time to 4 hours or overnight.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines (negative result: yellow/colorless beads).

    • If the Kaiser test is positive, wash the resin with DMF/NMP and perform a second coupling (see step 3).

    • Once coupling is complete, wash the resin thoroughly with DMF/NMP (5-7 times) to remove excess reagents before proceeding to the next deprotection step.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Coupling

G cluster_solutions Troubleshooting Steps start Start Bpa Coupling kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Successful Proceed to Next Cycle kaiser_test->coupling_complete Negative troubleshoot Incomplete Coupling Detected kaiser_test->troubleshoot Positive solution1 1. Perform Double Coupling troubleshoot->solution1 solution2 2. Switch to HATU/HCTU troubleshoot->solution2 solution3 3. Extend Reaction Time (2-4h) troubleshoot->solution3 solution4 4. Use NMP or add DMSO troubleshoot->solution4 solution1->kaiser_test solution2->kaiser_test solution3->kaiser_test solution4->kaiser_test

A decision tree for troubleshooting incomplete coupling of this compound based on Kaiser test results.

Diagram 2: Workflow for Photo-Affinity Labeling Experiment

G cluster_synthesis Peptide Synthesis cluster_labeling Labeling & Analysis spps 1. Fmoc-SPPS (Incorporate Bpa) cleavage 2. Cleavage & Purification spps->cleavage incubation 3. Incubate Bpa-Peptide with Target Protein cleavage->incubation Purified Bpa-Peptide uv_irrad 4. UV Irradiation (~365 nm) (Covalent Cross-linking) incubation->uv_irrad analysis 5. SDS-PAGE / MS Analysis (Identify Cross-linked Product) uv_irrad->analysis

A simplified workflow from peptide synthesis to a typical photo-affinity labeling application.

References

Technical Support Center: Fmoc-Bpa-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving Fmoc-Bpa-OH (Fmoc-p-benzoyl-L-phenylalanine). This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the deprotection step of this photo-reactive amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection of a resin-bound peptide?

A1: The standard protocol for Fmoc deprotection involves treating the peptide-resin with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1] A typical procedure consists of one or two treatments with 20% piperidine in DMF for 5-20 minutes per treatment, followed by extensive washing with the solvent to remove the cleaved Fmoc-adduct and excess piperidine.[1][2][3]

Q2: Are there specific challenges associated with the deprotection of this compound?

A2: While the deprotection chemistry for this compound follows the standard base-catalyzed β-elimination mechanism, challenges can arise from the physical properties of the Bpa residue.[4] Its bulky and hydrophobic benzophenone side-chain can contribute to peptide aggregation, where peptide chains on the resin interact and fold, sterically hindering the access of the piperidine solution to the N-terminal Fmoc group. This can lead to slow or incomplete deprotection.

Q3: How can I monitor the efficiency of the this compound deprotection step?

A3: Deprotection efficiency can be monitored using several methods:

  • Kaiser Test (Qualitative): This colorimetric test detects free primary amines. After deprotection and washing, a small sample of resin beads will turn a deep blue/purple in the presence of free N-terminal amines, indicating successful Fmoc removal. A yellow result suggests the Fmoc group is still attached.

  • UV-Vis Spectroscopy (Quantitative): The deprotection reaction releases dibenzofulvene (DBF), which is trapped by piperidine to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance around 301 nm. By monitoring the UV absorbance of the effluent from the reaction vessel, one can track the reaction's progress and confirm its completion when the absorbance returns to baseline. This is a feature used by many automated peptide synthesizers.

Q4: What is peptide aggregation and why is it a concern with Bpa-containing peptides?

A4: Peptide aggregation is a phenomenon where elongating peptide chains attached to the solid support interact with each other through intermolecular hydrogen bonds, often forming stable secondary structures like β-sheets. This can cause the resin to shrink and physically block reagents from reaching the reactive sites, leading to failed or incomplete deprotection and coupling steps. Sequences containing hydrophobic amino acids, such as Bpa, are particularly prone to aggregation.

Troubleshooting Guide

Problem: My Kaiser test is yellow or very faint after the this compound deprotection step.

  • Potential Cause 1: Incomplete Deprotection due to Aggregation. The bulky, hydrophobic Bpa residue may be promoting on-resin aggregation, preventing the piperidine solution from reaching the Fmoc group.

  • Solution 1a: Extend Deprotection Time. Increase the duration of the piperidine treatment or perform an additional treatment. For example, switch from a single 10-minute treatment to two 10-minute or one 20-minute treatment.

  • Solution 1b: Use a Stronger Base Mixture. Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your 20% piperidine solution. DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency, especially for sterically hindered or aggregated sequences. Caution: DBU can increase the risk of side reactions like aspartimide formation if Asp residues are present.

  • Solution 1c: Change Solvents. Switch from DMF to NMP, as NMP can be more effective at disrupting secondary structures that cause aggregation.

Problem: My UV deprotection profile is broad and flattened, and does not return to baseline quickly.

  • Potential Cause: Slow Deprotection Kinetics. This is a classic sign of aggregation. The aggregated peptide chains are causing a slow, diffusion-limited removal of the Fmoc group rather than the typical rapid reaction.

  • Solution 2a: Increase Reaction Temperature. Performing the deprotection step at an elevated temperature (e.g., 40-60°C) can provide enough energy to disrupt the intermolecular hydrogen bonds causing the aggregation.

  • Solution 2b: Incorporate Chaotropic Salts. Adding salts like LiCl (0.5 M - 1 M) to the reaction mixture can help break up secondary structures. Ensure the salt is washed away before the subsequent coupling step.

  • Solution 2c: Use Microwave Synthesis. Microwave peptide synthesizers can efficiently break up aggregates and accelerate both deprotection and coupling steps through rapid heating.

Problem: The synthesis yield drops significantly after the incorporation of Bpa.

  • Potential Cause: Cumulative Incomplete Deprotection and Coupling. If the deprotection of Bpa (or the subsequent coupling onto the deprotected Bpa) is inefficient due to aggregation, this will result in a growing population of truncated sequences (deletion peptides), drastically lowering the final yield of the full-length product.

  • Solution 3a: Double Couple the Next Amino Acid. After the deprotection of this compound, perform the coupling of the next amino acid twice to ensure the reaction goes to completion.

  • Solution 3b: Proactive Anti-Aggregation Strategies. If you know your sequence is prone to aggregation, especially with Bpa, consider incorporating "disrupting" elements. This can include using pseudoproline dipeptides or inserting backbone-protected amino acids (e.g., Dmb/Hmb) every 6-7 residues to prevent the formation of stable β-sheets.

Data Presentation

Table 1: Recommended Fmoc Deprotection Conditions

Reagent/ConditionConcentration/SettingTypical DurationNotes
Standard 20% Piperidine in DMF2 x 10 minEffective for most non-problematic sequences.
For Aggregation 20% Piperidine in NMP2 x 15 minNMP is better at solvating and disrupting peptide structures.
Stronger Base 20% Piperidine, 2% DBU in DMF/NMP1 x 5-10 minUse for highly hindered residues. Monitor for side reactions.
Elevated Temp. Standard Reagents2 x 10 min @ 50°CHelps disrupt hydrogen bonds causing aggregation.
Chaotropic Salts 0.8 M LiCl in coupling/deprotectionStandardDisrupts secondary structures. Must be thoroughly washed out.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Bpa-Containing Peptide-Resin

  • Resin Swelling: Swell the Bpa-containing peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring all beads are fully submerged. Agitate the mixture via nitrogen bubbling or mechanical shaking for 10-15 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the DBF-piperidine adduct and excess base.

  • Monitoring (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.

  • Proceed: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV Spectroscopy

  • Setup: Connect the effluent line of your manual or automated synthesizer to a flow-through UV-Vis spectrophotometer or use the synthesizer's built-in UV detector. Set the detection wavelength to 301 nm.

  • Baseline: Flow pure DMF through the system to establish a stable baseline absorbance reading.

  • Initiate Deprotection: Add the piperidine deprotection solution to the reaction vessel.

  • Monitor Absorbance: Continuously flow the effluent from the reaction vessel through the detector. As the Fmoc group is cleaved, the DBF-piperidine adduct is formed and washed out, causing the UV absorbance to rise.

  • Determine Completion: The reaction is considered complete when the absorbance peak has formed and the reading returns to the initial baseline value.

  • Troubleshooting: If the absorbance plateaus at a high level or returns to baseline very slowly, it indicates incomplete or difficult deprotection, likely due to aggregation. In automated systems, this can trigger an extension of the deprotection time.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-AA(n)-Peptide-Resin deprotection Treat with 20% Piperidine in DMF/NMP start->deprotection Step 1 wash1 Wash with DMF/NMP (5-7x) deprotection->wash1 Step 2 kaiser_test Kaiser Test? wash1->kaiser_test Step 3 end H2N-AA(n)-Peptide-Resin (Ready for Coupling) kaiser_test->end Positive (Blue) repeat_deprotect Repeat Deprotection (Extended Time / DBU) kaiser_test->repeat_deprotect Negative (Yellow) repeat_deprotect->wash1

Caption: Standard workflow for the Fmoc deprotection step in SPPS.

Troubleshooting_Tree problem Problem: Incomplete Fmoc Deprotection (Yellow Kaiser Test / Poor UV Profile) cause1 Primary Cause: Peptide Aggregation (esp. with hydrophobic Bpa) problem->cause1 solution_cat1 Modify Deprotection Chemistry cause1->solution_cat1 solution_cat2 Modify Physical Conditions cause1->solution_cat2 solution_cat3 Use Additives cause1->solution_cat3 sol1a Extend Time or Repeat Treatment solution_cat1->sol1a sol1b Add 2% DBU to Piperidine Solution solution_cat1->sol1b sol2a Increase Temperature (e.g., 50°C) solution_cat2->sol2a sol2b Switch Solvent (DMF -> NMP) solution_cat2->sol2b sol2c Use Microwave Synthesizer solution_cat2->sol2c sol3a Add Chaotropic Salts (e.g., LiCl) solution_cat3->sol3a

Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.

References

Technical Support Center: Optimizing the Yield of Bpa-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-benzoyl-L-phenylalanine (Bpa)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your Bpa-peptides.

Frequently Asked Questions (FAQs)

Q1: What is Bpa and why is it used in peptide synthesis?

A1: p-benzoyl-L-phenylalanine (Bpa) is a photo-activatable unnatural amino acid. It is incorporated into peptides to serve as a photo-crosslinker. Upon exposure to UV light (typically around 365 nm), the benzophenone group in Bpa forms a reactive triplet state that can covalently bind to interacting proteins in close proximity. This makes Bpa an invaluable tool for studying protein-protein interactions.

Q2: What are the main challenges in synthesizing Bpa-containing peptides?

A2: The primary challenges include:

  • Low coupling efficiency: The bulky benzophenone group of Bpa can sterically hinder the coupling reaction during solid-phase peptide synthesis (SPPS).

  • Side reactions: The benzophenone moiety can be sensitive to certain chemical conditions during synthesis and cleavage, potentially leading to undesired modifications.

  • Purification difficulties: The hydrophobicity of Bpa can lead to aggregation and complicate purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Low final yield: A combination of the above factors can result in a low overall yield of the desired pure peptide.

Q3: Which coupling reagent is best for incorporating Bpa?

A3: The choice of coupling reagent is critical for efficiently incorporating the sterically hindered Bpa residue. While standard reagents can be used, high-efficiency coupling reagents are often preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are known to be effective for sterically hindered amino acids.[1] A double coupling strategy, where the coupling step for the Bpa residue is performed twice, can also significantly improve incorporation efficiency.

Q4: How can I monitor the efficiency of Bpa incorporation?

A4: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin after a coupling step.[2] A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction. For quantitative analysis, a small amount of the resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry (MS) to confirm the presence of the full-length Bpa-containing peptide.[2]

Troubleshooting Guides

Issue 1: Low Yield of Crude Bpa-Containing Peptide

Symptoms:

  • Low overall yield after cleavage from the resin.

  • Mass spectrometry analysis of the crude product shows a significant peak corresponding to a truncated peptide (missing the Bpa and subsequent amino acids).

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incomplete Bpa Coupling Double Couple: Perform the coupling step for the Fmoc-Bpa-OH twice. After the first coupling, wash the resin and repeat the coupling with a fresh solution of activated this compound.[1]
Use a High-Efficiency Coupling Reagent: Employ a more powerful coupling reagent such as HATU or HCTU, which are known to be effective for sterically hindered amino acids.[1]
Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).
Peptide Aggregation on Resin Incorporate Pseudoproline Dipeptides: If the sequence allows, the use of pseudoproline dipeptides can disrupt secondary structure formation and improve solvation of the growing peptide chain.
Use a Chaotropic Salt: Adding a low concentration of a chaotropic salt like LiCl to the coupling and deprotection steps can help to disrupt aggregation.
Premature Cleavage from Resin Use a More Stable Linker: If using a highly acid-labile linker, consider switching to a more robust one, such as the PAM linker for Boc-SPPS or a standard Wang or Rink Amide linker for Fmoc-SPPS, depending on your desired C-terminal moiety.
Issue 2: Poor Purity of Crude Bpa-Containing Peptide

Symptoms:

  • HPLC chromatogram of the crude product shows multiple, difficult-to-resolve peaks.

  • Mass spectrometry reveals the presence of side-products with unexpected masses.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Side Reactions During Cleavage Optimize Cleavage Cocktail: Ensure the use of appropriate scavengers in your cleavage cocktail to protect the Bpa residue and other sensitive amino acids. For example, triisopropylsilane (TIS) is a common scavenger.
Incomplete Deprotection Extend Deprotection Time: For Fmoc deprotection, extend the piperidine treatment time to ensure complete removal, especially if the Bpa residue is preceded by a bulky amino acid.
Racemization Use Racemization Suppressants: Additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure with carbodiimide coupling reagents (like DIC) can minimize racemization. Onium salt reagents like HATU and HBTU inherently have a lower risk of racemization.
Issue 3: Difficulty in Purifying the Bpa-Containing Peptide

Symptoms:

  • The peptide peak is broad or tails on RP-HPLC.

  • The peptide co-elutes with impurities.

  • Low recovery of the purified peptide.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Peptide Aggregation in Solution Modify Mobile Phase: Add a small amount of an organic acid like formic acid (in addition to TFA) to the mobile phase to improve peak shape.
Use a Different Stationary Phase: If using a C18 column, try a C8 or C4 column, which are less hydrophobic and may reduce strong interactions with the Bpa-containing peptide.
Co-elution of Impurities Optimize HPLC Gradient: Use a shallower gradient around the elution time of your peptide to improve the resolution between the target peptide and closely eluting impurities.
Orthogonal Purification: If RP-HPLC alone is insufficient, consider a two-step purification strategy. For example, use ion-exchange chromatography as an initial purification step, followed by RP-HPLC.

Quantitative Data Summary

The following tables provide a comparative overview of different reagents and methods. The presented yields are based on studies of general peptide synthesis and may vary depending on the specific Bpa-containing peptide sequence and experimental conditions.

Table 1: Comparison of Coupling Reagent Performance in SPPS

Coupling ReagentClassRelative ReactivityRacemization PotentialExpected Yield (%)
HATU Uronium/AminiumVery HighLow>95
HBTU Uronium/AminiumHighLow90-95
HCTU Uronium/AminiumVery HighLow>95
PyBOP PhosphoniumHighVery Low~95
DIC/HOBt CarbodiimideModerateLow85-90

Table 2: Comparison of Peptide Purification Methods

Purification MethodPrinciple of SeparationLoading CapacityResolutionTypical Recovery (%)
Reversed-Phase HPLC (RP-HPLC) HydrophobicityModerateVery High80-95
Ion-Exchange Chromatography (IEX) Net ChargeHighHigh85-95
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)LowLow>90

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).

Protocol 2: Photo-Crosslinking of a Bpa-Containing Peptide with its Target Protein
  • Sample Preparation: Prepare a solution containing your purified Bpa-peptide and the target protein in a suitable buffer (e.g., PBS). The optimal molar ratio of peptide to protein should be determined empirically, but a 10:1 to 100:1 ratio is a common starting point.

  • UV Irradiation: Place the sample in a UV-transparent plate (e.g., quartz cuvette or 96-well UV-transparent plate) on ice. Irradiate with a UV lamp at 365 nm for 15-60 minutes. The optimal irradiation time should be determined experimentally.

  • Analysis: Analyze the reaction mixture by SDS-PAGE and Western blotting to detect the formation of a higher molecular weight cross-linked complex. The cross-linked product can be further analyzed by mass spectrometry to identify the site of interaction.

Visualizations

sps_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., this compound + HATU) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive (Incomplete) repeat Repeat Cycle kaiser->repeat Negative repeat->deprotection Next Amino Acid cleavage Cleavage from Resin (e.g., TFA Cocktail) repeat->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end End: Pure Peptide analysis->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Bpa-containing peptides.

ppi_workflow start Start: Bpa-Peptide & Target Protein incubation Incubation start->incubation uv UV Irradiation (365 nm) incubation->uv crosslinking Covalent Crosslinking uv->crosslinking sds_page SDS-PAGE Analysis crosslinking->sds_page ms_analysis Mass Spectrometry (LC-MS/MS) crosslinking->ms_analysis western_blot Western Blot sds_page->western_blot end End: Interaction Data western_blot->end interaction_site Identify Interaction Site ms_analysis->interaction_site interaction_site->end

Caption: Experimental workflow for identifying protein-protein interactions using a Bpa-containing peptide.

gpcr_signaling ligand Ligand (Agonist) gpcr GPCR ligand->gpcr 1. Activation g_protein G-Protein gpcr->g_protein 2. G-Protein Signaling grk GRK gpcr->grk 3. Phosphorylation arrestin Bpa-Arrestin gpcr->arrestin 4. Arrestin Binding grk->gpcr crosslink UV Crosslinking arrestin->crosslink internalization Internalization crosslink->internalization 5. Trafficking signaling Downstream Signaling internalization->signaling

Caption: GPCR-Arrestin signaling pathway investigated with a Bpa-containing Arrestin.

References

dealing with premature cleavage of Fmoc group from Bpa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the photo-crosslinkable unnatural amino acid, p-benzoyl-L-phenylalanine (Bpa).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Bpa and why is it used in peptide synthesis?

Fmoc-Bpa-OH, or Fmoc-4-benzoyl-L-phenylalanine, is a derivative of the amino acid L-phenylalanine.[1] It features a benzophenone moiety on the phenyl ring, which makes it a photoreactive unnatural amino acid.[1] Upon exposure to UV light (typically around 350-365 nm), the benzophenone group can form a covalent bond with nearby C-H bonds, making it an invaluable tool for "photo-affinity labeling" to study and capture protein-protein interactions.[2] The N-terminus is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for use in standard SPPS workflows.[3][4]

Q2: Is the Fmoc group on Bpa more prone to premature cleavage than on other amino acids?

Current literature does not indicate that the Fmoc group on Bpa is significantly more labile or prone to premature cleavage under standard SPPS conditions compared to other standard amino acids. The primary mechanism for Fmoc group removal is the base-catalyzed abstraction of an acidic proton from the fluorene ring system. While the electronic properties of the amino acid side chain can have minor influences, the primary factors leading to unwanted Fmoc deprotection or other side reactions are universally applicable across most amino acids. These factors include prolonged exposure to basic conditions, the choice of base, and aggregation of the peptide chain on the resin.

Q3: What are the primary side reactions to be aware of during the Fmoc deprotection step in a Bpa-containing peptide synthesis?

While not specific to Bpa, any Fmoc-based synthesis can be susceptible to several side reactions during the basic deprotection step. Key issues include:

  • Aspartimide Formation: This occurs when a peptide sequence contains aspartic acid, where the backbone amide nitrogen can attack the side-chain ester, leading to a cyclic imide. This can be exacerbated by strong bases like DBU.

  • Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide can occur, leading to cleavage of the peptide from the resin and loss of yield. This is sequence-dependent and more likely to occur during the deprotection of the second amino acid.

  • Racemization: The basic conditions can sometimes lead to the epimerization of optically active amino acids, particularly residues like cysteine and histidine.

Q4: Can the benzophenone carbonyl group of Bpa cause side reactions during synthesis?

The benzophenone group is generally stable under standard Fmoc-SPPS conditions. It is specifically designed to be activated by UV light, a condition not present during the cycles of deprotection and coupling. Therefore, side reactions involving the Bpa side chain are not a common concern during the synthesis process itself.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of peptides containing Fmoc-Bpa.

Issue 1: Low Yield or Purity of the Final Peptide

Q: I am observing a lower-than-expected yield or multiple impurities in my HPLC analysis after synthesizing a Bpa-containing peptide. What are the potential causes and solutions?

A: Low yield and purity can stem from several factors, often related to incomplete reactions at the deprotection or coupling stages. The troubleshooting process can be broken down into several steps.

Troubleshooting Workflow for Low Yield/Purity

G start Low Yield or Impurity Detected check_deprotection Symptom: Incomplete Fmoc Deprotection (Deletion Sequences) start->check_deprotection check_coupling Symptom: Incomplete Coupling (Deletion Sequences) start->check_coupling check_side_reactions Symptom: Unexpected Peaks in HPLC (e.g., Aspartimide) start->check_side_reactions sol_deprotection Solution: 1. Use milder base (e.g., Piperazine). 2. Reduce deprotection time. 3. Add HOBt to piperidine solution. 4. Perform a second deprotection step. check_deprotection->sol_deprotection sol_coupling Solution: 1. Increase coupling time. 2. Use a stronger coupling agent (e.g., HATU). 3. Double couple the amino acid. 4. Check purity of this compound. check_coupling->sol_coupling sol_side_reactions Solution: 1. Use milder deprotection conditions. 2. For Asp-containing peptides, avoid DBU. 3. For N-terminal Pro, consider a dipeptide coupling strategy. check_side_reactions->sol_side_reactions G Factors Influencing Deprotection Side Reactions Base Base Strength (e.g., DBU > Piperidine > Piperazine) SideReactions Risk of Side Reactions (Aspartimide, DKP, etc.) Base->SideReactions Increases Time Deprotection Time Time->SideReactions Increases Sequence Peptide Sequence (e.g., presence of Asp, Pro) Sequence->SideReactions Influences

References

minimizing photo-damage to proteins during Bpa crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize photo-damage and optimize p-benzoyl-L-phenylalanine (Bpa) photo-crosslinking experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Bpa crosslinking experiments, offering potential causes and solutions to minimize protein photo-damage and improve crosslinking efficiency.

Problem Potential Cause Recommended Solution
Low or No Crosslinking Insufficient UV Exposure: The duration or intensity of UV light may be inadequate to activate the Bpa.Optimize UV exposure time; typical ranges are from 10 minutes to 2 hours.[1] Ensure the UV lamp is as close to the sample as possible for maximum intensity.[1]
Quenching of Reactive Species: Components in the buffer, such as primary amines (e.g., Tris, glycine), can quench the reactive benzophenone triplet state.[2][3]Use buffers that do not contain primary amines, such as HEPES, phosphate, or carbonate buffers.[2]
Suboptimal Bpa Incorporation: Inefficient incorporation of Bpa into the target protein will lead to a lower concentration of the photo-crosslinker.Confirm Bpa incorporation through mass spectrometry or Western blot analysis of protein expression with and without Bpa.
Incorrect UV Wavelength: The UV source may not be emitting at the optimal wavelength for Bpa activation.Use a UV lamp with a longer wavelength, around 360-365 nm, for Bpa activation.
High Molecular Weight Aggregates/Smearing on Gel Excessive Crosslinking: Over-exposure to UV light or too high a concentration of the Bpa-containing protein can lead to non-specific crosslinking and aggregation.Reduce the UV irradiation time and/or decrease the protein concentration. Perform the crosslinking reaction at a lower temperature, such as on ice, to help maintain protein integrity.
Protein Denaturation: The UV irradiation or experimental conditions may be causing the protein to denature and aggregate.Place the sample on ice during UV exposure to prevent overheating. Ensure the buffer composition is optimal for the stability of your protein.
Protein Degradation Photo-damage: Prolonged exposure to high-energy UV light can cause damage to the protein backbone or sensitive amino acid side chains.Minimize UV exposure to the shortest duration that yields sufficient crosslinking. Use a UV source with a longer wavelength (e.g., 365 nm) which is generally less damaging to proteins than shorter wavelengths (e.g., 254 nm).
Protease Contamination: Proteases in the sample can lead to protein degradation, which may be exacerbated by experimental conditions.Add protease inhibitors to your lysis and reaction buffers.
High Background/Non-specific Crosslinking Reactive Bpa Species: The photo-activated Bpa can react non-specifically with buffer components or other proteins in impure samples.Increase the purity of the protein sample. Include appropriate negative controls (e.g., no UV exposure, wild-type protein without Bpa) to identify non-specific bands.
Hydrolysis of Reactive Intermediates: In aqueous solutions, the reactive carbene intermediate can be quenched by water.While unavoidable in aqueous buffers, optimizing crosslinking time and protein concentration can favor intermolecular crosslinking over reaction with water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength and exposure time for Bpa crosslinking?

A1: For Bpa crosslinking, longer wavelength UV light, around 360-365 nm, is recommended. Shorter wavelengths can be more damaging to proteins. The optimal exposure time needs to be determined empirically for each specific system, but a common starting range is between 10 minutes and 2 hours.

Q2: How can I minimize photo-damage to my protein during the experiment?

A2: To minimize photo-damage, use the longest effective wavelength of UV light (360-365 nm for Bpa) and the shortest possible exposure time that provides sufficient crosslinking. Performing the irradiation on ice can also help to mitigate damage by preventing overheating of the sample.

Q3: What are the best buffer conditions for Bpa crosslinking?

A3: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these can quench the photo-activated Bpa. Recommended buffers include HEPES, phosphate, or carbonate buffers, typically at a pH between 7.0 and 8.5.

Q4: How can I be sure that my Bpa is successfully incorporated into my protein?

A4: Successful incorporation of Bpa can be confirmed by mass spectrometry, which will show a mass shift corresponding to the Bpa residue. Alternatively, you can run a Western blot comparing the expression of the protein with and without Bpa supplementation in the growth media. A full-length protein product should only be observed in the presence of Bpa.

Q5: What are some alternative photo-crosslinkers to Bpa?

A5: Other commonly used photo-crosslinkers include p-azidophenylalanine (pAzF) and various diazirine-based crosslinkers. pAzF is activated by shorter wavelength UV light (~254 nm) and is irreversible, while Bpa activation is reversible. Diazirine-based crosslinkers are activated at 330-370 nm and react via a carbene intermediate. The choice of crosslinker depends on the specific experimental goals.

Experimental Protocols

General Protocol for Bpa Incorporation and Photo-Crosslinking in E. coli

This protocol provides a general framework. Optimization for specific proteins and interaction partners is highly recommended.

1. Protein Expression and Bpa Incorporation:

  • Co-transform E. coli (e.g., BL21 strain) with two plasmids: one containing the gene for the protein of interest with an amber stop codon (TAG) at the desired crosslinking site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for Bpa.

  • Grow the transformed cells in a suitable medium (e.g., LB or autoinduction media) supplemented with 1 mM Bpa and appropriate antibiotics.

  • Induce protein expression and grow cultures at an optimal temperature.

2. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., HEPES or phosphate-based buffer) containing protease inhibitors.

  • Lyse the cells using sonication or a French press.

  • Clarify the lysate by centrifugation.

  • Purify the Bpa-containing protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

3. Photo-Crosslinking Reaction:

  • Prepare the reaction mixture containing the purified Bpa-protein and its interaction partner in a suitable reaction buffer (e.g., 25 mM HEPES, 250 mM NaCl, pH 7.5).

  • Aliquot the reaction mixture into a 96-well plate or PCR tubes.

  • As a negative control, prepare an identical sample that will not be exposed to UV light.

  • Place the samples on ice and irradiate with a 360-365 nm UV lamp for a predetermined optimal time (e.g., 10-120 minutes). Ensure the lamp is positioned close to the samples for even illumination.

4. Analysis of Crosslinking:

  • After irradiation, add SDS-PAGE loading buffer to both the UV-exposed and non-exposed samples.

  • Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting to detect the crosslinked products, which will appear as higher molecular weight bands.

Visualizations

Bpa_Crosslinking_Workflow cluster_prep Protein Preparation cluster_crosslink Crosslinking cluster_analysis Analysis expression Protein Expression with Bpa purification Protein Purification expression->purification reaction_setup Reaction Setup purification->reaction_setup uv_exposure UV Exposure (365 nm) reaction_setup->uv_exposure sds_page SDS-PAGE uv_exposure->sds_page western_blot Western Blot sds_page->western_blot mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Experimental workflow for Bpa photo-crosslinking.

Photo_Damage_Mitigation cluster_factors Factors Influencing Photo-damage cluster_strategies Mitigation Strategies wavelength UV Wavelength use_longer_wavelength Use 365 nm UV wavelength->use_longer_wavelength exposure_time Exposure Time minimize_exposure Minimize Exposure Duration exposure_time->minimize_exposure temperature Temperature irradiate_on_ice Irradiate on Ice temperature->irradiate_on_ice

Caption: Key strategies to minimize protein photo-damage.

References

Technical Support Center: Mass Spectrometry Identification of Cross-Linked Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectrometry (MS) identification of cross-linked peptides.

Frequently Asked Questions (FAQs)

Q1: Why am I not detecting any or very few cross-linked peptides?

The low abundance of cross-linked peptides is a primary challenge in these experiments.[1][2][3] Several factors could be contributing to the lack of detection:

  • Inefficient Crosslinking Reaction: The crosslinking reaction itself may not be optimal. Consider optimizing the crosslinker-to-protein ratio, reaction time, and buffer conditions (e.g., pH, quenching).[4][5] Primary amine-containing buffers like Tris or glycine can compete with amine-reactive crosslinkers.

  • Low Stoichiometry: The yield of cross-linked peptides is typically less than 1% of the total identified peptides, making their detection inherently difficult without enrichment or fractionation.

  • Sample Complexity: In complex samples like cell lysates, the vast number of proteins can lead to a low concentration of any specific cross-linked product.

  • Protein Aggregation: Excessive cross-linking can lead to protein aggregation, making the sample unsuitable for MS analysis. It is advisable to check for aggregation using SDS-PAGE.

Q2: How can I improve the enrichment of cross-linked peptides?

Enrichment strategies are often necessary to increase the concentration of cross-linked peptides for successful MS analysis. The two most common methods are Size Exclusion Chromatography (SEC) and Strong Cation Exchange (SCX) chromatography.

Enrichment Method Principle of Separation Advantages Considerations
Size Exclusion Chromatography (SEC) Separates peptides based on their size. Cross-linked peptides are generally larger than linear peptides.Effective for separating cross-linked peptides from smaller, unmodified peptides.May not be as effective in separating cross-linked peptides from larger linear peptides.
Strong Cation Exchange (SCX) Chromatography Separates peptides based on charge. Tryptic cross-linked peptides typically have a higher positive charge.Provides good enrichment of cross-linked peptides. Simplified salt step gradients can be as effective as SEC.The efficiency can be dependent on the specific properties of the peptides.
Affinity Enrichment Utilizes cross-linkers with an affinity tag (e.g., biotin) for specific capture.Can provide very high specificity of enrichment.Requires the use of specialized, affinity-tagged cross-linkers.
Q3: My MS/MS spectra for potential cross-linked peptides are very complex and difficult to interpret. How can I improve spectral quality and confidence in identification?

The fragmentation spectra of cross-linked peptides are inherently complex as they contain fragment ions from two different peptide chains. This complexity can hinder confident identification.

  • Use MS-Cleavable Crosslinkers: Employing crosslinkers that can be cleaved in the gas phase (e.g., DSSO, DSBU) allows for sequential fragmentation (MSn). In an MS2 experiment, the crosslinker is cleaved, and in subsequent MS3 experiments, the individual peptide chains are fragmented, leading to cleaner and more easily interpretable spectra.

  • Optimize Fragmentation Method and Energy: Experiment with different fragmentation techniques (e.g., CID, HCD, ETD) and optimize the collision energy to achieve a balance of fragment ions from both peptides.

  • Utilize High-Resolution Mass Spectrometry: High-resolution and high-mass-accuracy data for both precursor and fragment ions are crucial for reducing the number of false-positive identifications.

Q4: The database search is taking an extremely long time, and I am getting a high number of false positives. How can I refine my search strategy?

The computational challenge of identifying cross-linked peptides arises from the quadratic increase in the search space with the number of proteins in the sample. This vast search space can lead to long search times and an increased likelihood of random matches.

  • Use Specialized Search Software: Standard proteomics search engines are often not suitable for cross-linked data. Utilize specialized software designed for XL-MS data analysis.

  • Refine Search Parameters: Limit the search to a specific set of proteins if prior knowledge is available. Define the cross-linker specificity and mass modifications accurately.

  • Appropriate False Discovery Rate (FDR) Estimation: Standard FDR calculation methods used for linear peptides may not be appropriate for cross-linked peptides, leading to an underestimation of false positives. Use software that implements FDR calculations specifically for cross-linked data.

Q5: What are the recommended software tools for analyzing cross-linked peptide data?

Several software packages are available, each with its own algorithms and features for identifying cross-linked peptides.

Software Key Features Cross-linker Compatibility Reference
XlinkX (Thermo) Integrated into Proteome Discoverer, supports MSn data from cleavable cross-linkers.Cleavable (e.g., DSSO, DSBU) and non-cleavable.
MeroX Identifies cross-links from MS-cleavable cross-linkers, open-source.MS-cleavable (CID-cleavable).
StavroX Identifies various types of cross-linked peptides, open-source.Non-cleavable (e.g., DSS, BS3), disulfide bonds, zero-length.
xiSEARCH Search engine for cross-linked peptides, scalable from single proteins to proteomes.Any cross-linker compatible with MS2 (e.g., BS3, DSSO, SDA).
MaxLynx (MaxQuant) Integrated into the MaxQuant environment, supports non-cleavable and MS-cleavable cross-linkers.Non-cleavable and MS-cleavable.
pLink A popular tool for identifying cross-linked peptides.Non-cleavable and cleavable.
Crux An open-source toolkit that includes tools for cross-linked database search.Non-cleavable.
Q6: How can I manually validate the identified cross-linked peptides?

Manual validation of spectra is highly recommended, especially for novel or unexpected cross-links. Key aspects to check include:

  • Presence of fragment ion series for both peptides: Look for continuous b- and y-ion series for each peptide in the pair.

  • Fragment ion mass accuracy: The mass deviation of the identified fragment ions should be within the tolerance set in the search parameters.

  • Completeness of fragmentation: Incomplete fragmentation of one of the peptides is a common source of misassignment.

  • Comparison with structural data: If a structure of the protein or complex is available, the distance between the Cα atoms of the cross-linked residues should be consistent with the spacer arm length of the crosslinker.

Troubleshooting Guides

Systematic Troubleshooting of Low Cross-Link Identification

This guide provides a step-by-step approach to diagnosing and resolving issues leading to a low number of identified cross-linked peptides.

TroubleshootingWorkflow start Start: Low/No Cross-Link IDs check_reaction 1. Check Cross-linking Reaction start->check_reaction sds_page Run SDS-PAGE of cross-linked sample check_reaction->sds_page no_shift No high MW bands/smear? sds_page->no_shift Yes check_digestion 2. Verify Protein Digestion sds_page->check_digestion No (Shift Observed) optimize_xl Optimize cross-linker concentration, reaction time, buffer no_shift->optimize_xl optimize_xl->check_reaction analyze_linear Analyze non-cross-linked sample. Good protein ID coverage? check_digestion->analyze_linear optimize_digest Optimize digestion protocol analyze_linear->optimize_digest No check_enrichment 3. Evaluate Enrichment (if used) analyze_linear->check_enrichment Yes optimize_digest->check_digestion enrich_ineffective Low yield of expected cross-linked peptides? check_enrichment->enrich_ineffective optimize_enrich Optimize enrichment method (SEC/SCX) or try an alternative enrich_ineffective->optimize_enrich Yes check_ms 4. Review MS Acquisition enrich_ineffective->check_ms No optimize_enrich->check_enrichment ms_settings Precursor charge state selection? Fragmentation energy optimized? check_ms->ms_settings optimize_ms Target higher charge states. Optimize fragmentation settings. ms_settings->optimize_ms No check_analysis 5. Scrutinize Data Analysis ms_settings->check_analysis Yes optimize_ms->check_ms analysis_params Correct software/parameters? Appropriate FDR? check_analysis->analysis_params optimize_analysis Use specialized XL-MS software. Adjust search parameters and FDR. analysis_params->optimize_analysis No end Successful Identification analysis_params->end Yes optimize_analysis->check_analysis

Caption: A logical troubleshooting workflow for low cross-link identification.

Experimental Protocols

General Protocol for Protein Cross-Linking with DSS

This protocol provides a general workflow for cross-linking a purified protein or protein complex using Disuccinimidyl suberate (DSS).

Materials:

  • Purified protein sample in an amine-free buffer (e.g., PBS, HEPES)

  • DSS (freshly prepared stock solution in DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction tubes

Procedure:

  • Sample Preparation: Ensure the protein sample is in a buffer free of primary amines. The protein concentration should be optimized for the specific interaction being studied.

  • Cross-Linking Reaction:

    • Add the DSS stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 25-50 fold molar excess of crosslinker to protein.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Sample Analysis/Preparation for MS:

    • To verify cross-linking, analyze a small aliquot of the reaction mixture by SDS-PAGE. Look for the appearance of higher molecular weight bands.

    • For MS analysis, proceed with protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

Protocol for Enrichment of Cross-Linked Peptides using SCX

This protocol describes the enrichment of cross-linked peptides from a digested protein mixture using strong cation exchange chromatography.

Materials:

  • Digested peptide mixture

  • SCX spin columns or stage tips

  • SCX equilibration buffer (e.g., 0.5% acetic acid)

  • Wash buffer (e.g., 0.5% acetic acid, 5% acetonitrile)

  • Elution buffers with increasing salt concentrations (e.g., 100 mM, 250 mM, 500 mM NaCl in wash buffer)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the SCX spin column with the equilibration buffer according to the manufacturer's instructions.

  • Sample Loading: Acidify the digested peptide sample and load it onto the equilibrated SCX column.

  • Washing: Wash the column with the wash buffer to remove unbound and weakly bound peptides (primarily unmodified peptides).

  • Stepwise Elution: Elute the peptides using buffers with increasing salt concentrations. Cross-linked peptides, having a higher charge, are expected to elute at higher salt concentrations.

  • Sample Desalting: Desalt the eluted fractions using a C18 StageTip or equivalent before LC-MS/MS analysis.

Visualizations

General XL-MS Workflow

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation protein_complex Protein Complex crosslinking Chemical Cross-linking protein_complex->crosslinking digestion Enzymatic Digestion crosslinking->digestion enrichment Enrichment of Cross-linked Peptides (Optional) digestion->enrichment lc_msms LC-MS/MS Analysis enrichment->lc_msms database_search Database Search (Specialized Software) lc_msms->database_search validation Validation & Structural Modeling database_search->validation

Caption: A general workflow for a cross-linking mass spectrometry experiment.

Concept of MS-Cleavable Cross-Linkers

Cleavable_Crosslinker precursor Cross-linked Peptide Precursor Ion (Peptide A - Linker - Peptide B) ms2 MS2 Fragmentation (CID/HCD) precursor->ms2 cleavage Cross-linker Cleavage ms2->cleavage ms3_A MS3 on Peptide A Fragment cleavage->ms3_A ms3_B MS3 on Peptide B Fragment cleavage->ms3_B fragments_A Fragment Ions of Peptide A ms3_A->fragments_A fragments_B Fragment Ions of Peptide B ms3_B->fragments_B

Caption: Using MS-cleavable cross-linkers simplifies spectra for identification.

References

Technical Support Center: Successful Incorporation of Fmoc-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful incorporation of the photo-reactive unnatural amino acid, Fmoc-Bpa-OH (Fmoc-p-benzoyl-L-phenylalanine), into synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is an N-terminally protected derivative of the unnatural amino acid p-benzoyl-L-phenylalanine.[1][2] It is widely used in solid-phase peptide synthesis (SPPS) to introduce a photo-reactive moiety into a peptide sequence.[2] Upon exposure to UV light, the benzophenone group can form a covalent bond with adjacent C-H bonds, making it an invaluable tool for photo-affinity labeling and studying protein-protein or peptide-receptor interactions.

Q2: Which analytical methods are most effective for confirming the incorporation of this compound?

The most effective methods for confirming the successful incorporation of this compound are high-performance liquid chromatography (HPLC) and mass spectrometry (MS), often used in combination as LC-MS.[] These techniques allow for the verification of the peptide's molecular weight and assessment of its purity.

Q3: What is the expected mass increase upon successful incorporation of a Bpa residue?

The incorporation of a single Bpa residue will increase the molecular weight of the peptide by the mass of the Bpa residue minus the mass of a water molecule (which is lost during peptide bond formation). The molecular weight of this compound is 491.53 g/mol . The molecular weight of the Bpa residue itself (after removal of the Fmoc group) is C16H15NO3, which corresponds to a monoisotopic mass of approximately 269.1052 Da.

Troubleshooting Guide

Encountering issues during the incorporation of unnatural amino acids is not uncommon. This guide addresses specific problems that may arise when using this compound.

Problem 1: Low coupling efficiency or incomplete incorporation.

  • Possible Cause: Steric hindrance from the bulky benzophenone group can impede the coupling reaction.

  • Troubleshooting Steps:

    • Extend Coupling Time: Increase the reaction time to allow for complete coupling.

    • Double Couple: Perform a second coupling step with fresh reagents to drive the reaction to completion.

    • Use a More Potent Coupling Reagent: For difficult couplings, consider using more powerful activating agents like HATU or HCTU in combination with a base such as DIPEA or collidine.

    • Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to monitor the presence of free amines on the resin, ensuring the coupling reaction has gone to completion.

Problem 2: Unexpected peaks in the HPLC chromatogram.

  • Possible Cause: The presence of deletion sequences (peptides lacking the Bpa residue) or other impurities.

  • Troubleshooting Steps:

    • Optimize Coupling: Refer to the troubleshooting steps for low coupling efficiency to minimize the formation of deletion sequences.

    • Purification: Utilize preparative reversed-phase HPLC (RP-HPLC) to isolate the desired Bpa-containing peptide from impurities.

Problem 3: Mass spectrometry data does not show the expected molecular weight.

  • Possible Cause: The peptide may not have been successfully synthesized, or the Bpa residue was not incorporated.

  • Troubleshooting Steps:

    • Verify Reagents: Ensure the this compound reagent is of high quality and has been stored correctly.

    • Review Synthesis Protocol: Carefully check the synthesis protocol for any errors in reagent addition or reaction conditions.

    • Analyze Precursor Peptides: If possible, analyze the peptide before the Bpa coupling step to confirm the correct synthesis of the preceding sequence.

Experimental Protocols

Protocol 1: Confirmation of Bpa Incorporation by Mass Spectrometry

Objective: To verify the correct molecular weight of the synthesized peptide containing the Bpa residue.

Methodology:

  • Sample Preparation:

    • Cleave a small amount of the peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the peptide in cold diethyl ether and centrifuge to pellet the peptide.

    • Dissolve the peptide pellet in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid, for MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

    • Acquire the mass spectrum and look for the [M+H]⁺ ion corresponding to the calculated molecular weight of the Bpa-containing peptide.

Data Interpretation:

The presence of a peak corresponding to the expected molecular weight confirms the successful incorporation of the Bpa residue.

ParameterExpected Value
Molecular Weight of Bpa Residue ~269.11 Da
Expected [M+H]⁺ of Peptide Calculated MW of peptide + 1.0078 Da
Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Objective: To assess the purity of the synthesized Bpa-containing peptide and separate it from any impurities.

Methodology:

  • Sample Preparation: Prepare the peptide sample as described in the mass spectrometry protocol.

  • HPLC System: Use a C18 reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a defined period (e.g., 5% to 95% B over 30 minutes). The exact gradient will need to be optimized for the specific peptide.

  • Detection: Monitor the elution profile at a wavelength of 220 nm and, if possible, also at a wavelength where the benzophenone group absorbs (around 254 nm).

Data Interpretation:

A single major peak in the chromatogram indicates a high purity of the target peptide. The presence of multiple peaks suggests the presence of impurities, such as deletion sequences.

Peak CharacteristicInterpretation
Single Major Peak High purity of the desired peptide.
Multiple Peaks Presence of impurities (e.g., deletion sequences, side-product).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_result Outcome SPPS Solid-Phase Peptide Synthesis Incorp This compound Incorporation SPPS->Incorp Cleavage Cleavage from Resin Incorp->Cleavage HPLC RP-HPLC Analysis Cleavage->HPLC MS Mass Spectrometry Cleavage->MS Data Data Interpretation HPLC->Data MS->Data Success Successful Incorporation Confirmed Data->Success Troubleshoot Troubleshooting Required Data->Troubleshoot

Caption: Workflow for the synthesis and analysis of Bpa-containing peptides.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Cause1 Incomplete Coupling Problem->Cause1 Cause2 Steric Hindrance Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Optimize Coupling: - Extend Time - Double Couple - Stronger Reagents Cause1->Solution1 Solution2 Monitor Reaction: - Kaiser Test Cause1->Solution2 Cause2->Solution1 Solution3 Purify Product: - Preparative HPLC Cause3->Solution3

Caption: Troubleshooting logic for this compound incorporation issues.

References

Validation & Comparative

A Comparative Guide to Validating Protein Interactions Identified by Bpa Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in understanding cellular processes and identifying potential therapeutic targets. The use of the photo-activatable amino acid, p-Benzoyl-L-phenylalanine (Bpa), as a crosslinking agent has emerged as a powerful tool to capture both stable and transient protein interactions in vivo. However, rigorous validation of these Bpa-identified interactions is paramount to ensure the biological relevance of the findings. This guide provides a comprehensive comparison of common methods used to validate PPIs initially identified through Bpa crosslinking, supported by experimental data and detailed protocols.

This guide will objectively compare the performance of Bpa crosslinking with alternative validation methods, including Co-immunoprecipitation (Co-IP), GST Pull-Down Assays, and Tandem Affinity Purification followed by Mass Spectrometry (TAP-MS).

Principles of Bpa Crosslinking

Bpa is a non-natural amino acid that can be genetically incorporated into a protein of interest at a specific site.[1] Upon exposure to UV light, the benzophenone group of Bpa becomes activated and forms a covalent bond with interacting proteins that are within a close proximity (approximately 3-6 Å).[1] This "zero-length" crosslinking approach provides high-resolution information about the interaction interface and is particularly adept at capturing transient or weak interactions that may be missed by other methods.[2]

The Importance of Orthogonal Validation

While Bpa crosslinking is a powerful discovery tool, it is essential to validate the identified interactions using orthogonal methods. This approach strengthens the confidence in the identified PPIs and helps to eliminate potential artifacts. Common validation techniques rely on different biochemical principles to confirm the interaction, providing a more robust body of evidence.

Comparison of Validation Methods

The choice of a validation method depends on several factors, including the nature of the interaction (stable vs. transient), the availability of specific antibodies, and the experimental context (in vitro vs. in vivo). Below is a comparative overview of the most common techniques used to validate Bpa-identified protein interactions.

MethodPrincipleAdvantagesLimitations
Bpa Crosslinking Site-specific incorporation of a photo-activatable amino acid to form a covalent bond upon UV activation.[1]- Captures transient and weak interactions.[2]- Provides information on the interaction interface. - In vivo crosslinking reflects the native cellular environment.- Requires genetic manipulation to incorporate Bpa. - UV irradiation can potentially damage cells. - Identification of crosslinked peptides by mass spectrometry can be complex.
Co-immunoprecipitation (Co-IP) An antibody against a "bait" protein is used to pull down the bait and its interacting "prey" proteins from a cell lysate.- Detects interactions in a cellular context. - Relatively straightforward and widely used.- May not detect transient or weak interactions.- Can have high background and false positives. - Dependent on the availability of a specific and high-affinity antibody.
GST Pull-Down Assay A recombinant "bait" protein fused to Glutathione S-transferase (GST) is immobilized on glutathione beads and used to "pull down" interacting "prey" proteins from a lysate.- Useful for confirming direct binary interactions. - Can be performed with purified proteins. - Does not require a specific antibody for the bait protein.- An in vitro method that may not reflect the cellular environment. - The GST tag could sterically hinder interactions. - Prone to non-specific binding.
Tandem Affinity Purification (TAP)-MS A "bait" protein is tagged with a dual affinity tag, allowing for a two-step purification process that significantly reduces background and increases the purity of the isolated protein complexes for mass spectrometry analysis.- High specificity and low background. - Suitable for identifying components of stable protein complexes.- The large tag may interfere with protein function or interactions. - May not be suitable for transient interactions due to the extensive washing steps.

Quantitative Performance Comparison

Direct quantitative comparisons of the sensitivity, specificity, and false-positive rates between Bpa crosslinking and other validation methods are not extensively documented in single studies. However, the principles of each technique suggest different performance characteristics.

  • Sensitivity: Bpa crosslinking is generally considered more sensitive for detecting transient and weak interactions compared to Co-IP and pull-down assays, which often require more stable complexes to withstand the experimental procedures.

  • Specificity: TAP-MS is renowned for its high specificity due to the two-step purification process, which effectively eliminates non-specific binders. The specificity of Bpa crosslinking is dependent on the site of Bpa incorporation and the proximity of interacting partners. Co-IP and GST pull-down assays can be prone to lower specificity due to non-specific binding to the antibody or beads.

  • False Positives/Negatives: Co-IP and pull-down assays can have higher rates of false positives due to non-specific interactions. Conversely, these methods may yield false negatives for transient interactions that dissociate during the experiment. Bpa crosslinking can potentially produce false negatives if the Bpa is not positioned correctly at the interaction interface or if the UV crosslinking efficiency is low. The use of MS-cleavable cross-linkers in other crosslinking-mass spectrometry workflows has been shown to reduce false positives compared to non-cleavable cross-linkers.

Experimental Protocols

Detailed methodologies for performing these validation experiments are crucial for reproducibility and obtaining reliable results.

Bpa Crosslinking and Mass Spectrometry Analysis Workflow

The general workflow for identifying protein interactions using Bpa crosslinking followed by mass spectrometry is as follows:

Bpa_Workflow cluster_in_vivo In Vivo cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis A Site-directed mutagenesis to introduce TAG codon B Co-expression of Bpa-tRNA synthetase and tRNA A->B C Protein expression with Bpa incorporation B->C D UV irradiation (365 nm) to induce crosslinking C->D E Cell lysis D->E F Affinity purification of bait protein complex E->F G SDS-PAGE separation F->G H In-gel digestion (e.g., with trypsin) G->H I LC-MS/MS analysis of peptides H->I J Database search to identify crosslinked peptides I->J K Validation of identified interactions J->K

Bpa Crosslinking and Mass Spectrometry Workflow.

Protocol for Mass Spectrometry Data Analysis of Bpa-Crosslinked Samples

  • Database Searching: Utilize specialized software (e.g., Kojak, pLink, MeroX) that can handle the complexity of crosslinked peptide identification. The search database should contain the sequences of the bait protein and potential interacting partners.

  • Specification of Crosslinker and Modifications: Define the mass modification corresponding to the Bpa crosslink and any other potential modifications (e.g., oxidation).

  • Scoring and False Discovery Rate (FDR) Analysis: The software will score peptide-spectrum matches (PSMs) for crosslinked peptides. A target-decoy strategy is typically used to estimate the FDR and filter for high-confidence identifications.

  • Manual Validation: It is highly recommended to manually inspect the MS/MS spectra of high-scoring crosslinked peptides to confirm the presence of fragment ions from both peptides.

Co-immunoprecipitation (Co-IP) Protocol
  • Cell Lysis: Lyse cells expressing the Bpa-crosslinked complex in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait and putative interacting proteins.

GST Pull-Down Assay Protocol
  • Bait Protein Immobilization: Incubate purified GST-tagged bait protein with glutathione-sepharose beads.

  • Washing: Wash the beads to remove unbound bait protein.

  • Prey Protein Incubation: Incubate the immobilized bait protein with a cell lysate or a purified prey protein.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a buffer containing reduced glutathione.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

Tandem Affinity Purification (TAP)-MS Protocol
  • Cell Lysis: Lyse cells expressing the TAP-tagged bait protein and its crosslinked partners.

  • First Affinity Purification: Incubate the lysate with the first affinity resin (e.g., IgG beads for the Protein A tag).

  • Washing: Wash the resin to remove non-specific binders.

  • Elution: Elute the protein complexes by enzymatic cleavage of the tag's linker (e.g., with TEV protease).

  • Second Affinity Purification: Incubate the eluate with the second affinity resin (e.g., calmodulin beads for the calmodulin-binding peptide tag).

  • Washing: Perform stringent washes to further remove contaminants.

  • Elution: Elute the highly purified protein complexes.

  • Mass Spectrometry Analysis: Identify the components of the purified complexes by LC-MS/MS.

Case Study: Elucidating Signaling Pathways with Bpa Crosslinking

The application of Bpa crosslinking has been instrumental in mapping the architecture of complex signaling pathways by capturing transient interactions that are often refractory to traditional methods.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Bpa crosslinking can be employed to identify direct interactions between TGF-β receptors and their downstream signaling partners, such as Smad proteins, providing insights into the dynamic assembly of the signaling complex.

TGF_beta_pathway TGFb TGF-β TGFRII TGF-β RII TGFb->TGFRII Binds TGFRI TGF-β RI TGFRII->TGFRI Recruits & phosphorylates Smad23 Smad2/3 TGFRI->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Forms complex with SmadComplex Smad2/3-Smad4 Complex Nucleus Nucleus SmadComplex->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Regulates

Simplified TGF-β Signaling Pathway.
Wnt Signaling Pathway

The Wnt signaling pathway is critical for embryonic development and adult tissue homeostasis. Bpa crosslinking can be used to map the interactions within the β-catenin destruction complex and to identify novel components that regulate Wnt signaling.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Ub Ubiquitination BetaCatenin_off->Ub Degradation Proteasome Proteasome Ub->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh Recruits Dsh->DestructionComplex Inhibits BetaCatenin_on β-catenin Nucleus_on Nucleus BetaCatenin_on->Nucleus_on Accumulates and translocates to TCF_LEF TCF/LEF Nucleus_on->TCF_LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activates

Simplified Wnt Signaling Pathway.

Conclusion

Validating protein-protein interactions identified by Bpa crosslinking is a critical step in ensuring the accuracy and biological significance of the findings. While Bpa crosslinking offers unique advantages in capturing transient interactions in vivo, orthogonal validation through methods like Co-IP, GST pull-down assays, and TAP-MS provides essential confirmation. Each validation method has its own strengths and weaknesses, and the choice of technique should be guided by the specific research question and the nature of the protein interaction being investigated. By employing a multi-faceted validation strategy, researchers can build a robust and confident understanding of the intricate protein interaction networks that govern cellular function.

References

Bpa vs. Diazirine-Based Crosslinkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical biology and drug development, photo-crosslinkers are indispensable tools for elucidating protein-protein interactions and identifying the targets of bioactive small molecules. Among the various classes of photo-activatable reagents, p-benzoyl-L-phenylalanine (Bpa), a genetically encodable unnatural amino acid, and diazirine-based compounds have emerged as popular choices. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Differences

Featurep-benzoyl-L-phenylalanine (Bpa)Diazirine-Based Crosslinkers
Photoreactive Group BenzophenoneDiazirine
Reactive Intermediate Biradical (triplet state)Carbene and Diazo intermediates
Activation Wavelength ~365 nm~355-380 nm
Reactivity Reacts preferentially with C-H bonds through hydrogen abstraction.[1]Highly reactive carbene inserts into C-H, N-H, O-H, and S-H bonds; diazo intermediate shows preference for acidic residues.[2]
Crosslinking Efficiency Generally high quantum efficiency for C-H abstraction.[1]Generally provide higher crosslinking yields due to the high reactivity of the carbene intermediate, though this can be system-dependent.[2][3]
Specificity Can react with virtually all amino acids. The triplet state is relatively long-lived, which can potentially lead to less specific crosslinking.The highly reactive carbene has a very short half-life, favoring crosslinking to proximal molecules. However, the high reactivity can also lead to non-specific labeling if not controlled. The diazo intermediate offers selectivity for polar residues.
Key Advantages Genetically encodable, allowing for site-specific incorporation into proteins in vivo. Relatively stable and less prone to rearrangement.Small size minimizes steric hindrance. Rapid reaction kinetics of the carbene can be advantageous.
Key Disadvantages The larger size of the benzophenone group can sometimes perturb protein structure or interactions. The aromatic structure can contribute to increased autofluorescence.Can undergo isomerization to a linear diazo compound, which is less reactive. High reactivity can be quenched by water, potentially lowering yields in aqueous environments.

Delving Deeper: A Performance Comparison

The choice between Bpa and diazirine-based crosslinkers often hinges on the specific experimental goals and the biological system under investigation.

Reactivity and Specificity:

Bpa, upon activation with UV light, forms a triplet-state biradical that preferentially abstracts a hydrogen atom from C-H bonds, leading to the formation of a covalent C-C bond. This mechanism allows Bpa to react with all amino acids, providing a broad reactivity profile.

Diazirine-based crosslinkers, on the other hand, generate a highly reactive carbene intermediate upon photoactivation. This carbene can insert into a wide variety of chemical bonds, including C-H, N-H, O-H, and S-H, making it a very efficient but potentially less specific crosslinking agent. However, recent studies have revealed a more complex reaction mechanism for alkyl diazirines, involving a two-step pathway with the sequential generation of diazo and carbene intermediates. The diazo intermediate exhibits a preference for reacting with polar and acidic residues, offering a degree of tunable selectivity by modulating irradiation conditions.

Crosslinking Efficiency and Yield:

Several studies have reported that diazirine-based probes can offer significantly improved photo-crosslinking rates and yields compared to their benzophenone-based counterparts in specific applications. The high reactivity and short lifetime of the carbene intermediate are thought to contribute to this increased efficiency by minimizing quenching by solvent molecules. However, in some contexts, such as in-gel immunoassays, benzophenone-based crosslinkers have demonstrated higher protein capture efficiency at equivalent concentrations, although diazirines exhibited lower background fluorescence. It was found that increasing the concentration of the diazirine-based crosslinker could match the capture efficiency of the benzophenone-based one.

Experimental Considerations

The successful application of both Bpa and diazirine-based crosslinkers is highly dependent on the experimental setup. Below is a generalized protocol for a photo-crosslinking experiment, highlighting key considerations for each type of crosslinker.

General Experimental Protocol for Photo-Crosslinking
  • Probe Incorporation/Labeling:

    • For Bpa: Site-specific incorporation of Bpa into the protein of interest is typically achieved through genetic code expansion, using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

    • For Diazirine: Diazirine-containing probes are typically synthesized with a reactive group (e.g., NHS ester) that allows for their chemical conjugation to the protein or small molecule of interest.

  • Binding and Incubation:

    • The Bpa-containing protein or the diazirine-labeled molecule is incubated with its potential binding partners under conditions that favor the interaction (e.g., in cell lysate, with purified proteins, or in living cells).

  • UV Irradiation:

    • The sample is exposed to UV light at the appropriate wavelength (typically 355-365 nm) to activate the photoreactive group. The duration and intensity of irradiation are critical parameters that need to be optimized for each experiment to maximize crosslinking efficiency while minimizing potential photodamage to the biological sample.

  • Analysis of Crosslinked Products:

    • Following irradiation, the crosslinked complexes are typically separated by SDS-PAGE.

    • Identification of the crosslinked proteins and the specific sites of crosslinking is then carried out using techniques such as Western blotting and mass spectrometry.

Visualizing the Mechanisms and Workflow

To further clarify the processes involved, the following diagrams illustrate the photo-activation pathways of Bpa and diazirine, as well as a typical experimental workflow.

Bpa_Activation Bpa Bpa (Benzophenone) ExcitedBpa Excited Triplet State (Biradical) Bpa->ExcitedBpa UV Light (365 nm) RadicalComplex Radical Intermediate Complex ExcitedBpa->RadicalComplex H-atom abstraction Target Target Protein (R-H) Target->RadicalComplex CrosslinkedProduct Covalent Crosslink (Bpa-R) RadicalComplex->CrosslinkedProduct Radical recombination Diazirine_Activation Diazirine Diazirine ExcitedDiazirine Excited State Diazirine->ExcitedDiazirine UV Light (~355 nm) Carbene Carbene Intermediate ExcitedDiazirine->Carbene - N2 Diazo Diazo Intermediate ExcitedDiazirine->Diazo Rearrangement CrosslinkedProduct Covalent Crosslink Carbene->CrosslinkedProduct Insertion Diazo->CrosslinkedProduct Reaction with polar residues Target Target Protein Target->CrosslinkedProduct Crosslinking_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Incorporate Incorporate Bpa or Label with Diazirine Incubate Incubate with Binding Partners Incorporate->Incubate UV_Irradiate UV Irradiation (355-365 nm) Incubate->UV_Irradiate SDS_PAGE SDS-PAGE Separation UV_Irradiate->SDS_PAGE Analysis Western Blot / Mass Spectrometry SDS_PAGE->Analysis

References

Orthogonal Validation of Bpa Crosslinking with Co-Immunoprecipitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling Protein Interactions: A Tale of Two Techniques

Bpa crosslinking and co-IP are fundamentally different approaches to identifying and validating PPIs. Bpa, a genetically encoded photo-activatable amino acid, allows for the covalent capture of interacting partners in situ upon UV irradiation, providing a "snapshot" of interactions, including transient or weak ones.[1] Co-immunoprecipitation, on the other hand, is considered a gold-standard technique that relies on the affinity purification of a target protein ("bait") along with its bound interacting partners ("prey") from a cell lysate.[2][3]

The true power of these techniques is realized when they are used in conjunction. Bpa crosslinking can first "trap" a transient interaction, which can then be convincingly validated through the well-established workflow of co-IP. This orthogonal approach strengthens the confidence in the identified PPI, mitigating the risk of artifacts inherent in any single method.

Comparative Analysis of Bpa Crosslinking and Co-IP

To facilitate a clear understanding of their complementary nature, the following table summarizes the key characteristics of each technique.

FeatureBpa PhotocrosslinkingCo-Immunoprecipitation (Co-IP)
Principle Covalent capture of interacting proteins via a UV-activated, genetically incorporated non-natural amino acid.Affinity purification of a target protein and its interacting partners using a specific antibody.
Interaction Type Captures both stable and transient/weak interactions.[1]Primarily detects stable and relatively strong interactions.[2]
In Vivo Capability Excellent for capturing interactions within living cells in their native context.Can be performed with endogenous proteins from cell lysates, reflecting physiological conditions.
Temporal Resolution Provides a "snapshot" of interactions at the moment of UV irradiation.Represents an equilibrium state of interactions within the cell lysate.
False Positives Can be caused by non-specific crosslinking due to protein crowding.Can arise from non-specific binding to the antibody or beads.
False Negatives Incorrect positioning of Bpa can miss an interaction.Weak or transient interactions may be lost during wash steps.
Validation Role Excellent for initial discovery and capturing transient interactions.Considered a "gold standard" for validating interactions identified by other methods.

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and reliable results. Below are representative protocols for Bpa crosslinking and subsequent co-immunoprecipitation for orthogonal validation.

Bpa Crosslinking Protocol

This protocol is adapted for mammalian cells and assumes the availability of a plasmid encoding the bait protein with an amber codon at the desired crosslinking site and a plasmid for the Bpa-specific aminoacyl-tRNA synthetase/tRNA pair.

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T) and grow to 70-80% confluency.

    • Co-transfect the cells with the bait protein plasmid and the Bpa-specific synthetase/tRNA plasmid.

    • In a parallel control experiment, transfect cells without the Bpa-specific machinery.

  • Bpa Incorporation:

    • 24 hours post-transfection, replace the medium with fresh medium supplemented with 1 mM p-Benzoyl-L-phenylalanine (Bpa).

    • Incubate the cells for another 24-48 hours to allow for Bpa incorporation into the bait protein.

  • UV Crosslinking:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Place the cells on ice and irradiate with 365 nm UV light for 30-60 minutes. The optimal time should be empirically determined.

    • A control plate of cells with incorporated Bpa should be kept on ice without UV irradiation.

  • Cell Lysis:

    • After irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the crosslinked protein complexes.

Co-Immunoprecipitation Protocol for Validation

This protocol follows the Bpa crosslinking procedure to validate the captured interaction.

  • Pre-clearing the Lysate:

    • To the cell lysate from the Bpa crosslinking step, add protein A/G agarose or magnetic beads.

    • Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add a primary antibody specific to the bait protein to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add fresh protein A/G beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (e.g., a less stringent version of the lysis buffer). Each wash should be followed by centrifugation and removal of the supernatant.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the results by Western blotting using an antibody against the putative interacting protein ("prey"). The presence of a band at the expected molecular weight of the crosslinked bait-prey complex in the UV-treated, Bpa-containing sample, but not in the controls, validates the interaction.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the logic of orthogonal validation, the following diagrams are provided.

Bpa_Crosslinking_Workflow start Plate and Transfect Mammalian Cells bpa_inc Incorporate Bpa (24-48h) start->bpa_inc uv_crosslink UV Crosslinking (365 nm) bpa_inc->uv_crosslink lysis Cell Lysis uv_crosslink->lysis co_ip Co-Immunoprecipitation lysis->co_ip analysis SDS-PAGE and Western Blot co_ip->analysis end Validated Interaction analysis->end

Caption: Experimental workflow for Bpa crosslinking followed by co-IP.

Orthogonal_Validation_Logic cluster_methods Independent Methods bpa Bpa Crosslinking Identifies Potential Interaction (A-B) validated High-Confidence Validated Interaction bpa->validated Orthogonal Validation co_ip Co-IP Confirms Interaction of A and B co_ip->validated Orthogonal Validation

Caption: Logic of orthogonal validation using Bpa crosslinking and co-IP.

Conclusion

The combination of Bpa photocrosslinking and co-immunoprecipitation provides a robust strategy for the identification and validation of protein-protein interactions. By leveraging the strengths of each technique—the ability of Bpa to capture transient interactions in vivo and the established reliability of co-IP—researchers can significantly increase the confidence in their findings. This orthogonal validation approach is particularly valuable for dissecting complex signaling pathways and for the discovery of novel drug targets.

References

A Comparative Guide to p-Benzoyl-L-phenylalanine (BPA) Crosslinking Efficiency for In Vivo Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) within their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. In vivo photo-crosslinking, using genetically encoded unnatural amino acids (UAAs), has emerged as a powerful technique to capture these interactions. Among the available photo-crosslinkers, p-benzoyl-L-phenylalanine (BPA or pBpa) is a widely utilized tool. This guide provides a quantitative analysis of BPA crosslinking efficiency, compares its performance with alternative photo-crosslinking agents, and provides the necessary experimental framework for its application.

Quantitative Comparison of Photo-Crosslinking Agents

The efficiency of a photo-crosslinking experiment is a critical factor for the successful identification of interacting partners. While BPA is known for its high crosslinking efficiency, several alternatives offer distinct advantages in specific contexts. The following table summarizes the quantitative data on the crosslinking efficiency of BPA and its alternatives.

Photo-Crosslinking AgentClassReported Efficiency/YieldKey Characteristics & Considerations
p-Benzoyl-L-phenylalanine (pBpa) Benzophenone50% to >50% crosslinking of protein subunits.[1]Reversible photoactivation allows for continuous irradiation, potentially increasing the probability of capturing transient interactions.[1]
Halogenated pBpa Analogs (e.g., 3-CF₃-pBpa, 3-Cl-pBpa, 4-CF₃-pBpa) BenzophenoneUp to 49-fold increase in crosslinking yield compared to pBpa.[2]Electron-withdrawing groups on the benzophenone ring increase the reactivity of the active species, leading to higher yields.[2]
p-Azidophenylalanine (pAzF) Aryl azideCan readily crosslink where pBpa fails to in certain protein contexts.[1]Irreversible photoactivation; the reactive nitrene will either react with a nearby molecule or be quenched by the solvent.
Diazirine-based UAAs (e.g., photo-leucine, photo-methionine) DiazirineCan provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking.Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds, making them generally efficient crosslinkers.

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible and reliable crosslinking results. Below are generalized protocols for the use of pBpa and its alternatives.

Protocol 1: Site-Specific Incorporation of pBpa and In Vivo Photo-Crosslinking

This protocol outlines the general steps for incorporating pBpa into a protein of interest in mammalian cells and subsequent photo-crosslinking.

1. Plasmid Construction and Transfection:

  • Prepare a plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired crosslinking site.

  • Prepare a second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pBpa.

  • Co-transfect both plasmids into the target mammalian cell line.

2. Cell Culture and UAA Incorporation:

  • Culture the transfected cells in a suitable medium supplemented with 1 mM pBpa.

  • Incubate for 24-48 hours to allow for expression of the POI and incorporation of pBpa.

3. UV Irradiation:

  • Wash the cells to remove unincorporated pBpa.

  • Expose the cells to UV light at approximately 365 nm. Irradiation times can vary from 10 minutes to 2 hours and should be optimized for the specific protein and interaction being studied.

4. Cell Lysis and Analysis:

  • Lyse the cells and analyze the crosslinked products by SDS-PAGE and Western blotting.

  • For identification of unknown interacting partners, perform affinity purification of the bait protein followed by mass spectrometry analysis.

Protocol 2: Photo-Crosslinking with p-Azidophenylalanine (pAzF)

The protocol for pAzF is similar to that of pBpa with a key difference in the UV irradiation step.

  • UV Irradiation: Expose cells to UV light at a shorter wavelength, around 254 nm, for a shorter duration, typically 5 minutes or less.

Protocol 3: Diazirine-Based Photo-Crosslinking

Diazirine-containing UAAs offer the advantage of activation with longer wavelength UV light, which can be less damaging to cells.

  • UAA Incorporation: Culture cells in a medium containing the diazirine-based UAA (e.g., photo-leucine, photo-methionine).

  • UV Irradiation: Irradiate cells with UV light at approximately 350-365 nm.

Visualizing Workflows and Concepts

To better illustrate the processes involved in a photo-crosslinking experiment, the following diagrams have been generated using the DOT language.

experimental_workflow Experimental Workflow for In Vivo Photo-Crosslinking cluster_cell_culture Cellular Steps cluster_analysis Biochemical Analysis Plasmid Transfection 1. Transfect cells with plasmids (POI-TAG & synthetase/tRNA) UAA Incorporation 2. Culture cells with photo-crosslinker UAA Plasmid Transfection->UAA Incorporation Add UAA to media UV Irradiation 3. Irradiate with UV light to induce crosslinking UAA Incorporation->UV Irradiation Wash cells Cell Lysis 4. Lyse cells to release protein complexes UV Irradiation->Cell Lysis SDS-PAGE / Western Blot 5a. Analyze crosslinked products by gel/blot Cell Lysis->SDS-PAGE / Western Blot Affinity Purification 5b. Purify bait protein and interacting partners Cell Lysis->Affinity Purification Identify partners Mass Spectrometry 6. Identify crosslinked peptides and proteins Affinity Purification->Mass Spectrometry Identify partners

Caption: A generalized workflow for in vivo photo-crosslinking experiments.

crosslinker_comparison Comparison of Photo-Crosslinker Activation cluster_bpa p-Benzoyl-L-phenylalanine (pBpa) cluster_azf p-Azidophenylalanine (pAzF) cluster_diazirine Diazirine-based UAA pBpa_ground pBpa (Ground State) pBpa_excited Diradical (Triplet State) pBpa_ground->pBpa_excited UV (365 nm) pBpa_excited->pBpa_ground Relaxation pBpa_crosslink Covalent Crosslink pBpa_excited->pBpa_crosslink H-abstraction & Recombination pAzF_ground pAzF (Ground State) pAzF_nitrene Nitrene Intermediate pAzF_ground->pAzF_nitrene UV (~254 nm) -N2 pAzF_crosslink Covalent Crosslink pAzF_nitrene->pAzF_crosslink Insertion pAzF_quenched Quenched by Solvent pAzF_nitrene->pAzF_quenched diazirine_ground Diazirine (Ground State) diazirine_carbene Carbene Intermediate diazirine_ground->diazirine_carbene UV (350-365 nm) -N2 diazirine_crosslink Covalent Crosslink diazirine_carbene->diazirine_crosslink Insertion

Caption: Activation mechanisms of different classes of photo-crosslinkers.

Potential Off-Target Effects and Cellular Responses

While in vivo photo-crosslinking is a powerful technique, it is important to consider potential off-target effects. The UV irradiation step, necessary for activating the photo-crosslinker, can induce a cellular stress response. Studies have shown that UV radiation can trigger the ribotoxic stress response, leading to the activation of stress kinases and subsequent changes in gene expression. This is a critical consideration, as these cellular responses could potentially alter the protein-protein interactions being investigated.

To mitigate these effects, it is crucial to perform control experiments, including:

  • No UV control: Cells expressing the pBpa-containing protein but not exposed to UV light.

  • Wild-type control: Cells expressing the wild-type protein (without pBpa) and exposed to UV light.

  • Titration of UV dose: Determining the minimal UV exposure required for efficient crosslinking to minimize cellular stress.

The following diagram illustrates the potential for UV-induced cellular stress pathways.

signaling_pathway Potential UV-Induced Cellular Stress Signaling UV Irradiation UV Irradiation Ribosome Damage Ribosome Damage UV Irradiation->Ribosome Damage Stress Kinase Activation Stress Kinase Activation Ribosome Damage->Stress Kinase Activation Ribotoxic Stress Response Altered Gene Expression Altered Gene Expression Stress Kinase Activation->Altered Gene Expression Changes in PPIs Changes in PPIs Altered Gene Expression->Changes in PPIs Potential Artifact

Caption: UV irradiation can induce cellular stress, a potential off-target effect.

By carefully selecting the appropriate photo-crosslinking agent, optimizing experimental conditions, and including rigorous controls, researchers can effectively utilize in vivo photo-crosslinking to gain valuable insights into the dynamic landscape of protein-protein interactions within living cells.

References

Control Experiments for Fmoc-Bpa-OH Photo-Crosslinking Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of essential control experiments for photo-crosslinking studies utilizing the non-canonical amino acid, Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH). We offer detailed experimental protocols, quantitative data presentation, and visualizations to ensure the reliability and interpretability of your crosslinking results.

Introduction to this compound Photo-Crosslinking

This compound is a photo-activatable amino acid derivative used to identify protein-protein and protein-nucleic acid interactions.[1] Upon exposure to UV light (~360 nm), the benzophenone moiety of Bpa forms a reactive triplet state that can covalently crosslink with nearby C-H bonds, capturing transient and stable interactions.[2][3] The use of appropriate controls is paramount to validate the specificity of these interactions and eliminate potential artifacts.

Key Control Experiments: A Comparative Overview

To ensure the scientific rigor of this compound photo-crosslinking studies, a panel of negative and positive controls should be systematically included. The following table summarizes the most critical controls, their purpose, and expected outcomes.

Control Type Description Purpose Expected Outcome
Negative Control No UV Exposure: The complete experimental sample containing the Bpa-incorporated protein and its potential binding partner(s) is prepared but not exposed to UV light.[4][5]To confirm that the observed crosslinking is UV-dependent and not due to non-specific aggregation or other artifacts.No crosslinked product should be observed. The protein of interest should run at its expected molecular weight on SDS-PAGE.
Negative Control Wild-Type (WT) Protein: A parallel experiment is conducted using the wild-type version of the protein of interest, which does not contain the Bpa substitution.To verify that the crosslinking is specific to the presence of the Bpa amino acid.No crosslinked product should be detected upon UV exposure.
Negative Control Bpa Incorporation in a Non-Interacting Region: Bpa is incorporated into a region of the protein of interest that is known not to be involved in the interaction being studied.To demonstrate the spatial specificity of the crosslinking reaction.No or significantly reduced crosslinking should be observed compared to Bpa incorporated at the suspected interaction interface.
Positive Control Known Interaction Partner: The Bpa-incorporated protein is incubated with a known, well-characterized binding partner.To validate that the experimental setup (Bpa incorporation, UV exposure, detection method) is capable of detecting a true positive interaction.A clear crosslinked product of the expected molecular weight should be readily detectable.
Competition Assay Excess of Unlabeled Competitor: The experiment is performed in the presence of an excess of the wild-type, unlabeled binding partner.To further confirm the specificity of the interaction.A significant reduction in the amount of the crosslinked product should be observed as the unlabeled competitor competes for the binding site.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of photo-crosslinking experiments. Below are generalized protocols for key steps. Note that optimization of concentrations, incubation times, and UV exposure will be necessary for each specific biological system.

Site-Specific Incorporation of this compound

The incorporation of Bpa into a target protein is typically achieved using amber stop codon suppression technology.

Protocol:

  • Plasmid Preparation: Two plasmids are generally required: one expressing the target protein with an in-frame amber stop codon (TAG) at the desired position, and a second plasmid expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair for Bpa.

  • Cell Culture and Induction: Transform E. coli cells (e.g., BL21) with both plasmids. Grow the cells in a suitable medium and induce protein expression. Supplement the medium with Bpa to allow for its incorporation by the orthogonal tRNA synthetase.

  • Protein Expression and Purification: After induction, harvest the cells, lyse them, and purify the Bpa-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Photo-Crosslinking Reaction

Protocol:

  • Reaction Setup: In a suitable reaction buffer, mix the purified Bpa-containing protein with its potential interacting partner(s). Concentrations should be optimized but typically range from 2 µM for the Bpa-protein and 10-100 µM for the binding partner.

  • Equilibration: Allow the proteins to interact and equilibrate for a defined period (e.g., 20 minutes at room temperature).

  • UV Irradiation: Transfer the reaction mixture to a suitable vessel (e.g., 96-well plate) and expose it to UV light at approximately 360 nm. The duration of UV exposure needs to be optimized and can range from 10 minutes to 2 hours.

  • Control Samples: Simultaneously prepare and process the negative control samples (no UV exposure, wild-type protein) under identical conditions.

Analysis of Crosslinking Products

Protocol:

  • SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixtures. Separate the proteins on a polyacrylamide gel.

  • Visualization: Visualize the crosslinked products by Coomassie staining, silver staining, or western blotting using an antibody against the protein of interest or an epitope tag. A successful crosslinking event will result in a new band of higher molecular weight, representing the covalent complex.

  • Mass Spectrometry: For precise identification of the crosslinked partners and the site of interaction, the crosslinked band can be excised from the gel and analyzed by mass spectrometry.

Quantitative Data Presentation

The efficiency of photo-crosslinking can be quantified to compare different conditions and controls. The following table provides a template for presenting such data, which can be obtained through densitometry analysis of SDS-PAGE gels or from quantitative mass spectrometry.

Condition UV Exposure [Bpa-Protein] (µM) [Binding Partner] (µM) Crosslinking Efficiency (%)
Experimental +250e.g., 35%
Negative Control (No UV) -250e.g., <1%
Negative Control (WT Protein) +250e.g., <1%
Positive Control (Known Interactor) +250e.g., 45%
Competition Assay +250 + 500 (WT Competitor)e.g., 5%

Crosslinking efficiency can be calculated as the intensity of the crosslinked band divided by the sum of the intensities of the crosslinked and uncrosslinked Bpa-protein bands.

Visualizing Experimental Workflows and Logic

Diagrams created using Graphviz can effectively illustrate the experimental design and the logical flow of control experiments.

ExperimentalWorkflow cluster_prep Protein Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Bpa_incorporation Site-Specific Bpa Incorporation Purification Protein Purification Bpa_incorporation->Purification WT_protein Wild-Type Protein Expression WT_protein->Purification Reaction_setup Incubate Bpa-Protein with Binding Partner WT_protein->Reaction_setup Negative Control Purification->Reaction_setup UV_exposure UV Exposure (360 nm) Reaction_setup->UV_exposure Experimental / Positive Control No_UV No UV Exposure Reaction_setup->No_UV Negative Control SDS_PAGE SDS-PAGE / Western Blot UV_exposure->SDS_PAGE No_UV->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Experimental workflow for this compound photo-crosslinking.

ControlLogic cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_controls Control Experiments cluster_outcomes Expected Outcomes Hypothesis Protein A interacts with Protein B at a specific interface Bpa_at_interface Incorporate Bpa at the hypothesized interface of Protein A UV_exposure UV exposure with Protein B Bpa_at_interface->UV_exposure Crosslink Crosslink Observed UV_exposure->Crosslink Validates Hypothesis No_UV No UV Exposure No_Crosslink No Crosslink No_UV->No_Crosslink Confirms UV-dependence WT_ProteinA Wild-Type Protein A (No Bpa) WT_ProteinA->No_Crosslink Confirms Bpa-specificity Bpa_elsewhere Bpa at a non-interacting site on Protein A Bpa_elsewhere->No_Crosslink Confirms spatial specificity Known_Interactor Known interactor with Bpa-Protein A Known_Interactor->Crosslink Validates Method

Caption: Logical relationships of control experiments in photo-crosslinking.

Troubleshooting and Considerations

  • Low Crosslinking Efficiency: This can be due to insufficient UV exposure, inappropriate concentrations of interacting partners, or the distance between Bpa and the interacting residue being too large (Bpa has a short crosslinking radius). Consider optimizing UV exposure time and protein concentrations.

  • Off-Target Effects: While Bpa is relatively specific, high concentrations or prolonged UV exposure could lead to non-specific crosslinking. The controls outlined above are essential to identify and mitigate such off-target effects.

  • Protein Function: It is crucial to verify that the incorporation of Bpa does not significantly alter the structure or function of the protein of interest. This can be assessed using functional assays relevant to the protein's activity.

By implementing a robust set of control experiments, researchers can confidently interpret their this compound photo-crosslinking data, leading to a more accurate understanding of molecular interactions within complex biological systems.

References

A Comparative Guide to In Vivo and In Vitro Crosslinking with Fmoc-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers aiming to capture and identify protein-protein interactions (PPIs), the photo-activatable amino acid Fmoc-Bpa-OH (Fmoc-p-benzoyl-L-phenylalanine) offers a powerful tool for covalent crosslinking. The choice between performing these experiments in vivo (within a living organism) or in vitro (in a controlled laboratory environment) is a critical decision that profoundly impacts experimental design, outcomes, and interpretation. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal approach for their specific research questions.

Performance Comparison: In Vivo vs. In Vitro Crosslinking

The fundamental difference between in vivo and in vitro crosslinking lies in the complexity of the experimental system. In vivo studies provide a snapshot of protein interactions within their native cellular context, complete with endogenous protein concentrations, post-translational modifications, and the influence of cellular architecture. In contrast, in vitro experiments offer a simplified and highly controlled environment, allowing for the precise manipulation of individual components. This distinction leads to significant differences in experimental outcomes, specificity, and efficiency.

FeatureIn Vivo CrosslinkingIn Vitro Crosslinking
Biological Relevance High: Captures interactions in their native cellular environment.Variable: Reflects potential interactions but may not represent the physiological state.
Control over variables Low: Cellular complexity introduces many uncontrolled variables.High: Precise control over protein concentrations, buffer conditions, and purity.
Potential for Artifacts High: Overexpression of tagged proteins can lead to non-physiological interactions. Cellular crowding can result in random, proximity-based crosslinking.Lower: Reduced complexity minimizes non-specific interactions, but purification artifacts can occur.
Identification of Transient Interactions Advantageous: Can trap weak or transient interactions that might be lost during cell lysis and purification.Challenging: Transient interactions may be disrupted during sample preparation.
Crosslinking Efficiency Generally lower due to cellular complexity and lower effective concentrations.Generally higher due to optimized concentrations and buffer conditions.
Off-Target Effects Higher potential for non-specific crosslinking to abundant cellular components.Lower potential, primarily dependent on the purity of the protein sample.
Technical Complexity High: Requires genetic manipulation for Bpa incorporation, cell culture, and often complex purification strategies.Moderate: Requires protein expression and purification, but the crosslinking reaction is more straightforward.
Cost Generally higher due to cell culture, reagents for genetic modification, and potentially animal models.Generally lower, primarily driven by protein expression and purification costs.

Quantitative Data Summary

Direct quantitative comparisons of crosslinking efficiency for the same protein-protein interaction in vivo and in vitro are not extensively documented in single studies. However, available data and experimental observations allow for a general comparison.

ParameterIn Vivo Crosslinking with BpaIn Vitro Crosslinking with BpaKey Considerations
Crosslinking Efficiency Often low, reported to be less than 5% for some interactions[1].Generally higher, but highly dependent on the specific interaction and experimental conditions.The complex and crowded cellular environment in vivo can reduce the accessibility of the target proteins and the efficiency of UV light penetration.
Concentration Dependence Limited by cellular expression levels of the target proteins.Can be optimized by concentrating the purified proteins to favor the interaction.Higher concentrations of interacting partners in vitro can significantly enhance the crosslinking yield.
Off-Target Crosslinking A significant concern due to the high concentration of other biomolecules in the cell.Primarily limited to contaminants in the purified protein sample.Rigorous purification and the use of appropriate controls are crucial to minimize off-target effects in both settings.

Experimental Protocols

The following sections provide detailed methodologies for performing in vivo and in vitro crosslinking experiments with this compound. The initial steps involving peptide synthesis with this compound are assumed to have been completed, or a genetic encoding system for Bpa is used for in vivo studies.

In Vivo Crosslinking Protocol

This protocol outlines the general steps for site-specific incorporation of Bpa into a target protein in living cells and subsequent photo-crosslinking.

  • Genetic Encoding of Bpa :

    • Co-transform cells (e.g., E. coli or yeast) with two plasmids: one expressing the target protein with an in-frame amber stop codon (TAG) at the desired crosslinking site, and a second plasmid expressing an evolved aminoacyl-tRNA synthetase/tRNA pair for Bpa.

    • Culture the transformed cells in a minimal medium supplemented with Bpa (typically 1-2 mM). The synthetase will charge its cognate tRNA with Bpa, which will then be incorporated at the TAG codon during protein translation.

  • Cell Growth and Induction :

    • Grow the cells to mid-log phase (OD600 of 0.6-0.8).

    • Induce the expression of the target protein according to the specific promoter system used.

  • Photo-crosslinking :

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cells in the same buffer and place them in a UV-transparent container.

    • Irradiate the cell suspension with UV light at 365 nm for a predetermined time (typically 15-60 minutes). The optimal time should be determined empirically.

  • Cell Lysis and Protein Purification :

    • After irradiation, pellet the cells and lyse them using an appropriate method (e.g., sonication, French press).

    • Purify the crosslinked protein complexes using an affinity tag (e.g., His-tag, FLAG-tag) on the bait protein.

  • Analysis :

    • Analyze the purified complexes by SDS-PAGE and Western blotting to visualize the crosslinked products.

    • For identification of the interacting partners, the crosslinked bands can be excised from the gel and analyzed by mass spectrometry.

In Vitro Crosslinking Protocol

This protocol describes the steps for crosslinking purified proteins where one of the proteins contains a site-specifically incorporated Bpa.

  • Protein Expression and Purification :

    • Express and purify the bait protein containing Bpa and the prey protein(s) using standard molecular biology techniques.

    • Ensure that the purified proteins are in a buffer that is compatible with the crosslinking reaction (e.g., PBS or HEPES-based buffers) and free of primary amines if not desired for other labeling.

  • Crosslinking Reaction Setup :

    • In a UV-transparent reaction vessel (e.g., a quartz cuvette or a microcentrifuge tube), mix the bait and prey proteins at appropriate molar ratios. The optimal concentrations should be determined empirically but are typically in the micromolar range.

    • Include a negative control sample that is not exposed to UV light.

  • Photo-crosslinking :

    • Irradiate the protein mixture with UV light at 365 nm for a specified duration (e.g., 5-30 minutes). The reaction is often carried out on ice to maintain protein stability.

  • Quenching the Reaction (Optional) :

    • The reaction can be quenched by adding a reducing agent like dithiothreitol (DTT) to the sample.

  • Analysis :

    • Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to detect the formation of higher molecular weight crosslinked complexes.

    • Identify the crosslinked proteins and the site of crosslinking using mass spectrometry.

Mandatory Visualizations

Experimental Workflows

experimental_workflows cluster_invivo In Vivo Crosslinking Workflow cluster_invitro In Vitro Crosslinking Workflow invivo_start Genetic Encoding of Bpa in Cells invivo_culture Cell Culture & Protein Expression invivo_start->invivo_culture invivo_uv UV Irradiation (365 nm) of Live Cells invivo_culture->invivo_uv invivo_lysis Cell Lysis invivo_uv->invivo_lysis invivo_purify Affinity Purification invivo_lysis->invivo_purify invivo_analysis SDS-PAGE / Western Blot / Mass Spectrometry invivo_purify->invivo_analysis invitro_start Protein Expression & Purification invitro_mix Mix Purified Proteins invitro_start->invitro_mix invitro_uv UV Irradiation (365 nm) invitro_mix->invitro_uv invitro_quench Quench Reaction (optional) invitro_uv->invitro_quench invitro_analysis SDS-PAGE / Western Blot / Mass Spectrometry invitro_quench->invitro_analysis

Caption: A comparison of the experimental workflows for in vivo and in vitro crosslinking with this compound.

Signaling Pathway Example: VP16 and the Swi/Snf Complex

The interaction between the viral transactivator VP16 and the host chromatin-remodeling complex Swi/Snf is a classic example of a transient protein-protein interaction that has been studied using Bpa-mediated crosslinking. In vitro studies had suggested multiple potential binding partners for VP16 within the Swi/Snf complex. However, in vivo crosslinking provided a more definitive picture of the direct interactions occurring in the cell.

vp16_swisnf_pathway cluster_swisnf Swi/Snf Subunits VP16 VP16 SwiSnf Swi/Snf Complex VP16->SwiSnf Recruitment Snf2 Snf2 VP16->Snf2 Direct Interaction (In Vivo Crosslinking) Promoter Promoter DNA SwiSnf->Promoter Chromatin Remodeling Swi1 Swi1 Snf5 Snf5 Transcription Transcriptional Activation Promoter->Transcription

Caption: A model of the VP16-Swi/Snf interaction, highlighting the direct contact with the Snf2 subunit as identified by in vivo crosslinking.

References

Assessing the Specificity of Fmoc-Bpa-OH Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical biology and drug discovery, the precise identification of protein-protein interactions is paramount. Photo-crosslinking, a technique that utilizes light to covalently link interacting molecules, has emerged as a powerful tool for capturing these transient interactions in their native cellular environment. Among the various photo-activatable crosslinkers, Fmoc-Bpa-OH (Fmoc-p-benzoyl-L-phenylalanine) has been widely adopted for its ability to be site-specifically incorporated into peptides and proteins. This guide provides a comprehensive comparison of this compound with alternative photo-crosslinkers, focusing on the specificity of the crosslinking reaction, and offers detailed experimental protocols to assess this critical performance metric.

Performance Comparison: this compound vs. Diazirine-Based Crosslinkers

The specificity of a photo-crosslinker is its ability to form a covalent bond primarily with its intended target upon photoactivation, minimizing off-target labeling. Here, we compare the performance of the benzophenone-based this compound with the increasingly popular diazirine-based photo-crosslinkers, such as photo-leucine and photo-methionine.

Benzophenones, like Bpa, are activated by UV-A light (around 350-365 nm) to form a triplet diradical. This reactive species then abstracts a hydrogen atom from a nearby amino acid, typically from a C-H bond, to form a covalent crosslink.[1] In contrast, diazirines, also activated by UV-A light, generate a highly reactive carbene intermediate that can insert into a wide range of chemical bonds, including C-H, N-H, O-H, and S-H bonds.[1]

FeatureThis compound (Benzophenone)Diazirine-Based Crosslinkers (e.g., Photo-Leucine)
Reactive Intermediate Triplet DiradicalCarbene
Activation Wavelength ~350-365 nm~350-365 nm
Crosslinking Efficiency Moderate to high; can be lower than diazirines.Generally high; often higher than benzophenones.[2]
Specificity / Reactivity Preferential reaction with C-H bonds.Broad reactivity with various X-H bonds (X=C, N, O, S). May exhibit a bias towards nucleophilic and acidic residues.[3]
Off-Target Labeling Can occur, particularly with longer irradiation times.Can exhibit non-specific labeling due to the high reactivity of the carbene intermediate.[2]
Chemical Stability Generally stable.Can be less stable than benzophenones.
Size Bulky, which can potentially perturb interactions.Smaller and less sterically hindering than benzophenones.
Irradiation Time Typically longer (minutes to hours).Generally shorter (seconds to minutes).
Quenching by Water Less susceptible.More susceptible to quenching by water, which can reduce efficiency.

A key advantage of this compound is the reversible nature of its photo-excitation. If the excited benzophenone does not encounter a suitable reaction partner, it can relax back to its ground state and be re-excited, which can lead to higher crosslinking yields in some cases. However, this also necessitates longer irradiation times, which can increase the risk of non-specific labeling and cellular damage.

Diazirine-based crosslinkers, due to the high reactivity of the carbene intermediate, generally exhibit higher crosslinking efficiencies with shorter irradiation times. This can be advantageous in minimizing photo-damage to biological samples. However, their broad reactivity can also lead to a higher propensity for off-target labeling and a bias towards certain amino acid residues.

Experimental Protocols for Assessing Crosslinking Specificity

To rigorously assess the specificity of this compound or any other photo-crosslinker, a quantitative proteomics approach is essential. The following protocol outlines a general workflow using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to compare on-target versus off-target labeling.

Protocol 1: Quantitative Analysis of Crosslinking Specificity using SILAC

This protocol enables the quantitative comparison of proteins crosslinked by a photo-activatable probe in the presence versus the absence of a competitor, or a non-activatable control probe.

1. Cell Culture and SILAC Labeling:

  • Culture two populations of a relevant cell line (e.g., HEK293T) in parallel.

  • For the "heavy" population, use SILAC medium containing heavy isotopes of lysine and arginine (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).

  • For the "light" population, use SILAC medium with normal (light) lysine and arginine.

  • Culture the cells for at least six passages to ensure >99% incorporation of the heavy amino acids.

2. Introduction of the Photo-Crosslinker:

  • Synthesize or obtain the peptide or protein of interest containing the this compound at a specific position.

  • Treat the "heavy" labeled cells with the Bpa-containing probe.

  • As a control, treat the "light" labeled cells with a control probe (e.g., a probe with a non-photoreactive phenylalanine at the same position or the Bpa-probe in the presence of a high concentration of a known binding partner to act as a competitor).

3. Photo-Crosslinking:

  • Irradiate the cells with UV light at 365 nm. The optimal irradiation time and intensity should be determined empirically, but a common starting point is 15-30 minutes.

  • Perform a control experiment without UV irradiation to identify non-specific interactions.

4. Cell Lysis and Protein Extraction:

  • Harvest and lyse the "heavy" and "light" cell populations separately.

  • Combine equal amounts of protein from the "heavy" and "light" lysates.

5. Protein Digestion:

  • Reduce and alkylate the protein mixture.

  • Digest the proteins into peptides using an appropriate protease, such as trypsin.

6. Enrichment of Crosslinked Peptides (Optional but Recommended):

  • Enrich for crosslinked peptides using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

7. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

  • Acquire data in a data-dependent acquisition (DDA) mode.

8. Data Analysis:

  • Use specialized software (e.g., MaxQuant, XlinkX, MeroX, or Kojak) to identify crosslinked peptides.

  • Quantify the "heavy" to "light" ratios for each identified crosslinked peptide.

  • True specific crosslinks should exhibit a high heavy/light ratio, indicating enrichment in the experimental condition compared to the control. Off-target interactions will have a ratio close to 1.

Visualizing the Workflow

To better illustrate the experimental process and the logic behind assessing crosslinking specificity, the following diagrams are provided.

experimental_workflow cluster_silac SILAC Labeling cluster_treatment Probe Treatment cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis heavy Heavy Cells (¹³C₆,¹⁵N₂-Lys, ¹³C₆,¹⁵N₄-Arg) bpa_probe Add this compound Probe heavy->bpa_probe light Light Cells (Normal Lys, Arg) control_probe Add Control Probe / Competitor light->control_probe uv_heavy UV Irradiation (365 nm) bpa_probe->uv_heavy uv_light UV Irradiation (365 nm) control_probe->uv_light lysis Cell Lysis & Protein Extraction uv_heavy->lysis uv_light->lysis mix Combine Heavy & Light Lysates lysis->mix digest Reduction, Alkylation & Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: Workflow for assessing crosslinking specificity using SILAC.

signaling_pathway_logic cluster_activation Photoactivation cluster_interaction Interaction & Crosslinking cluster_outcome Outcome Bpa This compound UV UV Light (365 nm) Activated_Bpa Excited Bpa* UV->Activated_Bpa Excitation Target On-Target Protein Activated_Bpa->Target Proximity Off_Target Off-Target Protein Activated_Bpa->Off_Target Random Collision Crosslink_Target Specific Crosslink Target->Crosslink_Target Reaction Crosslink_Off_Target Non-Specific Crosslink Off_Target->Crosslink_Off_Target Reaction High_Specificity High Specificity Crosslink_Target->High_Specificity Low_Specificity Low Specificity Crosslink_Off_Target->Low_Specificity

Caption: Logical diagram of on-target vs. off-target crosslinking.

Conclusion

The choice between this compound and alternative photo-crosslinkers like diazirines depends on the specific experimental goals and the nature of the biological system under investigation. This compound offers good stability and a preference for C-H insertion, which can be advantageous for specificity. However, its bulkiness and the need for longer irradiation times are important considerations. Diazirine-based crosslinkers provide higher crosslinking efficiency with shorter irradiation times but may exhibit broader reactivity and a higher potential for off-target labeling.

To ensure the reliability of photo-crosslinking data, it is crucial to experimentally validate the specificity of the chosen crosslinker. The quantitative proteomics workflow outlined in this guide provides a robust framework for assessing on-target versus off-target interactions, enabling researchers to confidently identify genuine protein-protein interactions and advance our understanding of complex biological processes.

References

A Comparative Guide to the Application of Fmoc-Bpa-OH in Photo-Crosslinking Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical biology and drug discovery, the identification and characterization of protein-protein and protein-nucleic acid interactions are paramount to understanding cellular processes and designing novel therapeutics. Photo-crosslinking, a powerful technique to covalently capture these transient interactions, has been significantly advanced by the use of photoreactive unnatural amino acids. Among these, Nα-Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) has emerged as a widely utilized tool. This guide provides a comprehensive comparison of this compound with other photo-crosslinking agents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their studies.

Overview of Photo-Crosslinkers

Photo-crosslinkers are amino acid analogs that can be incorporated into a peptide or protein and, upon activation by UV light, form a covalent bond with an interacting molecule. The choice of a photo-crosslinker is critical and depends on factors such as crosslinking efficiency, specificity, and potential for perturbation of the biological system. The most common classes of photo-crosslinkers are based on benzophenones, aryl azides, and diazirines.

This compound , a benzophenone-based photo-crosslinker, is activated by UV light at approximately 350-365 nm to form a triplet diradical. A key advantage of benzophenones is their relative stability and low reactivity with water, minimizing non-specific labeling. Furthermore, the photoactivation of benzophenone is reversible; if no suitable reaction partner is in proximity, it can return to its ground state and be re-excited, potentially increasing the probability of a successful crosslinking event over time.[1] However, pBpa is bulkier than other crosslinkers, which could potentially perturb protein structure or interactions.[1]

Aryl azides , such as p-azido-L-phenylalanine (AzF), are another class of photo-crosslinkers that form a highly reactive nitrene intermediate upon UV activation. This reaction is irreversible, and the nitrene can react with a wide range of chemical bonds.

Diazirine-containing amino acids, like photo-leucine and photo-methionine, are smaller than benzophenones and generate a highly reactive carbene intermediate upon UV irradiation. Carbenes are highly reactive and can insert into various chemical bonds, often leading to higher crosslinking efficiencies compared to aryl azides.[1]

Quantitative Comparison of Photo-Crosslinking Efficiency

Direct, head-to-head comparisons of different photo-crosslinkers under identical conditions are limited in the literature. However, several studies provide valuable quantitative data on the efficiency of this compound and its analogs in specific biological contexts.

One study investigating the interaction between the second bromodomain of BRD3 (BRD3-BD2) and pBpa-containing cyclic peptides, Bpa-P1 and Bpa-P2, demonstrated high crosslinking efficiencies. Upon exposure to 365 nm UV light for 40 minutes, Bpa-P1 achieved a crosslinking efficiency of 96%, while Bpa-P2 reached 78%.[2] The binding affinities of these peptides to BRD3-BD2 were determined to be 29 ± 10 µM for Bpa-P1-FAM and 14 ± 1 µM for Bpa-P2-FAM.[2]

Another study highlighted that the crosslinking efficiency of pBpa can be relatively low in some cases. For instance, in a study of protein-DNA interactions, approximately 5% of the DNA was crosslinked by a CAP protein containing pBpa. This was, however, about five times more efficient than a previous experiment using an azidophenyl group.

To address the issue of low crosslinking yields with pBpa, researchers have developed derivatives with electron-withdrawing groups. A study demonstrated that halogenated pBpa analogs led to increased crosslinking yields for protein-protein interactions.

The following table summarizes the quantitative data from these studies:

Photo-CrosslinkerInteracting PartnersBinding Affinity (Kd)Crosslinking EfficiencyUV Exposure TimeReference
Bpa-P1 BRD3-BD229 ± 10 µM~96%40 min
Bpa-P2 BRD3-BD214 ± 1 µM~78%40 min
pBpa DNANot Reported~5%5 min
Azidophenyl DNANot Reported~1%Not Reported
Halogenated pBpa analogs Med25-VP16Not ReportedIncreased vs. pBpaNot Reported

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis. A general protocol is as follows:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the this compound (or any other Fmoc-amino acid) by pre-incubating it with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, 2,4,6-collidine) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a sufficient duration (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the Bpa-containing peptide by mass spectrometry and analytical RP-HPLC.

Photo-Crosslinking Protocol

The following is a general procedure for photo-crosslinking a Bpa-containing peptide to its target protein:

  • Sample Preparation:

    • Prepare a solution containing the purified Bpa-containing peptide and the target protein in a suitable buffer (e.g., phosphate-buffered saline, HEPES buffer). The optimal concentrations of the peptide and protein should be determined empirically.

  • Incubation: Incubate the mixture for a specific time at a controlled temperature to allow for the formation of the non-covalent complex.

  • UV Irradiation:

    • Place the sample in a suitable container (e.g., a quartz cuvette or a 96-well plate).

    • Irradiate the sample with UV light at a wavelength of approximately 365 nm. The duration and intensity of the UV exposure are critical parameters that need to be optimized for each system. A typical UV crosslinker instrument can be used for this purpose.

  • Analysis of Crosslinking:

    • SDS-PAGE: Analyze the reaction mixture by SDS-polyacrylamide gel electrophoresis. The formation of a new, higher molecular weight band corresponding to the covalent peptide-protein complex indicates successful crosslinking.

    • Western Blotting: Confirm the identity of the crosslinked product by Western blotting using antibodies specific to the target protein or an epitope tag on the peptide.

    • Mass Spectrometry: For unambiguous identification of the crosslinked product and the site of crosslinking, the crosslinked band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry. The use of ¹³C-labeled Bpa can aid in the reliable identification of crosslinked peptides.

Visualizing Workflows and Pathways

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Crosslinking Photo-Crosslinking cluster_Analysis Analysis Methods Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (this compound) Wash1->Coupling Wash2 Washing Coupling->Wash2 Wash2->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Wash2->Cleavage Purification HPLC Purification Cleavage->Purification Incubation Incubation of Peptide & Protein Purification->Incubation UV UV Irradiation (365 nm) Incubation->UV Analysis Analysis UV->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Western_Blot Western Blot Analysis->Western_Blot Mass_Spec Mass Spectrometry Analysis->Mass_Spec

Fig. 1: General workflow for peptide synthesis and photo-crosslinking.

Photoactivation_Pathway Bpa_Ground p-Benzoyl-L-phenylalanine (Ground State) Bpa_Excited Triplet Diradical (Excited State) Bpa_Ground->Bpa_Excited Photoactivation UV_Photon UV Photon (365 nm) Crosslink Covalent Crosslink (H-atom abstraction) Bpa_Excited->Crosslink Ground_Return Return to Ground State Bpa_Excited->Ground_Return In absence of target Target_Protein Target Protein (with C-H bond) Target_Protein->Crosslink

Fig. 2: Photoactivation pathway of p-benzoyl-L-phenylalanine.

Conclusion

This compound remains a valuable and widely used tool for investigating molecular interactions through photo-crosslinking. Its advantages include relative stability, reversible photoactivation, and established protocols for its incorporation into peptides. While it may exhibit lower crosslinking efficiency in some systems compared to other photo-crosslinkers like diazirines, its performance can be highly effective, as demonstrated by the high yields achieved in specific peptide-protein interaction studies. The development of more reactive pBpa analogs, such as halogenated derivatives, offers a promising avenue for improving crosslinking yields. The choice of photo-crosslinker should be carefully considered based on the specific biological question, the nature of the interacting partners, and the need to minimize potential perturbations to the system. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to successfully apply this compound in their research.

References

A Comparative Guide to Photoactivatable Amino Acids for Protein Interaction Studies: Focus on Fmoc-Bpa-OH Limitations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and drug discovery, understanding protein-protein interactions (PPIs) is paramount. Photo-crosslinking, a powerful technique to capture these often transient interactions, relies on the site-specific incorporation of photoactivatable amino acids into a protein of interest. Among these, Nα-Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH) has been a widely utilized tool. However, its inherent limitations necessitate a careful consideration of alternative reagents. This guide provides an objective comparison of this compound with other commonly used photoactivatable amino acids, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.

Limitations of this compound

This compound, upon activation with UV light (typically ~365 nm), forms a reactive triplet benzophenone diradical that can covalently crosslink to interacting proteins. While effective, its utility is hampered by several key limitations:

  • Bulky and Hydrophobic Nature: The benzophenone moiety is relatively large and hydrophobic. Its incorporation can perturb the native structure and function of the bait protein, potentially leading to false-negative or artifactual interaction data.

  • Reaction Specificity: The benzophenone radical preferentially reacts with C-H bonds, with a noted bias towards abstracting hydrogen atoms from methionine residues. This can lead to a skewed representation of the interaction interface.

  • Photochemical Properties: While the ability of the excited benzophenone to return to the ground state if no reaction occurs can lead to high crosslinking yields, the relatively long lifetime of the excited state can sometimes result in the capture of non-specific or transiently proximal proteins.[1][2]

Comparative Analysis of Photoactivatable Amino Acids

To overcome the limitations of this compound, researchers have turned to alternative photo-crosslinkers, primarily those based on phenyl azides (e.g., p-azido-L-phenylalanine, Azi) and diazirines. Each class of reagent possesses distinct chemical properties that influence its performance in protein interaction studies.

FeatureFmoc-p-benzoyl-L-phenylalanine (Bpa)Fmoc-p-azido-L-phenylalanine (Azi)Fmoc-L-diazirine-lysine/phenylalanine
Photoreactive Group BenzophenonePhenyl AzideDiazirine
Reactive Intermediate Triplet DiradicalNitreneCarbene
Activation Wavelength ~365 nm~260-280 nm (can be shifted)~350-370 nm
Reactivity C-H bonds (preference for Met)C-H, N-H, O-H, S-H bondsC-H, N-H, O-H, S-H bonds
Crosslinking Efficiency Generally high, but can be system-dependent. One study reported <5% in vivo efficiency in a specific context.Variable, can be lower than Bpa due to quenching by nucleophiles.Can be high, but the carbene intermediate is susceptible to quenching by water, which can reduce yields.
Size and Perturbation Bulky, higher potential for steric hindrance and protein perturbation.Smaller than Bpa, generally less perturbing.Smallest of the three, considered least likely to perturb protein structure.
Key Advantages High crosslinking yields in some systems; can be repeatedly excited.Smaller size; broader reactivity.Smallest size; short-lived reactive species can provide high spatial resolution.
Key Disadvantages Bulkiness; preference for methionine; potential for non-specific crosslinking due to longer-lived excited state.Lower quantum yield; potential for rearrangement of the nitrene intermediate.Carbene can be quenched by water, potentially lowering yields; can be less stable to storage.

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of photo-crosslinking reagents. Below are generalized protocols for the incorporation of photoactivatable amino acids and subsequent analysis.

General Workflow for Photo-Crosslinking Mass Spectrometry

A typical workflow for identifying protein-protein interactions using photoactivatable amino acids involves several key steps.

Photo_Crosslinking_Workflow cluster_biochemistry Biochemical Steps cluster_ms Mass Spectrometry Analysis A Site-directed mutagenesis to introduce TAG codon B Co-transformation with pEVOL plasmid (synthetase/tRNA) and bait protein plasmid A->B C Protein expression in the presence of the unnatural amino acid (UAA) B->C D UV irradiation to induce crosslinking C->D E Cell lysis and purification of crosslinked complexes D->E F SDS-PAGE separation and in-gel digestion E->F G LC-MS/MS analysis of digested peptides F->G Peptide Mixture H Database search to identify crosslinked peptides G->H I Validation and mapping of interaction sites H->I

Caption: A generalized experimental workflow for protein interaction studies using photo-crosslinking and mass spectrometry.

Detailed Methodologies

1. Site-Specific Incorporation of Photoactivatable Amino Acids:

This protocol outlines the general steps for incorporating an unnatural amino acid (UAA) into a target protein in E. coli.

  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired site in the gene of the "bait" protein via site-directed mutagenesis.

    • Co-transform E. coli with the bait protein plasmid and a pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for the chosen UAA (e.g., Bpa, Azi, or a diazirine analog).

  • Protein Expression:

    • Grow the transformed E. coli in a minimal medium supplemented with the UAA (typically 1 mM).

    • Induce protein expression using an appropriate inducer (e.g., IPTG for lac-based promoters).

    • Harvest the cells by centrifugation.

2. In-Cell Photo-Crosslinking:

  • Sample Preparation:

    • Resuspend the cell pellet in a suitable buffer (e.g., PBS).

    • For in vitro crosslinking, purify the bait protein containing the UAA.

  • UV Irradiation:

    • Expose the cell suspension or purified protein solution to UV light at the appropriate wavelength (e.g., 365 nm for Bpa and diazirines). The duration and intensity of UV exposure should be optimized for each system. A handheld UV lamp (8W) for 15-30 minutes is a common starting point.[3]

3. Analysis of Crosslinked Products:

  • Purification:

    • Lyse the cells and purify the crosslinked complexes, often using an affinity tag on the bait protein (e.g., His-tag or Strep-tag).

  • SDS-PAGE and Western Blotting:

    • Separate the purified proteins by SDS-PAGE.

    • Visualize the crosslinked products by Coomassie staining or Western blotting using an antibody against the bait protein or a potential interaction partner. Crosslinked complexes will appear as higher molecular weight bands.

  • Mass Spectrometry:

    • Excise the high molecular weight bands from the gel and perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use specialized software (e.g., pLink, MeroX, Kojak) to identify the crosslinked peptides and map the interaction sites.

Case Study: Elucidating Signaling Pathways

Photo-crosslinking has been instrumental in dissecting complex signaling pathways. The ERK/MAPK and EGFR signaling pathways are prime examples where identifying specific protein-protein interactions is crucial for understanding their regulation and for developing targeted therapies.

ERK/MAPK Signaling Pathway

The Ras-Raf-MEK-ERK cascade is a central signaling pathway that regulates cell proliferation, differentiation, and survival. Photo-crosslinking can be used to trap the transient interactions between the kinases and their substrates within this pathway.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP exchange Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Substrates Cytosolic & Nuclear Substrates ERK->Substrates P EGFR_Signaling EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono EGFR_dimer EGFR (dimer) EGFR_mono->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 pY binding Shc Shc EGFR_dimer->Shc pY binding Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Grb2->Downstream Shc->Downstream

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Fmoc-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of Fmoc-Bpa-OH (Fmoc-4-benzoyl-L-phenylalanine), ensuring the safety of laboratory personnel and adherence to environmental regulations.

Core Safety and Handling

This compound is a chemical substance that requires careful handling in a controlled laboratory environment. Before proceeding with any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if working with large quantities or in an area with inadequate ventilation.

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 117666-96-3
Molecular Formula C₃₁H₂₅NO₅
Molecular Weight 491.53 g/mol
Storage Temperature 2-8°C
Water Hazard Class (WGK) 3 (Highly hazardous to water)

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it, along with any contaminated materials and waste streams from its use, as hazardous chemical waste.[1][2] Never dispose of this compound down the drain or in regular trash.

1. Disposal of Unused or Expired Solid this compound:

  • Segregation: Do not mix solid this compound with other chemical waste.

  • Packaging: Place the solid waste in a clearly labeled, sealed container. The label must include the full chemical name ("this compound"), the quantity, and the date of disposal.

  • Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

2. Disposal of Contaminated Solid Waste:

  • Identification: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound are considered contaminated solid waste.

  • Collection: Place all contaminated solid waste into a dedicated and clearly labeled hazardous waste container.

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[1][2]

3. Disposal of Liquid Waste Streams:

The use of this compound in peptide synthesis generates liquid waste streams, primarily from the cleavage of the Fmoc protecting group.

  • Collection: Collect all liquid waste, including reaction mixtures, wash solvents (e.g., DMF, DCM), and deprotection solutions (e.g., piperidine in DMF), in a dedicated, sealed, and properly labeled hazardous waste container.

  • Labeling: The liquid waste container must be labeled as "Hazardous Waste" and list all chemical constituents.

  • Storage and Disposal: Store the container in a designated hazardous waste area, segregated from incompatible materials, and arrange for its disposal through your institution's hazardous waste management program.

Emergency Spill Procedures

In the event of a spill, adhere to the following protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.

  • Containment: For small spills, carefully sweep or scoop up the material and place it into a labeled hazardous waste container. For larger spills, prevent the product from entering drains.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvents, deprotection solutions) waste_type->liquid_waste Liquid package_solid Package in a sealed, labeled hazardous waste container solid_waste->package_solid package_liquid Collect in a dedicated, sealed, labeled hazardous waste container liquid_waste->package_liquid store Store in designated hazardous waste accumulation area package_solid->store package_liquid->store disposal Arrange for pickup by EHS or licensed waste disposal contractor store->disposal

Caption: Workflow for the disposal of solid and liquid waste containing this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, logistical, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-Bpa-OH (Fmoc-4-benzoyl-L-phenylalanine). Adherence to these protocols is vital for ensuring a safe laboratory environment and maintaining the integrity of research. The information is compiled from available safety data sheets and handling procedures for Fmoc-protected amino acids.

Key Compound Data

A summary of important quantitative data for this compound is provided in the table below for quick reference.

PropertyValue
CAS Number 117666-96-3[1][2][3]
Molecular Formula C₃₁H₂₅NO₅[1][3]
Molecular Weight 491.53 g/mol
Form White powder
Purity ≥98%
Storage Temperature 2-8°C

Hazard Identification and Personal Protective Equipment (PPE)

While detailed toxicological properties for this compound have not been fully investigated, it is prudent to handle it with care, as with all laboratory chemicals. Based on information for similar compounds, it may cause skin and respiratory tract irritation. The recommended personal protective equipment is essential to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust have side shields. Goggles are required when there is a risk of splashing.
Hand Protection Disposable GlovesNitrile gloves are recommended. Inspect for tears before use.
Body Protection Laboratory CoatA standard lab coat is necessary to protect clothing and skin.
Respiratory Protection Dust Mask/RespiratorA type N95 (US) or equivalent respirator is recommended, especially when handling the powder outside of a fume hood to prevent inhalation.

Experimental Protocol: Safe Handling of this compound

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage.

  • Store the container in a designated refrigerator at 2-8°C.

  • Before use, allow the container to warm to room temperature to prevent moisture condensation on the product.

Weighing and Preparation of Solutions:

  • Whenever possible, conduct all weighing and handling of the solid compound within a chemical fume hood or a well-ventilated area to minimize the inhalation of dust.

  • Use non-sparking tools to handle the powder.

  • When preparing solutions, such as dissolving in Dimethylformamide (DMF), perform the procedure inside a fume hood.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local environmental regulations.

Solid Waste Disposal:

  • Unused/Expired Product: Dispose of any unwanted solid this compound as hazardous chemical waste.

  • Contaminated Consumables: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound are considered contaminated solid waste.

  • Collection: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include "Hazardous Waste" and the chemical name.

Liquid Waste Disposal:

  • Collection: Collect all liquid waste from experiments, including reaction mixtures and washes, in a dedicated and properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents. For example, "this compound in DMF".

  • Storage: Store all sealed hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, segregated from incompatible materials.

Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

Workflow for Handling and Disposal of this compound

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_ppe Personal Protective Equipment (PPE) receiving Receiving & Inspection storage Storage (2-8°C) receiving->storage equilibration Equilibrate to Room Temp storage->equilibration weighing Weighing (Fume Hood) equilibration->weighing dissolution Dissolution (Fume Hood) weighing->dissolution respirator Respirator (N95) weighing->respirator Required experiment Experimental Use dissolution->experiment gloves Nitrile Gloves dissolution->gloves Required solid_waste Solid Waste Collection experiment->solid_waste liquid_waste Liquid Waste Collection experiment->liquid_waste eye_protection Eye Protection experiment->eye_protection Required lab_coat Lab Coat experiment->lab_coat Required labeling Label as Hazardous Waste solid_waste->labeling liquid_waste->labeling storage_waste Store in Designated Area labeling->storage_waste disposal Professional Disposal storage_waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.